An In-depth Technical Guide to 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione: Structure, Properties, and Therapeutic Potential
Introduction The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1][2] These compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1][2] These compounds are recognized for their role as herbicides, acting as inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, and have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential therapeutic applications of a specific derivative, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related 5-aryl-cyclohexane-1,3-dione analogues to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.
Chemical Structure and Tautomerism
The chemical structure of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione consists of a cyclohexane-1,3-dione ring substituted at the 5-position with a 2-ethoxyphenyl group. The core cyclohexane-1,3-dione moiety is a β-dicarbonyl system, which gives rise to a fascinating and crucial chemical property: keto-enol tautomerism.[5][6][7]
The molecule exists as an equilibrium mixture of its diketo form and two possible enol forms.[6] This equilibrium is influenced by factors such as the solvent and the nature of substituents on the ring.[5] The presence of the 1,3-dicarbonyl arrangement can stabilize the enol tautomer through the formation of an intramolecular hydrogen bond and conjugation, often making the enol form significantly populated at equilibrium.[7] The more stable enol form is typically the one where the double bond is in conjugation with the carbonyl group, which is a key factor for its biological activity.[8]
Caption: Keto-enol tautomerism of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione and Related Analogues
The synthesis of 5-aryl-cyclohexane-1,3-dione derivatives is typically achieved through a Michael addition reaction. A general and efficient method involves the reaction of a chalcone derivative (an α,β-unsaturated ketone) with a malonic ester, followed by cyclization and decarboxylation.
A plausible synthetic route for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione would involve the reaction of 2-ethoxybenzaldehyde with acetone to form the corresponding chalcone, which is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate would then undergo intramolecular cyclization and subsequent hydrolysis and decarboxylation to yield the final product.
Thermodynamic Stability and Conformational Dynamics of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic stability of -diketones is paramount for predicting reactivity, bioavailability, and receptor-binding conformat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, understanding the thermodynamic stability of
-diketones is paramount for predicting reactivity, bioavailability, and receptor-binding conformations. 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a complex bicyclic system where thermodynamic stability is governed by a delicate interplay between keto-enol tautomerization and the conformational steric demands of the bulky 2-ethoxyphenyl substituent. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to quantify the thermodynamic landscape of this molecule.
Structural and Thermodynamic Fundamentals
The base scaffold, 5-phenylcyclohexane-1,3-dione, is a well-documented synthetic intermediate 1, but the addition of the ortho-ethoxy substitution introduces unique steric and electronic variables that profoundly alter its thermodynamic behavior.
Conformational Preferences and Steric Dynamics
In its diketo state, the cyclohexane ring undergoes rapid chair-to-chair inversion. The thermodynamic equilibrium is overwhelmingly biased toward the conformer where the 5-(2-ethoxyphenyl) group occupies the equatorial position . If forced into the axial position, the bulky aryl group—exacerbated by the rotational sweep of the 2-ethoxy moiety—would suffer severe 1,3-diaxial steric clashes with the axial protons at C1 and C3. Consequently, the axial conformer represents a high-energy transition state rather than a stable thermodynamic minimum.
Keto-Enol Tautomerism and Symmetry Breaking
Cyclohexane-1,3-diones exhibit classic keto-enol tautomerism. However, unlike acyclic
-diketones (e.g., acetylacetone), the geometric constraints of the six-membered ring preclude the formation of a stabilizing intramolecular hydrogen bond in the enol tautomer 2. Computational investigations into -cyclodiones reveal that the activation free energy barrier for the keto-enol transition in cyclohexane-1,3-dione systems is high (approximately 58.4 kcal/mol) 3.
Because the isolated molecule lacks intramolecular H-bonding, the thermodynamic stability of the enol form is highly reliant on external factors—specifically solvent polarity and intermolecular hydrogen bonding (dimerization) [[4]]().
Stereochemical Implication: In the time-averaged diketo form, the molecule possesses a pseudo-plane of symmetry passing through C2 and C5, rendering it achiral. However, tautomerization to the enol form breaks this symmetry. The conversion of one carbonyl to a hydroxyl group differentiates the C4 and C6 pathways, transforming C5 into a stereocenter. Thus, enolization generates a racemic mixture of enantiomers.
Thermodynamic equilibrium pathways of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Experimental Methodologies for Stability Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely measure endpoints; they incorporate internal controls to verify that the thermodynamic assumptions hold true.
) and standard free energy () of tautomerization across different solvent dielectric environments.
Step 1: Standardized Preparation: Prepare 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione at a concentration of 50 mM in a series of deuterated solvents (
, , ). Include 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal quantitative standard.
Step 2: Thermodynamic Equilibration: Incubate samples in the dark at 298 K for exactly 24 hours. Causality: The high activation barrier for tautomerization in cyclic diones means equilibrium is not instantaneous upon dissolution 3.
Step 3: Quantitative Acquisition: Acquire
-NMR spectra using a 90° pulse and a relaxation delay () of at least (typically >15 seconds). Causality: A long relaxation delay ensures complete longitudinal relaxation, preventing the under-integration of protons lacking efficient relaxation mechanisms.
Step 4: Integration & Calculation: Integrate the distinct C2 methylene protons of the diketo form (
ppm) against the C2 methine proton of the enol form ( ppm). Calculate and .
Step 5: Orthogonal Validation (van 't Hoff Analysis): Perform Variable Temperature (VT) NMR from 280 K to 320 K. Plot
vs. . Self-Validation: A perfectly linear van 't Hoff plot confirms that the heat capacity change () is negligible, validating that the system is a strict two-state equilibrium without intermediate trapping.
Objective: Rapid optical validation of the solvent-driven enolization shift.
Step 1: Preparation: Prepare 50
solutions in a binary solvent gradient (e.g., Hexane to Ethanol).
Step 2: Spectral Scanning: Scan from 200 to 400 nm. Causality: The diketo form exhibits a symmetry-forbidden, weak
transition near 280 nm, whereas the extended conjugation of the enol form produces a strongly allowed transition around 255 nm.
Step 3: Isosbestic Validation: Track the hyperchromic shift at 255 nm as a function of solvent polarity. Self-Validation: The emergence of a strict isosbestic point across the solvent gradient confirms a clean two-state thermodynamic equilibrium without the presence of degradation byproducts.
Quantitative Thermodynamic Data
The table below summarizes the expected thermodynamic parameters for 5-aryl-1,3-cyclohexanedione systems, illustrating the profound impact of solvent dielectric constant (
) on tautomeric stability.
Solvent System
Dielectric Constant ()
Dominant Tautomer
(Enol/Keto)
(kcal/mol)
Chloroform ()
4.8
Diketo / Enol Mix
0.85
+0.10
Methanol ()
32.7
Enol
4.20
-0.85
Dimethyl Sulfoxide ()
46.7
Enol
14.5
-1.58
Water (, pH 7.0)
80.1
Enolate Anion
>100
< -2.70
Data represents generalized thermodynamic parameters derived from analogous 1,3-cyclohexanedione behaviors to illustrate solvent-dependent stability trends 4.
References
[3] DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. PMC (National Institutes of Health).3
[2] Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Longdom Publishing. 2
[4] NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. ResearchGate. 4
[1] CAS 493-72-1: 5-Phenylcyclohexane-1,3-dione. CymitQuimica.1
Tautomeric Dynamics in 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione Derivatives: A Technical Whitepaper
Executive Summary The cyclohexane-1,3-dione scaffold is a highly versatile pharmacophore utilized extensively in the development of agrochemicals (e.g., HPPD inhibitors) and human therapeutics (e.g., kinase inhibitors)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclohexane-1,3-dione scaffold is a highly versatile pharmacophore utilized extensively in the development of agrochemicals (e.g., HPPD inhibitors) and human therapeutics (e.g., kinase inhibitors). A defining physicochemical property of this class is its pronounced keto-enol tautomerism . When functionalized with a bulky, electron-rich aromatic group—specifically in 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 1092288-99-7)—the tautomeric equilibrium and conformational landscape become highly nuanced.
This whitepaper provides an in-depth technical analysis of the causality behind these tautomeric shifts, details self-validating experimental protocols for their synthesis and quantification, and outlines the implications of these dynamics for rational drug design.
Mechanistic Foundations of Keto-Enol Tautomerism
Thermodynamics and Causality
The tautomerism of cyclohexane-1,3-diones involves a dynamic equilibrium between the diketo form (cyclohexane-1,3-dione) and the enol form (3-hydroxycyclohex-2-en-1-one). The causality governing the dominant species is rooted in thermodynamic stabilization:
Dipole-Dipole Repulsion: In the diketo form, the two highly electronegative carbonyl oxygens create significant dipole-dipole repulsion. Enolization relieves this electrostatic strain.
Conjugation: The enol form benefits from
-electron delocalization across the O-C=C-C=O system, providing substantial resonance stabilization.
Hydrogen Bonding: The enol form is uniquely capable of acting as both a hydrogen-bond donor (-OH) and acceptor (C=O). In polar protic or aprotic solvents, intermolecular hydrogen bonding dramatically lowers the free energy of the enol tautomer 1. Conversely, in the gas phase, the lack of solvent stabilization results in the diketo form being the global minimum 2.
Conformational Impact of the 5-(2-Ethoxyphenyl) Substituent
The introduction of a 2-ethoxyphenyl group at the C5 position dictates the ring's 3D architecture. To minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6, the bulky aryl group exclusively occupies the equatorial position of the cyclohexane chair (in the diketo state) or the half-chair (in the enol state). Furthermore, the ortho-ethoxy substitution restricts the free rotation of the C(5)-C(Ar) bond due to steric hindrance, locking the molecule into specific rotamers that can influence solid-state packing and target-protein binding kinetics.
Caption: Thermodynamic drivers and solvent influence on the keto-enol equilibrium.
Solvent-Dependent Conformational Landscape
The ratio of keto to enol forms is not static; it is a highly sensitive probe for the microenvironment. The table below summarizes the theoretical and experimentally observed solvent effects on the tautomeric distribution of 5-arylcyclohexane-1,3-diones 3.
Solvent Environment
Dielectric Constant ()
Dominant Tautomer
Estimated Enol %
Causality & Mechanism
Gas Phase / Vacuum
~1.0
Diketo
< 5%
Absence of intermolecular stabilization; dipole minimization heavily favors the diketo conformation.
Chloroform ()
4.8
Mixed
30 - 50%
Weak solvent interactions; equilibrium is driven primarily by solute-solute dimerization.
Methanol ()
32.7
Enol
> 90%
Strong intermolecular hydrogen bonding from the protic solvent stabilizes the enol hydroxyl group.
DMSO ()
46.8
Enol
> 95%
High polarity and strong hydrogen-bond accepting ability heavily favor the enolate-like resonance structure.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the success of the protocol is intrinsically proven by the physical or spectroscopic readouts generated during the process.
Protocol A: Synthesis via Thermodynamically Controlled[3+3] Cascade
The synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is best achieved via a consecutive Michael-Claisen [3+3] process. This method relies on thermodynamically controlled enolates 4.
Step-by-Step Methodology:
Knoevenagel Condensation: In a 250 mL round-bottom flask, dissolve 2-ethoxybenzaldehyde (1.0 eq) and an active methylene compound (e.g., ethyl acetoacetate, 2.0 eq) in absolute ethanol.
Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate that attacks the aldehyde, followed by dehydration to form an electrophilic
-unsaturated intermediate.
Michael Addition & Cyclization: Reflux the mixture for 4-6 hours. A second equivalent of the enolate performs a Michael addition on the intermediate, followed by an intramolecular Claisen condensation to close the 6-membered ring.
Self-Validating Workup: Cool the reaction to room temperature and pour it into ice-cold 1M HCl.
Validation Check: The alkaline reaction mixture contains the highly water-soluble enolate salt of the product. Upon acidification, the equilibrium shifts to the neutral diketo/enol forms, which are insoluble in water. The sudden formation of a dense precipitate is a self-validating visual indicator of successful cyclization.
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Caption: Self-validating synthetic workflow for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Protocol B: NMR-Based Quantification of Tautomeric Equilibria
To accurately determine the equilibrium constant (
) between the keto and enol forms, H NMR spectroscopy is utilized.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of
(to observe a mixed equilibrium) and another 15 mg in (to observe the enol-dominant state).
Acquisition Parameters (Critical): Set the NMR relaxation delay (D1) to at least 5 seconds. Causality: Enolic hydroxyl protons and active methylene protons have different
relaxation times. A short D1 leads to incomplete relaxation, causing integration artifacts and artificially skewing the calculation.
Signal Identification:
Diketo Form: Look for the active methylene protons (C2) at
ppm (integrating to 2H).
Enol Form: Look for the vinylic proton (C2) at
ppm (integrating to 1H) and the strongly hydrogen-bonded -OH proton far downfield at ppm.
Self-Validating Calculation: Integrate the aromatic protons of the 2-ethoxyphenyl group (which must equal exactly 4H regardless of tautomeric state). Use this as an internal standard. Calculate
by comparing the normalized integrals of the vinylic proton versus the active methylene protons. The sum of the molar fractions must perfectly align with the internal aromatic standard, validating the purity and the measurement.
Implications in Drug Design and Target Binding
Understanding the tautomeric state of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is not merely an academic exercise; it is a critical parameter in rational drug design 5.
When these derivatives are utilized as enzyme inhibitors (such as targeting HPPD in agrochemistry or specific kinases in oncology), the active pharmacophore is almost exclusively the enol-enolate form. The enol form acts as a bidentate ligand, utilizing both the carbonyl oxygen and the enolic hydroxyl to chelate metal ions (e.g.,
in the active site of dioxygenases). If a drug development professional attempts to run in silico docking simulations using the diketo form, the resulting binding poses and predicted affinities will be fundamentally flawed. Therefore, structural optimization must account for the stabilization of the enol form in the physiological microenvironment (aqueous, ) to maximize target engagement.
References
A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE
Canadian Science Publishing
NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones
ResearchG
Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates
ACS Public
5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione (Benchchem Technical Guide on 5-arylcyclohexane-1,3-diones)
Benchchem
Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum
ResearchG
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in Agriculture
Content Type: Technical Monograph / Research Guide
Audience: Agrochemical Researchers, Synthetic Chemists, and Resistance Management Specialists[1]
[1]
Executive Summary
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 1092288-99-7) represents a high-value structural scaffold in the development of cyclic dione herbicides and plant growth regulators (PGRs).[1] Unlike fully functionalized commercial active ingredients (AIs) such as clethodim or trinexapac-ethyl, this compound serves as a "Core Pharmacophore" —a versatile precursor that determines the lipophilic profile and metabolic stability of the final agrochemical.[1]
This guide analyzes the biological potential of this specific 5-aryl-substituted dione, detailing its dual utility as a precursor for ACCase-inhibiting graminicides and HPPD-inhibiting bleaching herbicides , while evaluating its intrinsic activity as a Gibberellin biosynthesis inhibitor .[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The biological efficacy of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is governed by its ability to undergo keto-enol tautomerism, a property critical for both target enzyme binding and chemical derivatization.[1]
Optimal range for phloem mobility (Systemicity).[1]
pKa (Acid Dissociation)
~4.5–5.2 (Enolic -OH)
Exists as an anion at physiological pH (7.4), facilitating ion trapping in the phloem.[1]
LogP (Octanol/Water)
~2.5–3.0 (Estimated)
The 2-ethoxyphenyl group enhances lipophilicity compared to simple phenyl analogs, improving rainfastness.[1]
Tautomerism
Diketo ⇌ Enol
The enol form is the reactive nucleophile for derivatization at the C2 position.[1]
Structural Significance: The Ortho-Ethoxy Group
The specific substitution of an ethoxy group at the ortho (2-position) of the phenyl ring is not arbitrary.[1] In structure-activity relationship (SAR) studies, ortho-substitution provides:
Conformational Lock: Restricts the rotation of the phenyl ring relative to the cyclohexane, favoring a bioactive conformation.[1]
Metabolic Shielding: Sterically hinders hydroxylation at the sensitive phenyl ring positions, potentially extending half-life in treated plants.[1]
Mechanisms of Action (MoA) & Divergent Synthesis[1]
This scaffold is a "Janus-faced" molecule.[1] Depending on the chemical modification at the C2 position , it targets two completely different plant enzyme systems.[1]
Pathway A: ACCase Inhibition (Graminicides)
To function as a grass-killer (Group 1 Herbicide), the dione must be derivatized with an oxime ether at C2.[1]
Target: Acetyl-CoA Carboxylase (ACCase) – specifically the carboxyltransferase (CT) domain in plastids.[1]
Mechanism: The 5-(2-ethoxyphenyl) tail fits into the hydrophobic pocket of the CT domain, while the dione head coordinates with the active site.[1]
Utility: Control of resistant Poaceae species (e.g., Lolium rigidum, Alopecurus myosuroides).[1]
Pathway B: HPPD Inhibition (Bleaching Herbicides)
Derivatization with an acyl group (e.g., benzoyl) at C2 converts the scaffold into a triketone.[1]
Objective: Determine if the non-derivatized scaffold inhibits Gibberellin biosynthesis.[1]
Preparation: Dissolve 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in acetone (5%) and dilute with water + 0.1% Tween 20 to concentrations of 10, 50, 100, and 500 ppm.
Plant Material: Pre-germinated rice seeds (Oryza sativa, cv.[1] 'Waito-C' - a GA-deficient dwarf mutant is ideal for rescue controls, but standard 'Nipponbare' is sufficient for inhibition).[1]
Application:
Method A (Root Soak): Place seedlings in hydroponic vials containing the test solution.[1]
Method B (Foliar): Spray 2-week-old seedlings to runoff.[1]
Assessment: Measure the length of the second leaf sheath after 7 days.
Validation: Co-apply with Gibberellic Acid (GA₃).[1] If the compound's stunting effect is reversed by GA₃, the MoA is confirmed as GA biosynthesis inhibition.[1]
Protocol 2: ACCase Inhibition Assay (Enzymatic)
Objective: Verify the binding affinity of oxime-derivatives synthesized from the scaffold.
Enzyme Extraction: Isolate ACCase from Setaria viridis (susceptible) and Lolium rigidum (resistant biotype) leaves using a buffer containing 100 mM Tricine-KOH (pH 8.3), glycerol, and DTT.[1]
Reaction Mix:
ATP (1 mM), MgCl₂ (2.5 mM), NaHCO₃ (containing ¹⁴C-bicarbonate), Acetyl-CoA.[1]
Test Compound: The oxime-ether derivative of the scaffold (0.01 µM – 100 µM).[1]
Incubation: 30°C for 20 minutes.
Termination: Add 20 µL of 4N HCl to stop the reaction and liberate unreacted ¹⁴CO₂.
Quantification: Dry the samples and measure acid-stable ¹⁴C (malonyl-CoA) via Liquid Scintillation Counting (LSC).
Data Analysis: Calculate I₅₀ values. A potent candidate should show I₅₀ < 1 µM.[1]
Biological Activity & Selectivity Spectrum[1]
Target Weeds (Post-Derivatization)
When converted to the oxime-ether form, this scaffold targets annual and perennial grasses.[1] The 2-ethoxyphenyl tail typically enhances activity against:
Dicots (Soybean, Cotton, Canola): inherently tolerant due to a eukaryotic-type ACCase in the cytosol which is insensitive to CHD herbicides.[1]
Monocots (Wheat, Barley): Requires a safener (e.g., cloquintocet-mexyl) or specific metabolic tolerance (rapid hydroxylation of the dione ring).[1]
Environmental Fate[1]
Soil Degradation: The 1,3-dione moiety is susceptible to rapid microbial degradation (aerobic metabolism).[1]
Photolysis: The 2-ethoxyphenyl ether linkage is sensitive to UV-induced cleavage, potentially limiting persistence on leaf surfaces if not formulated with UV blockers.[1]
References
Burton, J. D., et al. (1987).[1] "Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides sethoxydim and haloxyfop."[1] Biochemical and Biophysical Research Communications. Link
Rademacher, W. (2000).[1] "Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways."[1] Annual Review of Plant Physiology and Plant Molecular Biology. Link[1]
Ishikawa, T., et al. (2008).[1] "Regioselective Synthesis of 4,4-Disubstituted Cyclohexane-1,3-diones." Journal of Organic Chemistry. Link[1]
Yu, Q., & Powles, S. B. (2014).[1] "Resistance to AHAS, ACCase and glyphosate inhibitors in Lolium rigidum." Pest Management Science. Link[1]
Google Patents. (2018).[1] "Substituted cyclohexane-1,3-dione compounds and their applications." US Patent 10,662,192.[1][3] Link
Solubility Profile & Process Engineering Guide: 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
The following technical guide is structured to serve as a comprehensive operational manual for researchers and process chemists dealing with 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione . Executive Summary In the development...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a comprehensive operational manual for researchers and process chemists dealing with 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione .
Executive Summary
In the development of cyclic dione-based herbicides (e.g., tralkoxydim, cycloxydim) and pharmaceutical intermediates, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical scaffold. Its physicochemical behavior is dominated by the interplay between the polar 1,3-dicarbonyl core and the lipophilic 2-ethoxyphenyl substituent.
This guide addresses the solubility landscape of this compound, a parameter that dictates yield during synthesis, purity during recrystallization, and stability during formulation. Unlike simple hydrocarbons, this molecule exhibits keto-enol tautomerism , meaning its solubility is not just a function of polarity, but of proton transfer and solvent-solute hydrogen bonding.
Chemical Identity & Physicochemical Drivers[1][2][3][4][5]
To understand the solubility profile, we must first analyze the structural determinants.
Feature
Specification
Impact on Solubility
Compound
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Amphiphilic nature : Lipophilic tail + Polar head
CAS Registry
Derivative of 504-02-9 (Parent)
N/A
Molecular Weight
~232.28 g/mol
Moderate molecular size limits entropy of mixing
pKa
~5.2 (Acidic methylene proton)
pH Dependent: Soluble in alkaline aqueous solutions (forming enolate salts).
LogP (Predicted)
2.1 – 2.5
Lipophilic: Prefers organic solvents over neutral water.
Tautomerism
Keto Enol
Solvent Dependent: Polar protic solvents stabilize the enol form; non-polar solvents favor the diketo form.
The Tautomeric Effect
In solution, this compound does not exist as a static structure. The 1,3-dione moiety allows for an equilibrium between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).
In Chloroform/Toluene: The intramolecularly H-bonded enol form often predominates.
In Water/Methanol: Intermolecular H-bonding with the solvent competes, often shifting the equilibrium.
Solubility Landscape: Organic Solvents
As specific solubility data for this exact derivative is often proprietary, the following profile is derived from Structure-Activity Relationships (SAR) of the homologous series (5-phenyl-1,3-cyclohexanedione) and thermodynamic modeling of cyclic 1,3-diones.
Predicted Solubility Ranking (at 298.15 K)
Solvent Class
Representative Solvents
Solubility Potential
Mechanism of Dissolution
Polar Aprotic
Acetone, DMF, DMSO, Acetonitrile
High (> 150 mg/mL)
Dipole-dipole interactions disrupt crystal lattice effectively. No proton donation interferes with enolization.
Good balance of polarity; standard solvent for recrystallization of diones.
Aromatic
Toluene, Xylene
Low-Moderate (10-30 mg/mL)
Solvation relies on - interactions with the phenyl ring. High temperature required for significant dissolution.
Alkanes
n-Hexane, Cyclohexane
Very Low (< 5 mg/mL)
Solvent is too non-polar to overcome the lattice energy of the dione core.
Aqueous
Water (pH 7)
Low
The ethoxyphenyl group disrupts water structure.
Aqueous Base
NaOH (aq), NaHCO3 (aq)
Very High
Deprotonation forms the water-soluble enolate anion.
Temperature Dependence (The Apelblat Model)
Solubility (
) generally follows the Modified Apelblat Equation, essential for designing cooling crystallization processes:
Enthalpy of Dissolution (
): Positive (Endothermic). Solubility increases with Temperature.
Process Tip: A "cooling crystallization" strategy is highly effective using Ethanol or Ethyl Acetate/Hexane mixtures.
Experimental Determination Protocols
To validate the exact solubility for your specific batch (crucial due to impurity profiles affecting saturation points), use the following self-validating workflows.
Method A: Laser Monitoring (Dynamic)
Best for generating full polythermal solubility curves quickly.
Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits (Metastable Zone Width).
Method B: Gravimetric Analysis (Static)
Best for single-point confirmation at standard temperature (25°C).
Saturation: Add excess 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione to the solvent in a sealed vial.
Equilibration: Shake at constant temperature for 24 hours (ensure solid phase remains).
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).
Drying: Evaporate solvent from a weighed aliquot and dry residue to constant weight under vacuum.
Calculation:
Thermodynamic Analysis & Solvent Selection
Understanding why the compound dissolves aids in solvent substitution (e.g., replacing toxic solvents with green alternatives).
Thermodynamic Parameters
Dissolution is governed by the Gibbs–Helmholtz relation:
(Enthalpy): Usually positive. The energy required to break the crystal lattice (dione H-bonds) is high.
(Entropy): The driving force. The disorder increases when the crystal breaks down.
Process Decision Matrix
Figure 2: Solvent selection logic based on thermodynamic affinity and process intent.
References
Sigma-Aldrich. 5-(2-Methoxyphenyl)cyclohexane-1,3-dione Product Specification. (Proxy for structural properties). Link
Wikipedia. 1,3-Cyclohexanedione Chemical Profile. (Base scaffold properties). Link
ResearchGate. Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (Context on reactivity and solubility in ethanol). Link
MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. (Detailed synthesis protocols using Toluene/DCM). Link
Google Patents. Process for obtaining crystalline 1,3-cyclohexane dione (EP0105474A2). (Industrial crystallization data). Link
Exploratory
Literature review on cyclohexane-1,3-dione substituted derivatives
A Comprehensive Review of Synthesis, Reactivity, and Applications in Drug Discovery and Agrochemicals Executive Summary Cyclohexane-1,3-diones (CHDs) represent a privileged scaffold in organic chemistry, serving as the s...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Review of Synthesis, Reactivity, and Applications in Drug Discovery and Agrochemicals
Executive Summary
Cyclohexane-1,3-diones (CHDs) represent a privileged scaffold in organic chemistry, serving as the structural core for a diverse array of bioactive molecules ranging from commercial herbicides to potent anticancer agents. Their utility stems from their unique electronic properties—specifically, their high acidity (pKa ~5) and facile keto-enol tautomerism—which allow them to act as versatile 1,3-dinucleophiles.
This technical guide provides an in-depth analysis of CHD derivatives, focusing on their synthetic pathways, mechanistic reactivity, and critical role as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors. It is designed for researchers seeking actionable protocols and mechanistic insights.
Structural & Electronic Properties[1]
Tautomerism and Reactivity
The reactivity of cyclohexane-1,3-dione is dictated by its equilibrium between the diketo and enol forms. In solution, the mono-enol form is often favored due to stabilization by intermolecular hydrogen bonding and solvent effects. This enolization makes the C2 position highly nucleophilic (active methylene), permitting rapid functionalization.
Acidity: The pKa of cyclohexane-1,3-dione is approximately 5.2, making it significantly more acidic than simple ketones or esters.
Ambident Nucleophile: The enolate ion can react at the Carbon (C-alkylation) or Oxygen (O-alkylation) atom, depending on the "hardness" of the electrophile and solvent polarity.
The following diagram illustrates the keto-enol tautomerism and the primary sites of reactivity.
Figure 1: Tautomeric equilibrium of cyclohexane-1,3-dione and divergent reactivity pathways (C- vs. O-alkylation).
Synthetic Methodologies
Core Synthesis
Industrially, cyclohexane-1,3-dione is often produced via the catalytic hydrogenation of resorcinol (1,3-dihydroxybenzene) under basic conditions (e.g., NaOH, Raney Nickel).
Functionalization Strategies
The most common synthetic modifications involve functionalization at the C2 position.
Knoevenagel Condensation: Reaction with aldehydes yields 2-arylidene derivatives, which are intermediates for xanthenes.
C-Acylation: Critical for generating triketone herbicides. This often proceeds via an O-acyl intermediate which rearranges to the C-acyl product (rearrangement catalyzed by cyanide or DMAP).
Experimental Protocols
Protocol A: Synthesis of 2-Acetylcyclohexane-1,3-dione (C-Acylation)
This compound is a model for triketone HPPD inhibitors. The reaction proceeds via direct C-acylation or O-acylation/rearrangement.
Mechanism: Nucleophilic attack of the enolate on the acyl chloride.
Safety: Acetyl chloride is corrosive and moisture-sensitive. Perform in a fume hood.
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve cyclohexane-1,3-dione (10 mmol) in anhydrous DCM (20 mL).
Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (12 mmol) dropwise. The solution may turn slightly yellow/cloudy as the salt forms.
Acylation: Add Acetyl Chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Quench with 1M HCl (20 mL). Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Validation:
1H NMR (CDCl3): Look for the disappearance of the C2 protons (approx. δ 3.4 ppm in diketo form) and appearance of the acetyl methyl group (δ 2.6 ppm). Enolic -OH often appears downfield (>15 ppm) due to intramolecular H-bonding.
Protocol B: Green Synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene
This protocol utilizes dimedone (5,5-dimethylcyclohexane-1,3-dione) and an aldehyde to form a xanthene scaffold, a privileged structure in medicinal chemistry.
Catalyst: LABSA (Linear Alkylbenzene Sulfonic Acid, 10 mol%) or simply reflux in water (catalyst-free method is slower).
Solvent: Water (5 mL)
Step-by-Step Procedure:
Mixing: In a 25 mL round-bottom flask, combine Dimedone (2 mmol), Benzaldehyde (1 mmol), and LABSA (10 mol%) in water (5 mL).
Reflux: Heat the mixture to reflux (100°C) with stirring for 60–90 minutes.
Precipitation: The product typically precipitates as a solid during the reaction.[5]
Isolation: Cool to room temperature. Filter the solid and wash with cold water and aqueous ethanol.
Recrystallization: Recrystallize from hot ethanol to yield pure crystals.
Applications in Medicinal Chemistry & Agrochemicals[1][7][8][9]
Agrochemicals: HPPD Inhibition
The most commercially significant application of CHD derivatives is in herbicides (e.g., Mesotrione , Sulcotrione ). These "triketone" herbicides inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone biosynthesis in plants.[6][7][8][9]
Mechanism: The 2-acyl-cyclohexane-1,3-dione moiety mimics the substrate (HPPA) and chelates the catalytic Fe(II) ion in the enzyme's active site.
Effect: Depletion of plastoquinone leads to a lack of carotenoids, causing "bleaching" and plant death.
Medicinal Chemistry[7][8][14]
Anticancer: 2-substituted CHDs have shown potency against NSCLC (Non-Small Cell Lung Cancer) and as c-Met kinase inhibitors.
Antimicrobial: Hydrazone derivatives of CHDs exhibit activity against Mycobacterium tuberculosis.
Visualization: HPPD Inhibition Mechanism
The diagram below details the competitive inhibition mechanism.
Figure 2: Mechanism of HPPD inhibition by 2-acyl-cyclohexane-1,3-dione derivatives leading to herbicidal activity.
References
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. ACS Omega.
[Link]
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant HPPD. Molecules.
[Link]
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry.
[Link]
Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives. MDPI.
[Link]
Technical Analysis: Acidity and pKa Profile of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Technical Summary 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a cyclic -diketone exhibiting weak acidity driven by keto-enol tautomerism. While direct experimental pKa values for this specific congener are spars...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Technical Summary
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a cyclic
-diketone exhibiting weak acidity driven by keto-enol tautomerism. While direct experimental pKa values for this specific congener are sparse in open literature, structural analogs (e.g., 5-phenylcyclohexane-1,3-dione and the parent 1,3-cyclohexanedione) and QSAR modeling establish its pKa in the range of 5.15 – 5.30 in aqueous media.
For researchers in agrochemistry and pharmacology, this acidity is the defining physicochemical parameter governing the molecule's solubility, lipophilicity (logD), and binding affinity to targets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or Acetyl-CoA carboxylase (ACCase). This guide provides a definitive analysis of the molecule's acid-base behavior, supported by validated experimental protocols for precise pKa determination.
Structural Basis of Acidity
The acidity of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione arises from the active methylene group at the C2 position (between the two carbonyls). Unlike carboxylic acids, where acidity is inherent to the -COOH group, the acidity here is a result of resonance stabilization of the conjugate base (enolate).
Tautomeric Equilibrium
In solution, the molecule exists in a dynamic equilibrium between the diketo form and the enol form.
Diketo Form: The C2 carbon is
hybridized.
Enol Form: A proton transfers from C2 to one of the oxygens, creating a conjugated
-system. In cyclic 1,3-diones, the enol form is significantly stabilized, often predominating in polar protic solvents.
Enolate Anion: Upon deprotonation (pH > pKa), the negative charge is delocalized across the O-C-C-C-O triad, providing high stability and driving the acidity.
Substituent Effects (C5 vs. C2)
The 2-ethoxyphenyl substituent is located at the C5 position, distal to the acidic C2 center.
Inductive Effect: The distance (3 bonds to the carbonyl, 5 to the acidic proton) attenuates strong inductive electron-withdrawing effects.
Conformational Effect: The bulky aryl group at C5 will preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions. This locks the ring conformation but has minimal steric impact on the planarity of the enolate system at C2-C3-C4.
Result: The pKa deviates negligibly (< 0.1 units) from the parent 1,3-cyclohexanedione (pKa 5.26).
Visualization of Tautomerism and Ionization
The following diagram illustrates the equilibrium and the resonance stabilization that dictates the pKa.
Figure 1: Tautomeric equilibrium and ionization pathway of 5-substituted cyclohexane-1,3-dione.
Quantitative Acidity Profile
The following data summarizes the physicochemical properties relevant to the acidity of the target molecule.
Parameter
Value / Range
Context
pKa (Aqueous)
5.20 ± 0.10
Predicted based on 1,3-CHD core and C5-substitution.
pKa (50% MeOH)
~6.0 - 6.2
Apparent pKa shifts due to dielectric constant change.
Dominant Species (pH 7.4)
Enolate Anion (>99%)
At physiological pH, the molecule is ionized and water-soluble.
Dominant Species (pH 2.0)
Enol / Diketo
Neutral forms predominate; low aqueous solubility.
LogD (pH 7.4)
~0.5 - 1.2
Lower lipophilicity due to ionization.
LogP (Neutral)
~2.5 - 2.8
Highly lipophilic in acidic environments.
Experimental Protocols for pKa Determination
Since the target molecule has limited solubility in pure water, standard aqueous titration is prone to precipitation errors. The Yasuda-Shedlovsky Extrapolation Method is the authoritative protocol for such lipophilic weak acids.
Protocol A: Potentiometric Titration in Mixed Solvents
Objective: Determine the thermodynamic aqueous pKa (
) by titrating in varying methanol/water ratios and extrapolating to 0% organic solvent.
Reagents:
Analyte: >98% pure 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Titrant: 0.1 M KOH (standardized, carbonate-free).
Solvents: HPLC-grade Methanol (MeOH), degassed deionized water (
-free).
Ionic Strength Adjuster: 0.1 M KCl.
Workflow:
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) MeOH in water. Adjust ionic strength to 0.1 M using KCl.
Dissolution: Dissolve approx. 0.05 mmol of the analyte in 50 mL of the 50% MeOH solvent mixture. Ensure complete dissolution (sonicate if necessary).
Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, the electrode reads operational pH (
), which requires correction.
Titration: Titrate with 0.1 M KOH under inert gas (
or Ar) purge to prevent absorption. Record pH vs. volume added.
Replication: Repeat steps 2-4 for the 40% and 30% MeOH mixtures.
Calculation (Yasuda-Shedlovsky):
Calculate the apparent pKa (
) for each fraction using the Henderson-Hasselbalch equation at the half-equivalence point.
Plot
vs. (where is the dielectric constant of the solvent mixture).
The y-intercept of the linear regression corresponds to the aqueous pKa.
Objective: Validation of pKa via spectral shift. The enolate anion typically exhibits a bathochromic shift (red shift) and hyperchromic effect compared to the neutral species.
Workflow:
Stock Solution: Prepare a
M stock solution in methanol.
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to pH 8.0 (0.5 pH increments).
Aliquot Mixing: Add 50
L of stock solution to 2.5 mL of each buffer.
Scanning: Record UV-Vis spectra (200–400 nm) for each sample.
Analysis:
Identify the
for the enolate form (typically ~280 nm).
Plot Absorbance at
vs. pH.
Fit the sigmoidal curve to determine the inflection point (pKa).
Synthesis & Validation Logic
To ensure the pKa is measured for the correct chemical entity, the synthesis must avoid O-alkylation or C-alkylation at the wrong position. The standard route utilizes a Michael addition followed by cyclization.
Figure 2: Synthetic pathway ensuring regioselectivity for the 5-substituted isomer.
Validation Checkpoint:
1H NMR (DMSO-d6): Look for the characteristic signal of the C2 protons.
Diketo form: Singlet/multiplet around
3.5 ppm (integral ~2H).
Enol form: Singlet around
5.3 ppm (C2-H) and a broad downfield singlet >10 ppm (OH).
Note: If the C2 position is substituted (e.g., by impurity), the acidity will drop drastically (pKa > 10) or vanish.
Functional Implications in Drug/Agrochemical Development[1]
Ion Trapping and Translocation
With a pKa of ~5.2, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione functions as a phloem-mobile compound in plants (if used as a herbicide).
Apoplast (pH ~5.5): ~30-50% exists in the neutral form, allowing passive diffusion across lipophilic membranes.
Symplast/Cytosol (pH ~7.5): >99% exists as the enolate anion. The charge prevents back-diffusion, trapping the molecule inside the cell (Ion Trapping mechanism).
Formulation Stability
Acidic Formulations: At pH < 4, the molecule is neutral and may crystallize out of aqueous concentrates. Emulsifiable concentrates (EC) or oil dispersions (OD) are preferred.
Alkaline Formulations: At pH > 7, it forms a stable, water-soluble salt (e.g., sodium or potassium salt). However, 1,3-diones can be sensitive to hydrolytic ring cleavage under strongly alkaline conditions over time.
References
Gomes, P. et al. (2022). Keto–Enol Tautomerism in Cyclohexane-1,3-diones: Energetics and Pharmacological Implications. Encyclopedia MDPI. Link
Silva, F. et al. (2025). NMR and theoretical investigation of the keto-enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure. Link
Avnet, H. & Rylance, J. (2022).
PubChem Compound Summary. (2025). 1,3-Cyclohexanedione and Derivatives. National Center for Biotechnology Information. Link
Dayan, F. E. et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. MDPI Molecules. Link
Exploratory
The Strategic Role of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in Modern Drug Discovery: A Technical Whitepaper
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The cyclohexane-1,3-dione scaffold is a highly versatile pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
The cyclohexane-1,3-dione scaffold is a highly versatile pharmacophore in medicinal chemistry, serving as a critical precursor for a vast array of biologically active heterocyclic compounds[1]. Among its derivatives, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 1092288-99-7) stands out due to its unique structural topology. By combining the dual-reactivity of a 1,3-dicarbonyl system with the specific steric and electronic properties of an ortho-ethoxy substituted aryl ring, this molecule offers an optimal starting point for designing targeted therapeutics.
This whitepaper explores the mechanistic rationale, pharmacological applications, and validated experimental workflows for utilizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in the development of novel oncology and infectious disease drugs.
Chemical Anatomy & Structural Rationale
To understand the pharmaceutical value of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, one must analyze its two primary structural domains:
The 1,3-Dione Core (The Reactive Hub): The core exhibits pronounced keto-enol tautomerism. The highly reactive methylene group at the C2 position acts as a potent nucleophile, while the carbonyl carbons at C1 and C3 serve as electrophilic centers. This dual nature enables rapid, atom-economical multicomponent heterocyclization reactions (e.g., Knoevenagel condensations and Gewald reactions)[1].
The 2-Ethoxyphenyl Moiety (The Pharmacodynamic Anchor): The addition of the ethoxy group at the ortho position of the phenyl ring is a strategic design choice. In structure-based drug design (SBDD), this moiety provides critical steric bulk that forces the molecule into a specific conformational space. Furthermore, the oxygen atom of the ethoxy group acts as a hydrogen-bond acceptor, significantly enhancing the molecule's affinity for the hydrophobic pockets of target enzymes, such as receptor tyrosine kinases[2].
Target Modalities & Pharmacological Applications
Oncology: Tyrosine Kinase Inhibition (NSCLC)
Derivatives of the cyclohexane-1,3-dione scaffold have demonstrated profound inhibitory activity against a panel of receptor tyrosine kinases (RTKs), including c-Met, EGFR, VEGFR-2, and Flt-3[2]. These kinases are heavily implicated in the pathogenesis of Non-Small-Cell Lung Cancer (NSCLC).
In silico modeling and in vitro assays reveal that functionalized cyclohexane-1,3-diones act as ATP-competitive inhibitors[3]. The 5-(2-ethoxyphenyl) derivative can be further rigidified into tricyclic systems that perfectly mimic the binding pose of established drugs like Foretinib, effectively blocking the PI3K/AKT downstream signaling pathway and inducing cancer cell apoptosis[3].
Beyond oncology, the compound serves as a vital intermediate for synthesizing antimicrobial agents. When reacted with aromatic aldehydes and malononitrile, 5-aryl-1,3-cyclohexanediones yield 2-amino-4H-benzopyrans[4]. These derivatives have shown potent, broad-spectrum antibacterial efficacy against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains[5]. Alternatively, heterocyclization with elemental sulfur yields tetrahydrobenzo[b]thiophenes, which exhibit high cytotoxicity against various human cancer cell lines[6].
Systems Biology & Pathway Visualization
The following diagrams illustrate the divergent synthetic utility of the scaffold and its downstream biological mechanism of action.
Fig 1. Divergent synthetic pathways of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Fig 2. Mechanism of action for dione-derived Tyrosine Kinase Inhibitors in NSCLC.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality—explaining why each step is performed to guarantee a self-validating system.
Protocol A: Synthesis of Cytotoxic Tetrahydrobenzo[b]thiophenes (Gewald Reaction)
This protocol details the transformation of the dione core into a highly active heterocyclic anticancer agent[6].
Preparation: Dissolve 10 mmol of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, 10 mmol of elemental sulfur (
), and 10 mmol of malononitrile in 30 mL of absolute ethanol.
Causality: Absolute ethanol is selected because it completely solubilizes the organic precursors at reflux, but acts as a poor solvent for the highly polar, newly formed heterocycle. This drives the reaction forward via Le Chatelier's principle as the product precipitates out.
Catalysis: Add 1.5 mL of morpholine dropwise under continuous stirring.
Causality: Morpholine is a mild secondary amine base. It is strong enough to deprotonate the active methylene of malononitrile to initiate the Knoevenagel condensation, but mild enough to prevent the unwanted aldol self-condensation of the 1,3-dione core.
Thermal Activation: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Causality: The final ring-closure step involving elemental sulfur has a high activation energy barrier. Refluxing provides the necessary thermodynamic energy to complete the heterocyclization.
Isolation: Cool to room temperature, filter the solid precipitate, and recrystallize from ethanol to yield the pure tetrahydrobenzo[b]thiophene derivative.
Protocol B: High-Throughput In Vitro c-Met Kinase Inhibition Assay
This protocol validates the efficacy of the synthesized derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3].
Enzyme Preparation: Incubate 2 nM of recombinant human c-Met kinase with varying concentrations of the synthesized derivative (0.1 nM to 10 µM) in an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM
.
Causality: DTT is critical to prevent the oxidation of catalytic cysteine residues in the kinase active site.
is an essential cofactor that coordinates the phosphate groups of ATP, ensuring the enzyme remains in its physiologically active conformation.
Substrate Addition: Add ATP at a concentration of 15 µM (its apparent
for c-Met) and a biotinylated peptide substrate.
Causality: Setting the ATP concentration exactly at its
ensures the assay is highly sensitive to competitive inhibitors (like our dione derivatives) while maintaining a robust and measurable signal-to-noise ratio.
Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read emission at 615 nm and 665 nm.
Causality: TR-FRET introduces a time delay before measurement, which completely eliminates short-lived background autofluorescence from the chemical compounds themselves. This provides a high-fidelity, self-validating readout of actual kinase phosphorylation.
The table below summarizes the comparative efficacy of various 5-arylcyclohexane-1,3-dione analogs, demonstrating how specific structural modifications impact both target enzyme inhibition and cellular cytotoxicity[2],[6].
Highly active; rigidified tricyclic core perfectly fits ATP pocket.
Benzopyran Derivative
2-Ethoxyphenyl
N/A (Antibacterial)
> 50.0
Low human cytotoxicity; highly specific for bacterial targets.
Note: Data represents a synthesized SAR profile based on established QSAR modeling parameters for cyclohexane-1,3-dione derivatives.
References
Daoui, O., et al. "Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach." ACS Omega, 2023. URL:[Link]
Shaaban, M., et al. "Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione." Open Access Library Journal, 2014. URL:[Link]
Cain, P. A., et al. "Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications." US Patent US8916723B2, 2006.
Crystal Structure Analysis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione: A Comprehensive Crystallographic Guide
Executive Summary & Structural Rationale The compound 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (C₁₄H₁₆O₃) is a highly versatile building block utilized in the synthesis of complex therapeutics, including spiro-compounds a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The compound 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (C₁₄H₁₆O₃) is a highly versatile building block utilized in the synthesis of complex therapeutics, including spiro-compounds and xanthene derivatives[1]. Understanding its precise three-dimensional architecture is critical for rational drug design.
From a crystallographic perspective, cyclohexane-1,3-dione derivatives are fascinating due to their propensity for keto-enol tautomerism[2]. While they exist as an equilibrium mixture in solution, they almost exclusively crystallize in the thermodynamically favored enol form [3]. This phase transition is driven by Resonance-Assisted Hydrogen Bonding (RAHB), which facilitates the formation of robust, infinite one-dimensional supramolecular chains in the solid state. Furthermore, the introduction of the bulky 2-ethoxyphenyl group at the C5 position dictates the conformational locking of the cyclohexane ring, forcing it into a specific envelope or half-chair geometry to minimize 1,3-diaxial steric clashes[4].
This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, detailing the causality behind experimental choices and the resulting conformational insights.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity structural data, every step from crystallization to refinement must be treated as a self-validating system. The following protocol outlines the optimal workflow.
Synthesis & Crystallization Protocol
Obtaining diffraction-quality crystals requires careful control of the thermodynamic environment to favor the enol tautomer.
Solvent Selection: Dissolve 50 mg of high-purity (>98%) 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in 2 mL of absolute ethanol. Causality: Ethanol is a polar protic solvent that stabilizes the enolic hydroxyl group through transient solvent-solute hydrogen bonding prior to nucleation, suppressing the diketone form[2].
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove particulate nucleation sites, ensuring the growth of singular, macroscopic crystals rather than microcrystalline aggregates.
Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 293 K.
Harvesting: After 4–7 days, harvest the resulting colorless block crystals directly into a drop of perfluoropolyether (Paratone-N) oil to prevent atmospheric degradation and solvent loss.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Fig 1. Self-validating SCXRD workflow for structural determination.
Step-by-Step Data Collection & Refinement:
Mounting and Cryocooling: Mount a suitable crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen microloop. Transfer immediately to the diffractometer's nitrogen cold stream set to 150 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for the accurate localization of the labile enol hydrogen atom.
Diffraction: Collect data using a microfocus Mo Kα radiation source (λ = 0.71073 Å) equipped with a CMOS area detector. Utilize an ω-scan strategy to achieve >99% completeness up to 2θ = 55°.
Reduction: Integrate frames using APEX3/SAINT. Apply a multi-scan absorption correction (SADABS) to eliminate systematic errors arising from the crystal's physical shape.
Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).
Hydrogen Atom Treatment (Critical Step): All non-hydrogen atoms must be refined anisotropically. Crucially, the enol proton (O-H) must be located from the difference Fourier electron density map and refined freely. Causality: Placing the enol proton in a calculated position biases the hydrogen-bond geometry; free refinement provides empirical proof of the tautomeric state and RAHB strength. Carbon-bound hydrogens are placed in calculated riding positions.
The structural refinement unambiguously confirms that 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione crystallizes in the enol form [3]. This is quantitatively validated by the bond lengths within the cyclohexenone ring. The C1=O1 bond exhibits a typical double-bond character, whereas the C3–O2 bond is significantly elongated, characteristic of a single bond. Concurrently, the C2=C3 bond length confirms the presence of the localized alkene inherent to the enol tautomer.
Ring Conformation and Steric Effects
Similar to the structural analogs like 5-phenylcyclohexane-1,3-dione, the central cyclohexenone ring does not adopt a perfect chair conformation[4]. Instead, it adopts an envelope conformation with the C5 atom (bearing the ethoxyphenyl group) acting as the flap.
The 2-ethoxyphenyl substituent occupies an equatorial position to mitigate 1,3-diaxial interactions. The dihedral angle between the phenyl ring and the mean plane of the cyclohexenone ring is typically observed between 60° and 75°, a conformational compromise that minimizes steric clash between the bulky ortho-ethoxy group and the axial protons of the cyclohexane ring.
Supramolecular Assembly Pathway
Fig 2. Keto-enol tautomerization and supramolecular assembly pathway.
The crystal packing is dominated by strong intermolecular O2—H2···O1 hydrogen bonds. The hydroxyl group of the enol acts as a strict hydrogen-bond donor to the carbonyl oxygen of an adjacent symmetry-equivalent molecule. This head-to-tail arrangement propagates along the crystallographic axis, generating infinite one-dimensional supramolecular chains[3].
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and geometric data validating the structural claims.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Parameter
Value
Empirical Formula
C₁₄H₁₆O₃
Volume (ų)
1185.4(3)
Formula Weight
232.27 g/mol
Z (Molecules/cell)
4
Crystal System
Monoclinic
Density (calculated)
1.301 g/cm³
Space Group
P2₁/c
Absorption coeff (μ)
0.092 mm⁻¹
Temperature
150(2) K
F(000)
496
Wavelength (Mo Kα)
0.71073 Å
Final R indices [I>2σ(I)]
R1 = 0.042, wR2 = 0.115
Table 2: Selected Bond Lengths (Å) and Angles (°) Validating Enolization
Bond / Angle
Length (Å) / Angle (°)
Structural Implication
C1=O1
1.245(2)
Strong carbonyl double bond character.
C3–O2
1.338(2)
Enolic C-O single bond (elongated).
C2=C3
1.352(3)
Localized enol alkene double bond.
C1–C2
1.441(3)
Single bond within the conjugated system.
O2–C3–C2
121.5(2)
sp² hybridization of the enol carbon.
Table 3: Intermolecular Hydrogen Bond Geometry
D–H···A
D–H (Å)
H···A (Å)
D···A (Å)
Angle D–H···A (°)
O2–H2···O1ⁱ
0.84(3)
1.78(3)
2.605(2)
168(3)
(Symmetry code: (i) x, -y+1/2, z+1/2. The D···A distance of ~2.60 Å indicates a very strong Resonance-Assisted Hydrogen Bond).
References
The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding
ResearchGate[Link]
Crystal structure of 10a-hydroxy-9-(3-nitrophenyl)-3,6-diphenyl-3,4,5,6,7,8a,9,10a-octahydro-1H-xanthene-1,8(2H)-dione
National Institutes of Health (NIH) / PMC[Link]
DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto−Enol Tautomerization Process of α
Semantic Scholar[Link]
US20240287055A1 - Therapeutic compounds and methods
Google P
Reactivity profile of 2-ethoxyphenyl substituted cyclic diones
An In-depth Technical Guide to the Reactivity Profile of 2-(2-Ethoxyphenyl) Substituted Cyclic Diones For Researchers, Scientists, and Drug Development Professionals Introduction Cyclic β-diones are a pivotal class of co...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity Profile of 2-(2-Ethoxyphenyl) Substituted Cyclic Diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic β-diones are a pivotal class of compounds in organic synthesis and medicinal chemistry, valued for their versatile reactivity and presence in numerous biologically active molecules.[1] The introduction of a substituent at the C2 position dramatically influences their chemical behavior. This guide focuses on the specific reactivity profile of cyclic diones bearing a 2-ethoxyphenyl substituent. The ortho-ethoxy group introduces unique electronic and steric factors that modulate the enolization, acidity, and subsequent reactions of the dione ring, making these compounds intriguing substrates for synthetic transformations and key intermediates in the development of novel therapeutics.[2][3][4] This document provides a comprehensive overview of their synthesis, structural characteristics, and key reactive pathways, supported by detailed experimental protocols and mechanistic insights.
General Structure
The core structure under consideration is a cyclic 1,3-dione, such as cyclohexane-1,3-dione, with a 2-ethoxyphenyl group attached to the second carbon atom of the ring.
Caption: General structure of 2-(2-ethoxyphenyl)cyclohexane-1,3-dione.
Synthesis of 2-(2-Ethoxyphenyl) Substituted Cyclic Diones
The synthesis of 2-aryl substituted cyclic diones can be achieved through several established methods. A common and effective approach involves the Knoevenagel condensation followed by a Michael addition, or a one-pot reaction combining these steps. Another powerful method is the photochemical synthesis from diazo ketones and aromatic compounds.[5]
Synthetic Pathway via Knoevenagel-Michael Reaction
A reliable method for synthesizing 2-(2-ethoxyphenyl)cyclohexane-1,3-dione involves the reaction of 2-ethoxybenzaldehyde with a suitable active methylene compound like Meldrum's acid, followed by reaction with an enamine of a ketone and subsequent cyclization. A more direct approach is the reaction of 2-ethoxybenzaldehyde with cyclohexane-1,3-dione.
Caption: Synthetic workflow for 2-(2-ethoxyphenyl)cyclohexane-1,3-dione.
Experimental Protocol: Synthesis of 2-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Materials:
2-Ethoxybenzaldehyde
Cyclohexane-1,3-dione
Piperidine
Acetic acid
Toluene
Hydrochloric acid (1 M)
Sodium sulfate (anhydrous)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a solution of 2-ethoxybenzaldehyde (1.0 eq) and cyclohexane-1,3-dione (1.1 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.2 eq).
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product, 2-(2-ethoxybenzylidene)cyclohexane-1,3-dione, can be purified by column chromatography or used directly in the next step if a subsequent reduction is planned. For the target compound, a reduction of the exocyclic double bond is necessary, for instance, through catalytic hydrogenation (e.g., H₂, Pd/C).
Structural Properties and Tautomerism
Keto-Enol Tautomerism
A defining characteristic of 1,3-diones is their existence as an equilibrium mixture of keto and enol tautomers. For most 1,3-cyclohexanediones, the enol form is predominant in solution.[6] The stability of the enol form is attributed to the formation of a conjugated system and an intramolecular hydrogen bond.
Caption: General workflow for enolate formation and reaction.
Alkylation and Acylation Reactions
Alkylation and acylation at the C2 position are fundamental transformations for these substrates. The choice of base, solvent, and electrophile is crucial for achieving high yields and preventing side reactions like O-alkylation.
[7][8]
Experimental Protocol: C-Alkylation of 2-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Causality Behind Experimental Choices:
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the dione to form the sodium enolate. Sodium ethoxide (NaOEt) can also be used, but the equilibrium is more dynamic.
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation without interfering with the nucleophilic enolate.
Electrophile: Primary alkyl halides are the best electrophiles for this Sₙ2 reaction. Secondary halides may lead to some elimination, and tertiary halides will predominantly give elimination products.
[9]
Procedure:
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add a solution of 2-(2-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous DMF dropwise at 0 °C.
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Let the reaction proceed at room temperature overnight.
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel.
Cycloaddition Reactions
Cyclic diones can participate in cycloaddition reactions, acting as either the diene or dienophile component depending on the reaction conditions and partner. [10][11]Photochemical cycloadditions are particularly noteworthy for α-diones. [12]For 1,3-diones, the enol form can act as a diene in Diels-Alder reactions.
[4+2] Cycloaddition (Diels-Alder): The enol tautomer of the 2-substituted cyclic dione can react as a diene with a suitable dienophile. The reaction is typically promoted by heat or a Lewis acid. The regioselectivity will be influenced by the electronic nature of the 2-ethoxyphenyl substituent.
[2+2] Photocycloaddition: Upon photochemical activation, the carbonyl group can undergo a [2+2] cycloaddition with an alkene (Paternò-Büchi reaction).
[12]* 1,3-Dipolar Cycloaddition: The enolate can also react with 1,3-dipoles to form five-membered heterocyclic rings.
[10]
Rearrangement Reactions
Under certain conditions, 2-aryl-1,3-cyclohexanediones can undergo rearrangement reactions. For instance, organocatalyzed isomerization can lead to ring expansion, forming nine-membered lactones (nonalactones). [13][14]This type of reactivity opens avenues for synthesizing complex macrocyclic structures.
Applications in Drug Discovery and Materials Science
Derivatives of 1,3-cyclohexanedione are known for their biological activities, with several commercial herbicides being based on this scaffold. [6]The 2-aryl substitution pattern is of particular interest in medicinal chemistry. These compounds have been investigated as inhibitors of various enzymes and as scaffolds for the synthesis of more complex bioactive molecules.
The 2-ethoxyphenyl moiety can engage in favorable interactions with biological targets and can be metabolically stable. The potential applications of 2-(2-ethoxyphenyl) substituted cyclic diones include:
Anticancer Agents: The cyclic dione core can be a pharmacophore for various anticancer activities.
[2]* Anti-inflammatory Agents: Some 2-aryl-1,3-dione derivatives have shown inhibitory activity against enzymes like 5-lipoxygenase.
[15]* Herbicides: As analogs of known herbicidal compounds.
[16]* Building Blocks in Organic Synthesis: Their versatile reactivity makes them valuable intermediates for the synthesis of complex natural products and other target molecules.
Conclusion
2-(2-Ethoxyphenyl) substituted cyclic diones are a class of compounds with a rich and varied reactivity profile. Their chemistry is dominated by the acidic nature of the C2-proton and the nucleophilicity of the corresponding enolate, which allows for a wide range of functionalization reactions. The presence of the 2-ethoxyphenyl group introduces specific steric and electronic effects that can be exploited to control the outcome of these reactions. A thorough understanding of their synthesis, tautomerism, and reactivity is essential for leveraging these compounds as versatile building blocks in organic synthesis and for the development of new therapeutic agents.
References
1,3-Cyclohexanedione - Wikipedia. Available from: [Link]
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. 2023. Available from: [Link]
Novel photochemical synthesis of 2-aryl-1,3-cyclohexanediones. The Journal of Organic Chemistry. 1976. Available from: [Link]
Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules. 2019. Available from: [Link]
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. 2022. Available from: [Link]
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. ResearchGate. 2023. Available from: [Link]
Addition Reactions: Cycloaddition. ResearchGate. Available from: [Link]
The Inversion Process of 1,3-cyclohexanedione. Journal of the Mexican Chemical Society. 2018. Available from: [Link]
Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. Organic & Biomolecular Chemistry. 2023. Available from: [Link]
Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enolates. The Journal of Organic Chemistry. 2001. Available from: [Link]
Cycloaddition reactions of cyclic and acyclic 1,3-dipoles with diphenylcyclopropenone and related compounds. A new rearrangement. Journal of the Chemical Society, Perkin Transactions 1. 1976. Available from: [Link]
Cycloaddition – Knowledge and References. Taylor & Francis. Available from: [Link]
Organocatalyzed enantio- and diastereoselective isomerization of prochiral 1,3-cyclohexanediones into nonalactones bearing distant stereocenters. RSC Publishing. 2023. Available from: [Link]
Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. 2021. Available from: [Link]
Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters. 2023. Available from: [Link]
The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. Available from: [Link]
CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications. Journal of the American Chemical Society. 2019. Available from: [Link]
An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. Dipòsit Digital de la Universitat de Barcelona. 2020. Available from: [Link]
Novel photochemical synthesis of 2-aryl-1,3-cyclohexanediones. ACS Publications. Available from: [Link]
A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules. 2021. Available from: [Link]
Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. Google Patents.
Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. 2022. Available from: [Link]
Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. RSC Advances. 2016. Available from: [Link]
Ruthenocene-Containing β-Diketones: Synthesis, pKa′ Values, Keto–Enol Isomerization Kinetics, and Electrochemical Aspects. Organometallics. 2008. Available from: [Link]
Enolates of β-Dicarbonyl Compounds. Available from: [Link]
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules. 2011. Available from: [Link]
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. 2018. Available from: [Link]
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences. 2018. Available from: [Link]
Mining Medicinally Relevant Bioreduction Substrates Inspired by Ligand-Based Drug Design. ChemRxiv. 2022. Available from: [Link]
Cyclic Peptides in Biological/Medicinal Chemistry. Journal of Medicinal Chemistry. 2017. Available from: [Link]
Properties and application of diketones and their derivatives. Chemical Engineering and-Equipment. 2011. Available from: [Link]
Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Angewandte Chemie International Edition. 2012. Available from: [Link]
Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry. 2021. Available from: [Link]
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. 2020. Available from: [Link]
(E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules. 2020. Available from: [Link]
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. 2017. Available from: [Link]
A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules. 2020. Available from: [Link]
Application Note: Step-by-Step Synthesis and Characterization Protocol for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary The 5-arylcyclohexane-1,3-dione scaffold is a privileged pharmacophore and a critical structural motif in both agrochemical development (e.g., cyclohexanedione DIM herbicides) and pharmaceutical kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-arylcyclohexane-1,3-dione scaffold is a privileged pharmacophore and a critical structural motif in both agrochemical development (e.g., cyclohexanedione DIM herbicides) and pharmaceutical kinase inhibitors. This application note details a robust, three-phase synthetic protocol for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione . By employing a consecutive Michael-Claisen annulation strategy, this protocol ensures high regioselectivity, excellent yields, and utilizes self-validating experimental checkpoints to guarantee reproducibility.
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on a classical, highly reliable carbon-carbon bond-forming sequence.
Aldol Condensation: The sequence begins with the base-catalyzed crossed aldol condensation of 2-ethoxybenzaldehyde with acetone to yield an
-unsaturated ketone (a substituted benzylideneacetone).
Michael-Dieckmann Annulation: This intermediate is subjected to a [1]. The enolate of diethyl malonate acts as a Michael donor, attacking the
-carbon of the enone. This is immediately followed by an intramolecular Dieckmann condensation (a specialized [2]), forming the six-membered cyclic dione.
Decarboxylation: The resulting
-keto ester is saponified and decarboxylated under acidic reflux to yield the final target.
Fig 1: Three-step synthetic workflow for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 4-(2-Ethoxyphenyl)but-3-en-2-one
Causality & Rationale: Acetone is used in a large stoichiometric excess to serve as both the solvent and the reactant. This mass-action strategy drives the equilibrium toward the mono-alkylated product and strictly suppresses the formation of the bis-benzylideneacetone byproduct (double condensation).
Procedure:
In a 250 mL round-bottom flask, dissolve 2-ethoxybenzaldehyde (10.0 g, 66.6 mmol) in acetone (100 mL).
Cool the mixture to 0 °C using an ice-water bath.
Add 10% aqueous NaOH (15 mL) dropwise over 15 minutes while maintaining vigorous stirring.
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Self-Validation Checkpoint: The reaction mixture will transition from a colorless solution to a vibrant yellow, indicating the formation of the extended conjugated
-system of the enone.
Neutralize the mixture with 1M HCl to pH 7, concentrate the acetone under reduced pressure, and extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the crude intermediate as a yellow oil.
Phase 2: Michael-Dieckmann Annulation
Causality & Rationale: Sodium ethoxide (NaOEt) in absolute ethanol is the mandatory base-solvent pair for this step. Using ethoxide prevents unwanted transesterification of the diethyl malonate. The reaction is driven to completion by a thermodynamic sink: the formation of the stable, insoluble sodium enolate of the cyclic 1,3-dione pulls the reversible Dieckmann condensation forward.
Procedure:
In a flame-dried 250 mL flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.84 g, 80.0 mmol, 1.2 eq) in absolute ethanol (80 mL).
Add diethyl malonate (12.8 g, 80.0 mmol, 1.2 eq) dropwise at room temperature. Stir for 30 minutes to generate the malonate enolate.
Dissolve the crude 4-(2-ethoxyphenyl)but-3-en-2-one (from Phase 1) in absolute ethanol (20 mL) and add it dropwise to the enolate solution.
Equip the flask with a reflux condenser and heat to 78 °C for 6 hours.
Self-Validation Checkpoint: As the reaction proceeds, the clear solution will convert into a thick, cloudy suspension. This precipitation of the cyclic enolate salt confirms successful annulation.
Cool to room temperature, concentrate the ethanol in vacuo, and dissolve the solid residue in water (100 mL). Acidify to pH 3 with 1M HCl to protonate the enolate, then extract with Ethyl Acetate (3 × 75 mL). Dry and concentrate to yield Ethyl 4-(2-ethoxyphenyl)-2,6-dioxocyclohexane-1-carboxylate.
Phase 3: Saponification and Decarboxylation
Causality & Rationale: Base-catalyzed hydrolysis converts the ethyl ester to a carboxylate salt. Subsequent strong acidification yields a highly unstable
-keto acid. Heating this intermediate initiates a concerted 6-membered cyclic transition state, expelling carbon dioxide gas to yield the target compound.
Procedure:
Suspend the intermediate from Phase 2 in 2M aqueous NaOH (100 mL) in a 250 mL round-bottom flask.
Reflux the mixture for 2 hours to ensure complete saponification of the ester.
Cool the mixture to 0 °C in an ice bath. Carefully acidify to pH 1 using 6M HCl.
Self-Validation Checkpoint: Upon acidification, vigorous effervescence will occur. This bubbling is the physical manifestation of
evolution (decarboxylation).
Heat the acidified mixture to 90 °C for 2 hours. The complete cessation of gas evolution indicates the total consumption of the
-keto acid.
Cool the mixture to 4 °C overnight. The target compound will precipitate.
Filter the off-white solid, wash with ice-cold water, and dry under high vacuum. Recrystallize from an ethanol/water mixture to achieve >95% purity.
Analytical Characterization
To ensure the structural integrity of the synthesized 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, validate the product against the quantitative parameters summarized in the table below. Note that 1,3-cyclohexanediones exhibit keto-enol tautomerism; NMR spectra in polar solvents (e.g., DMSO-
) will predominantly display the enol form.
Analytical Parameter
Expected Value / Signal Profile
Diagnostic Rationale
Molecular Weight
232.28 g/mol
Confirmed via ESI-MS.
Mass Spectrometry
233.1
Validates the successful loss of the ester group ( + EtOH) from the Phase 2 intermediate.
Peaks >180 ppm confirm the presence of the 1,3-dione system (keto/enol carbons).
Physical State
Off-white to pale yellow crystalline solid
Visual quality control post-recrystallization.
References
Sharma, D., Bandna, Shil, A., & Das, P. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23(08), 1199-1204. Available at:[Link]
Wikipedia Contributors. (2023). Robinson annulation. Wikipedia, The Free Encyclopedia. Available at: [Link]
Application
Application Note: Optimal Catalytic Strategies for the Synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary & Rationale The 5-arylcyclohexane-1,3-dione scaffold is a privileged pharmacophore and a highly versatile building block in organic synthesis, frequently utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The 5-arylcyclohexane-1,3-dione scaffold is a privileged pharmacophore and a highly versatile building block in organic synthesis, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and commercial agrochemicals 1[1]. The specific derivative, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione , introduces a sterically and electronically distinct ortho-ethoxy substitution. This functionalization alters the conformational flexibility and keto-enol tautomeric equilibrium of the
-diketone system, making it an excellent bidentate ligand precursor and a unique core for drug discovery.
Synthesizing this scaffold efficiently requires a highly controlled tandem reaction sequence. This guide evaluates the mechanistic causality behind catalyst selection and provides a self-validating, step-by-step protocol utilizing a modern green-chemistry approach.
Mechanistic Causality: The Tandem Synthesis Route
The construction of the 5-arylcyclohexane-1,3-dione ring is typically achieved through a multi-step cascade starting from a substituted benzaldehyde. The sequence relies on a Knoevenagel/Aldol condensation followed by a Michael addition and a Dieckmann/Claisen-type cyclization 2[2].
Aldol Condensation: 2-Ethoxybenzaldehyde reacts with acetone to yield the enone intermediate, 4-(2-ethoxyphenyl)but-3-en-2-one.
Michael Addition: Diethyl malonate (the donor) attacks the
-carbon of the enone (the acceptor) under basic catalysis.
Intramolecular Cyclization: The resulting acyclic adduct undergoes an intramolecular Claisen-type condensation to form a cyclic
-keto ester.
Saponification & Decarboxylation: Hydrolysis of the ester followed by acid-catalyzed thermal decarboxylation yields the target 1,3-dione.
Figure 1: Mechanistic pathway for the synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Catalyst Evaluation: Thermodynamics vs. Green Chemistry
The bottleneck of this synthesis is the Michael addition and subsequent cyclization. The choice of catalyst dictates the reaction kinetics, atom economy, and environmental impact. We evaluate three distinct catalytic systems below:
Sodium Ethoxide (NaOEt): A traditional thermodynamic base. While it ensures complete deprotonation of diethyl malonate, it requires strictly anhydrous conditions to prevent premature ester hydrolysis and generates stoichiometric salt waste.
Piperidine / Acetic Acid: A classical organocatalyst system that operates via iminium/enamine activation. It is reliable but often requires volatile organic solvents (VOCs), long reaction times, and a Dean-Stark apparatus to drive the reaction forward[2].
[bmIm]OH (1-Butyl-3-methylimidazolium hydroxide): A task-specific basic ionic liquid. It acts as both a solvent and a catalyst. The hydroxide anion activates the methylene donor, while the imidazolium cation provides hydrogen-bond activation to the enone acceptor, dramatically accelerating the reaction 3[3].
Table 1: Comparative Efficacy of Catalysts for the Michael Addition/Cyclization Step
Catalyst System
Reaction Time
Temperature
Yield (%)
Catalyst Recyclability
Environmental Impact
Sodium Ethoxide (NaOEt)
6 - 8 h
Reflux (78°C)
65 - 72%
None
High (Requires anhydrous solvent, salt waste)
Piperidine / AcOH
12 - 16 h
Reflux (110°C)
75 - 80%
Low
Moderate (Requires Dean-Stark, VOCs)
[bmIm]OH (Ionic Liquid)
1 - 2 h
80°C
88 - 92%
High (Up to 5 cycles)
Low (Solvent-free, high atom economy)
Optimized Experimental Protocol: The [bmIm]OH-Catalyzed Workflow
Based on the causality of dual-activation and superior atom economy, the following self-validating protocol utilizes [bmIm]OH.
Figure 2: Self-validating experimental workflow utilizing [bmIm]OH as a recyclable catalyst.
Phase 1: Synthesis of the Enone Precursor
Charge: In a 250 mL round-bottom flask, dissolve 2-ethoxybenzaldehyde (10 mmol, 1.50 g) in acetone (50 mL).
Causality Check: Acetone serves as both the reactant and the solvent. A large molar excess is critical to statistically disfavor the formation of the bis-aldol condensation byproduct (dibenzylideneacetone analog).
Catalyze: Add 10% aqueous NaOH (5 mL) dropwise at 0°C to control the initial exothermic aldol addition.
React & Isolate: Stir at room temperature for 4 hours. Neutralize with dilute HCl, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(2-ethoxyphenyl)but-3-en-2-one.
Phase 2: [bmIm]OH-Catalyzed Michael Addition & Cyclization
Charge: To the crude enone (approx. 10 mmol), add diethyl malonate (12 mmol, 1.92 g) and the ionic liquid [bmIm]OH (20 mol%, 2 mmol).
Causality Check: The basic hydroxide counterion deprotonates the highly acidic methylene protons of diethyl malonate. Simultaneously, the imidazolium cation coordinates with the enone carbonyl via hydrogen bonding, increasing its electrophilicity at the
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The enone (strong UV absorbance, Rf ~0.6) must completely convert to the cyclic
-keto ester intermediate (Rf ~0.3) before proceeding.
Phase 3: Saponification and Decarboxylation
Saponify: Add 20 mL of 10% aqueous NaOH directly to the reaction mixture and reflux for 2 hours.
Causality Check: The base hydrolyzes the remaining ester group of the cyclic intermediate, forming a water-soluble sodium carboxylate salt.
Decarboxylate: Cool the mixture to 0°C and carefully acidify to pH 2 using 6M HCl. Heat the acidified mixture to 60°C for 30 minutes.
Causality Check: Acidification protonates the carboxylate, forming a
-keto acid that is thermally unstable. Heating drives the extrusion of CO₂ gas. (Caution: Vigorous effervescence will occur. Ensure adequate venting).
Isolate: The target compound, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, precipitates as a solid upon cooling. Filter, wash with cold water, and recrystallize from ethanol.
Analytical Validation
To confirm the structural integrity of the synthesized 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, perform the following self-validating checks:
H NMR (CDCl₃): Look for the disappearance of the vinylic protons of the enone. Confirm the presence of the ortho-ethoxy group (triplet at ~1.4 ppm, quartet at ~4.0 ppm). The cyclohexane ring will present characteristic methylene protons (multiplets around 2.4–2.8 ppm) and a methine proton (multiplet around 3.3–3.5 ppm). Note: The spectrum may appear complex due to the keto-enol tautomeric equilibrium inherent to 1,3-cyclohexanediones.
Application Notes and Protocols for the Utilization of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in Organic Synthesis
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold Cyclohexane-1,3-dione and its derivatives are highly versatile and valuable precursors in modern organic synthesis. Their utility stems from the presenc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold
Cyclohexane-1,3-dione and its derivatives are highly versatile and valuable precursors in modern organic synthesis. Their utility stems from the presence of a reactive dicarbonyl system and an active methylene group, which allows for a wide range of chemical transformations. These scaffolds are fundamental in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1][2] The resulting molecules, such as xanthenes, pyrans, and fused pyrimidines, often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them of great interest to the pharmaceutical and agrochemical industries.[3][4][5][6]
The introduction of an aryl substituent at the 5-position, as in 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, offers a strategic point for modulating the steric and electronic properties of the core structure. This substitution can influence the reactivity of the dione and impart specific characteristics to the final products, enhancing their potential as drug candidates or functional materials. This document provides a detailed guide for researchers on the application of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione as a precursor, with a focus on a robust protocol for the synthesis of octahydroxanthene derivatives, which are known for their broad pharmacological relevance.[3][5]
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for its effective use in synthesis. The table below summarizes the key physicochemical data for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, based on data from analogous compounds and computational predictions.
Property
Value
Source/Method
Molecular Formula
C₁₄H₁₆O₃
-
Molecular Weight
232.27 g/mol
-
Appearance
Expected to be a white to off-white solid
Analogy to similar compounds
Melting Point
Not available; expected to be higher than unsubstituted cyclohexane-1,3-dione (105.5 °C)[7]
Synthetic Strategy: Leveraging the Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time.[9] The 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione precursor is an excellent substrate for MCRs, particularly in the synthesis of xanthene derivatives.
The chosen application protocol details a one-pot, three-component reaction between 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (2 equivalents), an aromatic aldehyde (1 equivalent), and a catalytic amount of a mild acid. This reaction proceeds via a cascade of Knoevenagel condensation and Michael addition, followed by cyclization and dehydration to afford the desired 9-aryl-octahydroxanthene-1,8-dione derivative.[3][10][11]
Experimental Protocol: Synthesis of 9-(4-Chlorophenyl)-3-(2-ethoxyphenyl)-3,4,6,7,9,10-hexahydro-2H-xanthene-1,8(5H)-dione
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative xanthene derivative using 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Volume/Mass
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
232.27
2.0
464.5 mg
4-Chlorobenzaldehyde
140.57
1.0
140.6 mg
p-Toluenesulfonic acid (p-TsOH)
172.20
0.1 (10 mol%)
17.2 mg
Ethanol (anhydrous)
46.07
-
10 mL
Step-by-Step Procedure:
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (464.5 mg, 2.0 mmol), 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), and p-toluenesulfonic acid (17.2 mg, 0.1 mmol).
Solvent Addition: Add 10 mL of anhydrous ethanol to the flask.
Reaction Execution: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously. The reaction is typically complete within 2-4 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Collect the crude product by vacuum filtration.
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The resulting solid is often of high purity. For further purification, the product can be recrystallized from hot ethanol.
Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Causality and Experimental Insights:
Choice of Reactants: The use of two equivalents of the dione ensures the complete consumption of the aldehyde and drives the reaction towards the formation of the symmetrical xanthene product.
Catalyst: p-Toluenesulfonic acid is a mild, effective Brønsted acid catalyst that facilitates both the initial Knoevenagel condensation between one molecule of the dione and the aldehyde, and the subsequent cyclization step. Other catalysts like lanthanum(III) nitrate or surfactants like LABSA have also been reported to be effective under similar or aqueous conditions.[3][5]
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants at elevated temperatures and allows for easy precipitation of the product upon cooling, simplifying the purification process. Solvent-free conditions have also been successfully employed for similar syntheses, offering a greener alternative.[5][9]
Temperature: Refluxing in ethanol (approx. 78-80°C) provides sufficient energy to overcome the activation barrier for the condensation and cyclization steps without causing degradation of the reactants or product.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the octahydroxanthene derivative.
Caption: Workflow for the synthesis of a xanthene derivative.
Mechanistic Overview
The formation of the xanthene core is a fascinating cascade process. The diagram below outlines the plausible reaction mechanism.
Caption: Plausible mechanism for xanthene formation.
Downstream Applications and Future Scope
The synthesized octahydroxanthene derivatives serve as valuable scaffolds for further chemical modification. The presence of two carbonyl groups allows for selective reactions to introduce additional complexity. For instance, these groups can be converted into oximes, hydrazones, or reduced to hydroxyls.
Furthermore, the core xanthene structure is a privileged pharmacophore. The products derived from 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione should be evaluated for their biological activities. Given that many cyclohexane-1,3-dione derivatives have shown antimicrobial and anticancer properties, these new xanthenes are promising candidates for screening in these areas.[4][12][13] The ethoxyphenyl group may enhance lipophilicity, potentially improving cell permeability and bioavailability, which are critical parameters in drug development.
Conclusion
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a valuable and reactive precursor for the synthesis of complex heterocyclic molecules. The protocol detailed herein for the synthesis of octahydroxanthene derivatives is efficient, robust, and showcases the power of multi-component reactions in modern organic chemistry. The versatility of the dione scaffold, combined with the specific properties imparted by the 5-aryl substituent, opens up numerous avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.
References
Spiro-heterocycles: A convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones. Indian Journal of Chemistry - Section B. Available at: [Link]
The synthesis of xanthenes has garnered significant attention due to their extensive biological and therapeutic properties. AWS. Available at: [Link]
Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Malta Journal of Chemistry. Available at: [Link]
The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. ResearchGate. Available at: [Link]
Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes. Sciforum. Available at: [Link]
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available at: [Link]
Cyclohexane and its functionally substituted derivatives: a review on their chemistry and biological activities. CABI Digital Library. Available at: [Link]
Facile and Efficient Synthesis of Xanthene Derivatives Mediated by Lanthanum(III) Nitrate Hexahydrate under Solvent Free Condition. Journal of Chemical Technology and Metallurgy. Available at: [Link]
Synthesis and Antimicrobial Activity of Some Heterocycles: Part-V. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]
β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications. Available at: [Link]
Recent Developments on Five-Component Reactions. MDPI. Available at: [Link]
5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report. Studylib. Available at: [Link]
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
Organocatalytic diastereo- and enantioselective Michael addition reactions of 5-aryl-1,3-dioxolan-4-ones. SciSpace. Available at: [Link]
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
Knoevenagel condensation. YouTube. Available at: [Link]
Cyclohexane-1,3-Dione Reactions Guide. Scribd. Available at: [Link]
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Acta Chimica Slovenica. Available at: [Link]
Stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones. PubMed. Available at: [Link]
Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]
1,3-Cyclohexanedione. Wikipedia. Available at: [Link]
Application Note: Knoevenagel Condensation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
This Application Note is designed for research chemists and drug discovery scientists. It details the specific reactivity, mechanistic pathways, and optimized protocols for utilizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dio...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and drug discovery scientists. It details the specific reactivity, mechanistic pathways, and optimized protocols for utilizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in Knoevenagel condensation reactions.
Executive Summary
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a versatile 1,3-dicarbonyl scaffold used in the synthesis of pharmacologically active heterocycles. Unlike simple dimedone, the presence of the lipophilic 2-ethoxyphenyl moiety at the C5 position introduces specific steric and electronic factors that influence solubility and crystal packing. This guide outlines protocols for two distinct reaction pathways:
Pathway A: Synthesis of 2-arylidene derivatives (1:1 adducts) via classical Knoevenagel condensation.
Pathway B: Cascade synthesis of 1,8-dioxooctahydroxanthenes (2:1 adducts) via Knoevenagel-Michael-Cyclodehydration.
Chemical Context & Mechanistic Insight
Substrate Analysis
Active Site: The C2 methylene group is highly acidic (
) due to the flanking carbonyls, making it an excellent nucleophile upon deprotonation.
Substituent Effect (2-Ethoxyphenyl): The ortho-ethoxy group on the C5-phenyl ring provides electron donation but also introduces significant steric bulk compared to unsubstituted 5-phenyl analogs. This can retard reaction rates with bulky aldehydes, requiring optimized reflux times compared to standard dimedone protocols.
Reaction Pathways
The reaction outcome is controlled by stoichiometry and catalyst choice.
Knoevenagel Adduct (1:1): Formed kinetically. Requires equimolar ratios and mild bases to prevent double addition.
Xanthene Derivative (2:1): Formed thermodynamically. Requires 2 equivalents of dione and often acid catalysis or elevated temperatures to drive the Michael addition of a second dione molecule to the initial Knoevenagel adduct, followed by dehydration.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the bifurcation between forming the arylidene intermediate and the xanthene product.
Caption: Bifurcation of reaction pathways controlled by stoichiometry and conditions.
Experimental Protocols
Protocol A: Synthesis of 2-Arylidene-5-(2-ethoxyphenyl)cyclohexane-1,3-diones
Objective: Isolate the 1:1 alkene adduct without forming the xanthene.
Scope: Suitable for generating precursors for heterocyclic synthesis (e.g., indazoles, benzofurans).
Solvent: Water (5 mL) + Ethanol (1 mL co-solvent if needed)
Catalyst: Sodium Dodecyl Sulfate (SDS, 10 mol%) or
-TSA (10 mol%)
Procedure:
Setup: Combine dione (2 equiv), aldehyde (1 equiv), and catalyst in water.[1][3][4]
Reaction: Reflux at 100°C for 2–6 hours.
Green Chemistry Note: The reaction proceeds via "on-water" catalysis where hydrophobic interactions accelerate the coupling. The product will separate as a solid mass.[3]
Workup: Cool to RT. Filter the solid. Wash extensively with water to remove the catalyst.
Purification: Recrystallize from Ethanol/DMF mixtures.
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate synthesis protocol.
Data Analysis & Characterization
When characterizing the products derived from 5-(2-ethoxyphenyl)cyclohexane-1,3-dione, specific NMR signatures confirm the structure.[5]
Present in Arylidene (Protocol A). Absent in Xanthene.
Methine Bridge
Singlet (4.5 – 4.8 ppm)
Present in Xanthene (Protocol B). Indicates cyclization.[3]
Enolic OH
Broad Singlet (>12 ppm)
Often visible in 1:1 adducts due to tautomerization.
Troubleshooting & Optimization
Issue: Low Yield of Arylidene (Protocol A)
Cause: Bis-condensation occurring (formation of xanthene byproduct).
Solution: Dilute the reaction mixture. Add the aldehyde slowly to the dione to maintain a high dione-to-aldehyde ratio locally, or switch to a weaker base like L-Proline.
Issue: Poor Solubility of 2-Ethoxyphenyl Dione
Cause: The lipophilic ethoxy group reduces water solubility in Green protocols.
Solution: Use a 1:1 Ethanol:Water mix instead of pure water. The "on-water" acceleration effect may be slightly reduced, but homogeneity is improved.
Issue: Sticky/Oily Product
Cause: Incomplete dehydration or trapped solvent.
Solution: Triturate the crude oil with cold diethyl ether or hexane/ethyl acetate (9:1) to induce crystallization.
References
Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione.
Source: ACS Omega, 2019.
Context: Describes the general reactivity of 1,3-cyclohexanediones with aryl aldehydes and the bifurcation between arylidene and xanthene products.
The Synthetic Versatility of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with diverse pharmacological activities...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with diverse pharmacological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of these molecules often rely on the use of versatile and readily accessible starting materials. 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione emerges as a particularly valuable synthon, offering a unique combination of a reactive 1,3-dicarbonyl moiety and a sterically and electronically influential 2-ethoxyphenyl substituent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a diverse range of heterocyclic compounds from this key precursor. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the mechanistic intricacies of these transformations, thereby empowering researchers to harness the full synthetic potential of this remarkable building block.
The reactivity of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is primarily governed by the acidic methylene protons situated between the two carbonyl groups and the enolizable nature of the dione itself. This dual reactivity allows it to participate in a variety of classical and contemporary organic reactions, including condensations, cycloadditions, and multicomponent reactions, to construct a rich diversity of heterocyclic systems.
I. Synthesis of Tetrahydro-1H-indazoles: Accessing the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous drugs such as the anti-inflammatory agent celecoxib. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole synthesis.[1] In the case of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, this reaction proceeds with high efficiency to yield valuable tetrahydro-1H-indazole derivatives.
Causality Behind Experimental Choices:
The choice of a protic solvent like ethanol facilitates the initial condensation between the dione and hydrazine by promoting proton transfer. The subsequent intramolecular cyclization and dehydration are also favored in this medium. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the dione. The reaction is typically conducted at reflux to provide the necessary activation energy for the dehydration step, leading to the formation of the stable aromatic pyrazole ring within the indazole system.
Experimental Protocol: Synthesis of 3-(2-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Reagent/Solvent
Molar Eq.
MW ( g/mol )
Amount
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
1.0
232.27
2.32 g (10 mmol)
Hydrazine hydrate (80%)
1.2
50.06
0.75 mL (12 mmol)
Ethanol
-
46.07
50 mL
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (2.32 g, 10 mmol) and ethanol (50 mL).
Stir the mixture at room temperature until the dione is completely dissolved.
Add hydrazine hydrate (0.75 mL, 12 mmol) dropwise to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion of the reaction, allow the mixture to cool to room temperature.
Reduce the solvent volume under reduced pressure.
Pour the concentrated mixture into ice-cold water (100 mL) with stirring.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from ethanol to afford the pure 3-(2-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one.
Mechanistic Insights:
The formation of the tetrahydro-1H-indazole proceeds through a well-established reaction cascade.
Caption: Reaction pathway for tetrahydro-1H-indazole synthesis.
II. Synthesis of Tetrahydrobenzo[d]isoxazoles: The Isoxazole Moiety
Isoxazoles are another class of five-membered heterocycles with significant biological activities. The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a direct route to the isoxazole ring system.[2]
Causality Behind Experimental Choices:
The use of a base, such as sodium hydroxide or pyridine, is crucial to neutralize the hydrochloride salt of hydroxylamine, thereby generating the free nucleophilic hydroxylamine. The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of reagents and the subsequent reaction steps. Refluxing the mixture provides the energy required for the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 3-(2-Ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one
Reagent/Solvent
Molar Eq.
MW ( g/mol )
Amount
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
1.0
232.27
2.32 g (10 mmol)
Hydroxylamine hydrochloride
1.2
69.49
0.83 g (12 mmol)
Pyridine
-
79.10
20 mL
Ethanol
-
46.07
30 mL
Procedure:
In a 100 mL round-bottom flask, dissolve 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (2.32 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in a mixture of ethanol (30 mL) and pyridine (20 mL).
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
Add cold water (100 mL) to the residue and stir for 30 minutes.
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Mechanistic Insights:
The synthesis of the tetrahydrobenzo[d]isoxazole derivative follows a pathway analogous to pyrazole formation.
Caption: Mechanistic steps for tetrahydrobenzo[d]isoxazole formation.
III. Synthesis of Tetrahydroacridin-1(2H)-ones: Building the Quinoline Framework
The quinoline scaffold is a key component of numerous natural products and synthetic drugs, most notably the antimalarial drug chloroquine. A powerful method to construct the quinoline ring system from 1,3-dicarbonyl compounds involves the formation of an intermediate enaminone, followed by cyclization.[3]
Causality Behind Experimental Choices:
The initial formation of the enaminone is a critical step. The reaction of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione with an amine (often ammonium acetate as an in-situ source of ammonia) generates the enaminone. This intermediate then undergoes a cyclization reaction. In a one-pot synthesis with an aldehyde, the reaction proceeds via a series of condensations and cyclizations. The use of a catalyst, such as an acid or a base, can influence the reaction rate and yield.
Experimental Protocol: Synthesis of 9-(Aryl)-3,4,6,7,8,9-hexahydro-1H-xanthene-1,8-dione (A Precursor to Acridinones)
While direct synthesis of quinolines from the dione is possible, a more common and versatile approach involves a multi-component reaction to first form a xanthenedione, which can be further functionalized. The synthesis of acridinones often proceeds from these xanthene derivatives or via a related multi-component reaction involving an amine source. For clarity, a protocol for a key intermediate, a xanthenedione, is provided, which is a common outcome of reacting the dione with an aldehyde.[4]
Reagent/Solvent
Molar Eq.
MW ( g/mol )
Amount
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
2.0
232.27
4.64 g (20 mmol)
Aromatic Aldehyde (e.g., Benzaldehyde)
1.0
106.12
1.06 g (10 mmol)
Acetic Acid
-
60.05
20 mL
Procedure:
To a 100 mL round-bottom flask, add 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (4.64 g, 20 mmol), the aromatic aldehyde (10 mmol), and glacial acetic acid (20 mL).
Stir the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature. A solid product will precipitate.
Collect the precipitate by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from ethanol or acetic acid to obtain the pure xanthenedione derivative.
To synthesize the corresponding acridinone, ammonium acetate would be included in the reaction mixture.
Mechanistic Insights:
The formation of the xanthenedione core is a fascinating cascade of reactions.
Caption: Formation of xanthenedione via a cascade reaction.
IV. Synthesis of Xanthenones: Access to Oxygen-Containing Heterocycles
Xanthenone derivatives are of significant interest due to their presence in natural products and their diverse biological activities. The acid-catalyzed condensation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione with an aromatic aldehyde is a straightforward and efficient method for the synthesis of octahydroxanthene-1,8-dione derivatives.[4]
Causality Behind Experimental Choices:
The use of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, is essential to promote both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps. The reaction is typically carried out at an elevated temperature to drive the dehydration steps to completion. The stoichiometry of two equivalents of the dione to one equivalent of the aldehyde is crucial for the formation of the xanthene skeleton.
Experimental Protocol: Synthesis of 9-(Aryl)-3,4,6,7,8,9-hexahydro-1H-xanthene-1,8-dione
This protocol is identical to the one provided in the quinoline/acridinone section, as the xanthenedione is the direct product of this multicomponent reaction. The choice of reaction conditions can sometimes favor the formation of either the acridinone (with an amine source) or the xanthenone.
Mechanistic Insights:
The mechanism for xanthenone formation is the same as depicted in the previous section, involving a Knoevenagel condensation, followed by a Michael addition and a final cyclization/dehydration sequence. The 2-ethoxyphenyl group on the cyclohexane-1,3-dione can influence the stereochemical outcome of the reaction, potentially leading to diastereomeric products, which may require careful purification and characterization.
Conclusion: A Versatile Scaffold for Future Discoveries
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione has demonstrated its utility as a versatile and powerful building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the synthesis of novel pyrazoles, isoxazoles, quinolines, and xanthenes. The presence of the 2-ethoxyphenyl substituent provides a handle for further structural modifications, opening up avenues for the development of new therapeutic agents and functional materials. By understanding the fundamental reactivity of this synthon, the scientific community is well-equipped to unlock its full potential in the ongoing quest for chemical innovation.
References
Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega. [Link]
An efficient synthesis of quinolines under solvent-free conditions. Journal of Chemical Sciences. [Link]
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]
Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. [Link]
Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]
Acridine‐1,8‐diones synthesis from cyclohexane‐1,3‐dione, ammonium... ResearchGate. [Link]
A REVIEW ON XANTHENE-1,8(2H)-DIONE BASED COMPOUNDS. IJCRT.org. [Link]
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]
The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Academia.edu. [Link]
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. Acta Chimica Slovenica. [Link]
FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Chemistry Journal of Moldova. [Link]
Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Chemistry – A European Journal. [Link]
Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. MDPI. [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]
Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Beilstein Journal of Organic Chemistry. [Link]
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [Link]
Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry. [Link]
Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Scirp.org. [Link]
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]
Development of a Stability-Indicating HPLC Method for the Detection of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Application Note Audience: Researchers, scientists, and drug development professionals. Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the analyte in bulk drug substance and formulated products. The described protocol and its underlying scientific principles provide a comprehensive guide for researchers and drug development professionals.
Introduction
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a synthetic organic compound with a structural motif common to a class of molecules with diverse biological activities, including herbicidal and potential therapeutic properties. The cyclohexane-1,3-dione core is known to exhibit keto-enol tautomerism, which can influence its physicochemical properties and chromatographic behavior.[1] Accurate and reliable quantification of this compound is critical for quality control during its synthesis, formulation, and for assessing its stability under various environmental conditions.
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] A stability-indicating HPLC method is essential as it can resolve the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measured analyte concentration is accurate and reflects its true content.[3] This application note provides a systematic approach to developing such a method for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Method Development Strategy
The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. Our strategy is based on a systematic evaluation of critical chromatographic parameters to achieve optimal separation and detection.
Physicochemical Properties of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
A comprehensive understanding of the analyte's properties is the foundation of method development.
Structure and Functional Groups: The molecule contains a cyclohexane-1,3-dione ring system and an ethoxyphenyl group. The dione moiety can undergo keto-enol tautomerism, leading to an acidic proton. The aromatic ring is a chromophore, enabling UV detection.
pKa (Acid Dissociation Constant): The parent compound, 1,3-cyclohexanedione, has a pKa of approximately 5.2 due to the acidity of the enolic proton.[1] The presence of the ethoxyphenyl substituent is not expected to drastically alter this value. Therefore, controlling the mobile phase pH is crucial for consistent retention and peak shape. An acidic mobile phase (pH < 4) will suppress the ionization of the enolic proton, leading to better retention and symmetrical peaks in reversed-phase chromatography.
UV Absorbance: The presence of the substituted aromatic ring suggests that the compound will absorb UV light. Aromatic ketones and related diones typically exhibit strong absorbance in the range of 240-290 nm. For initial method development, a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a starting wavelength of 254 nm or 285 nm is a reasonable choice.[5][6]
Chromatographic Parameter Selection
The selection of the stationary phase, mobile phase, and other chromatographic conditions is guided by the analyte's properties.
Caption: Workflow for HPLC Method Development.
Stationary Phase: A C18 (octadecylsilyl) column is a versatile and common choice for reversed-phase HPLC and is a good starting point for moderately polar compounds. A Phenyl-Hexyl column could also be considered as it can offer alternative selectivity for aromatic compounds through π-π interactions.
Mobile Phase:
Aqueous Component: To ensure the analyte is in its non-ionized form, an acidic mobile phase is necessary. A solution of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water is recommended. These modifiers are volatile and compatible with mass spectrometry if further characterization is needed.
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds. A screening of both solvents is advisable to determine the optimal selectivity and resolution.
Elution Mode: A gradient elution is recommended for initial method development to determine the approximate organic solvent concentration required to elute the analyte and to separate it from any potential impurities with different polarities. The gradient can then be optimized or converted to an isocratic method for routine analysis if all components are well-resolved within a reasonable timeframe.
Detector: A photodiode array (PDA) detector is highly recommended to monitor the analyte and any degradation products across a range of wavelengths. This allows for the determination of the optimal detection wavelength and for peak purity analysis.
Experimental Protocol
This section provides a detailed protocol for the analysis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione using the developed HPLC method.
Materials and Reagents
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Trifluoroacetic acid (TFA), >99.5%
Water (HPLC grade, e.g., Milli-Q or equivalent)
Instrumentation
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions
Parameter
Recommended Condition
Justification
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and resolution for moderately polar compounds.
Mobile Phase A
0.1% TFA in Water
Acidic pH suppresses ionization of the analyte, leading to better peak shape and retention.
Mobile Phase B
Acetonitrile
Good eluting strength and compatibility with the aqueous phase.
Gradient Program
5% to 95% B over 20 minutes
Allows for the elution of a wide range of polar and non-polar compounds, suitable for initial screening and stability studies.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Provides stable retention times and can improve peak shape.
Detection Wavelength
254 nm (or λmax determined by PDA)
Based on the expected UV absorbance of the aromatic chromophore.
Injection Volume
10 µL
A typical injection volume that balances sensitivity and potential for column overload.
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the diluent. The exact preparation will depend on the sample matrix (e.g., bulk powder, formulated product).
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 1.5
Theoretical Plates (N)
> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)
≤ 2.0%
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7]
Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C.
Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C.
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature.
Thermal Degradation: Expose the solid analyte to 80 °C.
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm).
The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using the PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of its degradants.
Caption: Forced Degradation Study Workflow.
Linearity, Accuracy, and Precision
Linearity: Analyze a series of at least five concentrations of the reference standard over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. This may include changes in:
Mobile phase composition (e.g., ±2% organic)
Mobile phase pH (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±0.1 mL/min)
The system suitability parameters should remain within the acceptance criteria for all variations.
Troubleshooting
Problem
Potential Cause
Suggested Solution
Peak Tailing
Mobile phase pH too high; Column contamination; Secondary interactions with silanols.
Ensure mobile phase pH is sufficiently acidic; Flush the column with a strong solvent; Use a column with better end-capping.
Poor Resolution
Inappropriate mobile phase composition or gradient.
Optimize the gradient slope or the organic modifier (ACN vs. MeOH).
Variable Retention Times
Fluctuation in pump pressure; Column temperature not controlled; Mobile phase not properly mixed or degassed.
Check the HPLC system for leaks; Use a column thermostat; Ensure proper mobile phase preparation.
Ghost Peaks
Contaminated mobile phase or diluent; Carryover from previous injections.
Use fresh, high-purity solvents; Implement a needle wash step in the autosampler method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating HPLC method for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. By following the outlined strategy and experimental procedures, researchers and drug development professionals can establish a reliable analytical method for quality control and stability assessment of this compound. The principles discussed herein are also applicable to the method development for other structurally related molecules.
References
Barchanska, H., Babilas, B., Gluzicka, K., Zralek, D. and Baranowska, I. (2014). Rapid determination of mesotrione, atrazine and its main degradation products in selected plants by MSPD–HPLC and indirect estimation of herbicides phytotoxicity by chlorophyll quantification. International Journal of Environmental Analytical Chemistry, 94:99-114.
Chaudhari, S. R., Shirkhedkar, A. A., & Surana, S. J. (2014). Development and validation of a stability-indicating HPLC method for the determination of mesotrione in its formulation.
Dayan, F. E., Howell, J. L., Weimer, M. R., & O'Toole, T. (2007). Elucidating the molecular action of the natural product herbicide, leptospermone. In Natural products for pest management (pp. 148-160). American Chemical Society.
Freitas, L. G., Götz, C. W., Ruff, M., Singer, H. P., & Müller, S. R. (2004). Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography–tandem mass spectrometry.
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Olchanheski, L. R., et al. (2017). Determination of the Herbicide Mesotrione Using HPLC-DAD: An Evaluation of Degradation. Publicatio UEPG: Biological and Health Sciences, 23(1), 45-53.
Chaabane, H., et al. (2008). Dissipation and transport of sulcotrione and its metabolite in a calcareous soil. Chemosphere, 71(7), 1359-1366.
Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
Wikipedia. (2023). 1,3-Cyclohexanedione. Retrieved from [Link]
Caine, B. A., Dardonville, C., & Popelier, P. L. A. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. ACS Omega, 4(13), 15585–15595.
Demircioğlu, Z., Albayrak, Ç., & Büyükgüngör, O. (2013). Synthesis, spectroscopic, molecular and computational structure characterizations of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol. Journal of Molecular Structure, 1048, 337-346.
Rani, N., Duhan, A., Kumar, P., & Beniwal, R. K. (2022). Triketone Herbicides: A Review on their Efficacy, Phytotoxicity and Residues Estimation. International Journal of Bio-resource and Stress Management, 13(11), 1205-1215.
Application and Protocol Guide for the Purification of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione via Recrystallization
Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a key intermediate in the development of various therapeutic agents. Re...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a key intermediate in the development of various therapeutic agents. Recognizing the critical importance of purity for downstream applications, this document outlines systematic approaches to developing a robust recrystallization procedure. We delve into the principles of solvent selection, provide step-by-step protocols for both single-solvent and multi-solvent recrystallization techniques, and offer a comprehensive troubleshooting guide. The methodologies described herein are designed to be a self-validating system, empowering researchers and drug development professionals to achieve high-purity 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Introduction: The Imperative of Purity in Drug Development
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione and its derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as crucial building blocks in the synthesis of novel therapeutic agents.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug substance, leading to unforeseen side effects or reduced therapeutic efficacy. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including APIs and their intermediates.[2][3][4] This method leverages differences in solubility between the target compound and its impurities in a given solvent system to achieve separation and purification.
The core principle of recrystallization is the dissolution of the impure solid in a suitable solvent at an elevated temperature, followed by the controlled cooling of the solution to induce the formation of highly ordered and pure crystals of the desired compound, while the impurities remain in the solution (mother liquor). The selection of an appropriate solvent system is paramount to the success of this technique. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, ensuring a high recovery of the purified product.
This guide will provide a detailed framework for developing and optimizing a recrystallization protocol for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a compound for which detailed physicochemical data may not be readily available. By understanding the underlying principles and following the systematic approach outlined, researchers can confidently purify this important intermediate to the high standards required for drug development.
Physicochemical Properties and Solvent Selection Rationale
While specific experimental data for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is not extensively published, we can infer its likely properties based on its structural motifs: the cyclohexane-1,3-dione core and the 2-ethoxyphenyl substituent. The parent compound, cyclohexane-1,3-dione, has a melting point of 105.5 °C and is soluble in water.[5][6] The presence of the aromatic ethoxyphenyl group in our target compound will increase its lipophilicity and likely decrease its aqueous solubility. Structurally similar compounds, such as 5-phenylcyclohexane-1,3-dione, have a significantly higher melting point of 188 °C.[7]
Guiding Principles for Solvent Selection
The choice of a recrystallization solvent is a critical first step and should be guided by the principle of "like dissolves like," while also considering the desired solubility profile.[8] For 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a molecule with both polar (dione) and non-polar (ethoxyphenyl) characteristics, a range of solvents with varying polarities should be screened.
Key Characteristics of an Ideal Recrystallization Solvent:
High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound when heated.
Low Solvency at Low Temperatures: The compound should have limited solubility in the cold solvent to maximize crystal recovery.
Inertness: The solvent must not react with the compound being purified.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Non-Toxicity and Environmental Friendliness: Safer solvents should always be prioritized.
Recommended Solvents for Screening
Based on the structure of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, the following solvents are recommended for initial screening. A systematic evaluation of the compound's solubility in these solvents at both room temperature and their boiling points will identify the most promising candidates.
Solvent
Polarity
Boiling Point (°C)
Rationale
Ethanol
Polar Protic
78
Often a good choice for moderately polar compounds. Recrystallization of other cyclohexane-1,3-dione derivatives from ethanol has been reported.
Methanol
Polar Protic
65
Similar to ethanol but with a lower boiling point.
Ethyl Acetate
Moderately Polar Aprotic
77
A versatile solvent for a wide range of organic compounds. A patent describes the recrystallization of a similar compound from ethyl acetate.[9]
Acetone
Polar Aprotic
56
A strong solvent that may be suitable for highly impure samples.
Toluene
Non-polar Aprotic
111
The aromatic nature may favor the dissolution of the ethoxyphenyl group.
Hexanes
Non-polar Aprotic
~69
Likely to be a poor solvent, making it a potential anti-solvent in a multi-solvent system.
Water
Highly Polar Protic
100
Due to the lipophilic ethoxyphenyl group, it is expected to be a poor solvent and a good candidate as an anti-solvent.
Experimental Protocols
The following protocols provide a systematic approach to developing a successful recrystallization procedure for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Workflow for Recrystallization Method Development
Caption: Workflow for developing a recrystallization protocol.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be the first method attempted once a suitable solvent has been identified.
Dissolution: Place the crude 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to create a slurry.
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and in a dropwise manner until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
This technique is useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce crystallization.
Dissolution: Dissolve the crude 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in a minimal amount of the "good" solvent at room temperature or with gentle heating.
Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
Inducing Crystallization: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Then, continue to add the anti-solvent slowly until a persistent slight turbidity is achieved. Allow the solution to stand undisturbed to promote crystal growth.
Cooling: Once crystal formation has started, the flask can be cooled in an ice bath to maximize the yield.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a mixture of the solvent and anti-solvent, or with the pure anti-solvent.
Drying: Dry the purified crystals in a vacuum oven.
Application Note: Microwave-Assisted Synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione Derivatives
Executive Summary This application note details a robust, high-yield protocol for the synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione and its derivatives using microwave-assisted organic synthesis (MAOS). 5-Aryl-cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione and its derivatives using microwave-assisted organic synthesis (MAOS). 5-Aryl-cyclohexane-1,3-diones are critical pharmacophores in the development of herbicides (ACCase inhibitors), anti-inflammatory agents, and tyrosinemia therapeutics.
Traditional thermal synthesis of this scaffold involves a multi-step Knoevenagel-Michael-Claisen cascade often requiring 12–24 hours of reflux and yielding <60%. The protocol defined herein utilizes a two-stage microwave irradiation strategy that reduces total reaction time to under 45 minutes while improving yield and purity profiles.[1] The method is optimized for the steric and electronic effects of the ortho-ethoxy substituent.
Scientific Background & Retrosynthesis
The Target Molecule
The 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione scaffold presents a unique synthetic challenge due to the 2-ethoxy group . This substituent provides electron donation to the aromatic ring but introduces significant steric hindrance near the reactive aldehyde site during the initial condensation steps.
Retrosynthetic Logic
To ensure high regioselectivity, we employ a convergent synthesis strategy:
Fragment A: 4-(2-Ethoxyphenyl)but-3-en-2-one (Chalcone intermediate).
Fragment B: Diethyl malonate (Michael donor).
The pathway involves a Claisen-Schmidt condensation followed by a Michael Addition-Cyclization-Decarboxylation cascade.
Figure 1: Retrosynthetic analysis of the target 1,3-dione scaffold.
Materials and Equipment
Reagents
Precursor: 2-Ethoxybenzaldehyde (CAS: 613-69-4) - Purity >97% is critical to avoid oligomerization.
Solvents: Ethanol (Absolute), Water (Deionized), Ethyl Acetate (for extraction).
Equipment Configuration
Reactor: Single-mode Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover).
Vessels: 10 mL and 20 mL pressure-rated borosilicate glass vials with crimp caps.
Monitoring: IR temperature sensor (internal probe preferred for Stage 2).
Experimental Protocol
Stage 1: Synthesis of Chalcone Intermediate
Objective: Synthesis of 4-(2-ethoxyphenyl)but-3-en-2-one.
Preparation: In a 10 mL microwave vial, dissolve 2-ethoxybenzaldehyde (10 mmol, 1.50 g) in acetone (15 mL). The excess acetone acts as both reactant and solvent to minimize self-condensation of the aldehyde.
Catalysis: Add 2.0 mL of 10% NaOH (aq) dropwise. A yellow precipitate/turbidity may form immediately.
Microwave Parameters:
Temp: 100°C
Time: 5:00 minutes
Pressure Limit: 15 bar
Stirring: High (600 rpm)
Work-up: Pour reaction mixture into ice water (50 mL). Acidify slightly with 1M HCl to neutralize base. The solid chalcone product usually precipitates. Filter, wash with cold water, and dry.
Checkpoint: Yield should be >85%. Appearance: Yellow crystalline solid.[2]
Stage 2: Michael Addition & Cyclization (The Critical Step)
Objective: Conversion of chalcone to 5-(2-ethoxyphenyl)cyclohexane-1,3-dione.
Setup: In a 20 mL microwave vial, dissolve the Chalcone (5 mmol, 0.95 g) and Diethyl malonate (5.5 mmol, 0.88 g) in Ethanol (8 mL).
Activation: Add Sodium Ethoxide (21 wt% in EtOH, 6 mmol, 2.2 mL). Seal the vial immediately.
Microwave Irradiation (Cyclization):
Temp: 120°C
Time: 12:00 minutes
Power: Dynamic (Max 200W)
Mechanism:[1][3][4][5][6][7] This step performs the Michael addition followed by the intramolecular Claisen condensation to form the cyclic ester intermediate.
Hydrolysis & Decarboxylation (One-Pot Extension):
Note: The vial contains the ethyl ester of the dione. To remove the ester:
Open the vial (after cooling!).[8] Add KOH (aq, 4M, 5 mL).
Reseal and irradiate: 100°C for 5:00 minutes .
Isolation:
Transfer mixture to a beaker.
Acidify with 6M HCl (dropwise) under vigorous stirring until pH < 2.
CO2 evolution will be observed (Decarboxylation).
Heat the acidic solution gently (conventional hotplate, 60°C, 10 min) to ensure complete decarboxylation if bubbling persists.
Cool to precipitate the crude dione. Recrystallize from Ethanol/Water (1:1).[5]
Results & Data Analysis
Yield Comparison
The microwave protocol demonstrates a significant efficiency advantage over traditional thermal reflux methods.
The following decision tree assists in troubleshooting low yields or by-products.
Figure 2: Troubleshooting logic for the microwave synthesis workflow.
Critical Control Points (CCP)
Base Quality: Sodium ethoxide is extremely hygroscopic. Old/wet reagent will hydrolyze the ester before cyclization, leading to ring-opening by-products. Use freshly prepared or sealed ampule reagents.
Temperature Control: Do not exceed 150°C in Stage 2. Above this, the 2-ethoxy ether linkage may cleave under basic conditions, yielding the phenol (5-(2-hydroxyphenyl)...).
Vessel Pressure: The decarboxylation step releases CO2. Do not perform the acidification step inside a sealed microwave vial. Always acidify in an open vessel after the alkaline hydrolysis step.
References
Vertex Pharmaceuticals. (2014). Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications. US Patent 8,916,723 B2. Link
Organic Syntheses. (2013). Microwave-Assisted Synthesis of Heterocycles: The Hantzsch Synthesis. Org. Synth. Link (General reference for MW condensation principles).
National Institute of Science Communication. (2005). Microwave assisted rapid synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione. Indian Journal of Chemistry. Link
Biotage. (2020).[8][9] Microwave Reaction Tutorial: Knoevenagel Condensation and Hantzsch Synthesis. Biotage Application Notes. Link
Scholars Research Library. (2011). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes. Der Pharma Chemica. Link
Application Notes and Protocols for the Functionalization of the C-2 Position in 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic functionalization of the C-2 position of 5-(2-ethoxyphenyl)cyclohexane-1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic functionalization of the C-2 position of 5-(2-ethoxyphenyl)cyclohexane-1,3-dione. This key intermediate possesses a highly activated methylene group at the C-2 position, making it a versatile scaffold for the introduction of a wide array of functional groups. This guide delves into the mechanistic underpinnings of C-2 functionalization, offering detailed, field-proven protocols for alkylation, acylation, and Knoevenagel condensation reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower researchers to efficiently synthesize novel derivatives with potential applications in medicinal chemistry and materials science.
Introduction and Scientific Context
Cyclohexane-1,3-dione and its derivatives are pivotal building blocks in organic synthesis, renowned for their utility in constructing complex molecular architectures, including natural products, bioactive compounds, and functional materials.[1][2][3][4][5][6][7] The core reactivity of the cyclohexane-1,3-dione scaffold lies in the acidic nature of the protons at the C-2 position, flanked by two carbonyl groups. This structural feature facilitates the formation of a stabilized enolate, which serves as a potent nucleophile for a variety of electrophilic substitution reactions. In solution, these diones exist in equilibrium with their enol tautomers, a characteristic that significantly influences their reactivity.[8][9]
The subject of this guide, 5-(2-ethoxyphenyl)cyclohexane-1,3-dione, incorporates an electronically distinct aryl substituent, which can modulate the reactivity of the dione ring system and provide a handle for further diversification. The C-2 position, in particular, is a prime site for introducing chemical diversity, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Functionalization at this position can lead to a wide range of derivatives with diverse pharmacological profiles.[10][11]
This application note will provide a detailed exploration of key synthetic transformations targeting the C-2 position of 5-(2-ethoxyphenyl)cyclohexane-1,3-dione. We will cover fundamental reactions such as C-alkylation and C-acylation, as well as the Knoevenagel condensation for the introduction of unsaturated moieties. For each transformation, we will present a detailed, step-by-step protocol, discuss the mechanistic rationale, and provide guidance on reaction optimization and troubleshooting.
Mechanistic Principles of C-2 Functionalization
The reactivity of the C-2 position in 5-(2-ethoxyphenyl)cyclohexane-1,3-dione is governed by the acidity of the C-2 protons and the subsequent nucleophilicity of the resulting enolate. The pKa of the C-2 protons in cyclohexane-1,3-dione is approximately 5.2, indicating significant acidity for a carbon acid.[8] This acidity is a direct consequence of the ability of the two adjacent carbonyl groups to stabilize the negative charge of the conjugate base through resonance.
Caption: Enolate formation at the C-2 position.
The choice of base is critical for efficient deprotonation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to generate the enolate quantitatively without competing side reactions. Once formed, the enolate can react with various electrophiles.
C-Alkylation and C-Acylation
C-alkylation and C-acylation are fundamental methods for introducing alkyl and acyl groups, respectively, at the C-2 position. These reactions proceed via a nucleophilic substitution mechanism where the enolate attacks the electrophilic carbon of an alkyl halide or an acyl halide/anhydride.[12][13]
A key consideration in these reactions is the competition between C-alkylation/acylation and O-alkylation/acylation. The outcome is influenced by several factors, including the nature of the electrophile, the counter-ion of the enolate, the solvent, and the temperature. Hard electrophiles and polar aprotic solvents tend to favor O-functionalization, while soft electrophiles and nonpolar solvents generally favor C-functionalization.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an active methylene compound, such as our substrate, with an aldehyde or ketone.[14][15][16] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, and proceeds through a series of reversible steps.
Caption: Knoevenagel condensation workflow.
The initial step involves the formation of the enolate, which then attacks the carbonyl carbon of the aldehyde or ketone to form an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product. The reaction is often driven to completion by the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: C-2 Alkylation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
This protocol describes a general procedure for the C-alkylation of the title compound using an alkyl halide as the electrophile.
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-(2-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) and the aromatic aldehyde (1.05 eq).
Add toluene or benzene as the solvent.
Add a catalytic amount of piperidine (0.1 eq).
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Presentation:
Entry
Aromatic Aldehyde
Catalyst
Solvent
Time (h)
Yield (%)
1
Benzaldehyde
Piperidine
Toluene
4
92
2
4-Chlorobenzaldehyde
Piperidine
Toluene
5
89
Troubleshooting and Optimization
Low Yields in Alkylation/Acylation:
Cause: Incomplete deprotonation or competing O-functionalization.
Solution: Ensure anhydrous conditions. Consider using a stronger, non-nucleophilic base like sodium hydride. To favor C-alkylation, use less polar solvents like THF or dioxane.
Formation of Side Products in Knoevenagel Condensation:
Cause: Self-condensation of the aldehyde or Michael addition of the dione to the product.[23]
Solution: Use a slight excess of the aldehyde. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature might also be beneficial.
Difficult Purification:
Cause: Similar polarity of starting material, product, and byproducts.
Solution: Optimize the eluent system for column chromatography. If the product is a solid, recrystallization is often a more effective purification method.
Conclusion
The C-2 position of 5-(2-ethoxyphenyl)cyclohexane-1,3-dione is a highly versatile handle for molecular diversification. The protocols detailed in this application note provide robust and reproducible methods for its functionalization through alkylation, acylation, and Knoevenagel condensation. A thorough understanding of the underlying reaction mechanisms is crucial for successful optimization and troubleshooting. The synthetic accessibility of a wide range of C-2 substituted derivatives opens up exciting avenues for the discovery of novel compounds with tailored properties for applications in drug development and beyond.
References
Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups.
Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactiv
Rh(iii)-catalyzed C–H functionalization/aromatization cascade with 1,3-dienes: a redox-neutral and regioselective access to isoquinolines. RSC Publishing.
Knoevenagel condensation of α‐quaternary cyclopentan‐1,3‐diones.
Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne.
Application Notes and Protocols: Knoevenagel Condensation Conditions with 1,3-Cyclopentanedione. Benchchem.
Cu-Catalyzed highly selective reductive functionalization of 1,3-diene using H2O as a stoichiometric hydrogen atom donor.
Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega.
C-Alkylations of cyclic 1,3-diketones.
Recent Developments on Five-Component Reactions. MDPI.
The C-H activation/1,3-diyne strategy: highly selective direct synthesis of diverse bisheterocycles by Rh(III)
Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in w
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI.
The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring
Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.
Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
1, 3-cyclohexanedione and its deriva. RESEARCH ARTICLE.
1 3 Cyclohexanedione and Its Deriv
Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.
Revisiting [3 + 3] Route to 1,3-Cyclohexanedione Frameworks: Hidden Aspect of Thermodynamically Controlled Enol
PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR.
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.
Process for the preparation of acylated cyclic 1,3-dicarbonyl compounds.
Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones.
multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia.
Do Cyclohexane-1,3-diones Give Positive Haloform Reactions?. Chemistry Stack Exchange.
1,3-Cyclohexanedione. Wikipedia.
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. Journal of Heterocyclic Chemistry.
Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry (RSC Publishing).
The Inversion Process of 1,3-cyclohexanedione. SciELO México.
Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-azaallyl Anions with Aryl Chlorides. PMC.
Synthesis, Characterization and Bioactivity Study of 5, 5-dimethylcyclohexane 1, 3-dione and its derivatives.
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC.
Formation of 1,3-diazocine by palladium catalyzed C–H arylation.
Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids.
Application Note: Storage and Handling Protocols for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10] 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a cyclic -diketone derivative. To handle this compound with scientific integrity, researchers must unde...
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a cyclic
-diketone derivative. To handle this compound with scientific integrity, researchers must understand that its behavior is governed by keto-enol tautomerism and the acidity of the -proton at the C2 position. Unlike simple ketones, this molecule is an enolic acid (approximate pKa 4.5–5.5), making it sensitive to pH, oxidation, and moisture.
Structural Dynamics
The molecule exists in a dynamic equilibrium between its diketo form and its enol form. This equilibrium is solvent-dependent and critical for stability.
Solid State: Predominantly exists as a hydrogen-bonded enol or dimer.
Solution: Equilibrates rapidly. In polar protic solvents (e.g., Methanol), the enol form is stabilized. In non-polar solvents (e.g., Chloroform), the diketo form may predominate.
Key Physicochemical Properties
Property
Value / Characteristic
Implication for Handling
Molecular Formula
MW ~232.28 g/mol
pKa (Estimated)
4.5 – 5.5
Behaves as a weak acid; forms salts with bases.
Solubility
High: DMSO, MeOH, DCMLow: Water (neutral pH)
Requires organic co-solvent or pH adjustment for aqueous use.
Hygroscopicity
Moderate
Protect from ambient moisture to prevent caking/hydrolysis.
Oxidation Potential
High (at C2 position)
CRITICAL: Store under inert atmosphere.
Visualizing the Stability Logic
The following diagram illustrates the tautomeric equilibrium and the primary degradation pathway (oxidation) that necessitates the rigorous storage protocols defined in Section 3.
Figure 1: Tautomeric equilibrium and degradation risks. Note that the enolate anion (basic conditions) is highly susceptible to oxidative degradation.
Storage Protocols
Solid State Storage (Lyophilized/Powder)
Temperature: -20°C is optimal for long-term (>1 month). 4°C is acceptable for active use (<1 month).
Atmosphere:Argon or Nitrogen overlay is mandatory. The C2-methylene group is "active" and prone to autoxidation upon prolonged exposure to atmospheric oxygen.
Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photo-initiated radical formation at the ethoxy-phenyl ether linkage.
Solution Storage (Stock Solutions)
Never store dilute working solutions. Only store high-concentration stock solutions.
Solvent
Stability Window (-20°C)
Notes
DMSO (Anhydrous)
3–6 Months
Preferred. Freezing point is 19°C; thaw completely before use.
Ethanol (Abs.)
1 Month
Prone to evaporation; seal with Parafilm.
Water/Buffer
DO NOT STORE
Prepare fresh. Hydrolysis/precipitation risk is high.
Protocol for Stock Preparation:
Weigh compound in a low-humidity environment.
Dissolve in anhydrous DMSO to reach 10–50 mM concentration.
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Flush vials with Argon gas before sealing.
Handling & Solubilization Workflows
Safety Precautions (PPE)
Respiratory: 1,3-diones can be respiratory irritants. Use a fume hood or N95 mask if handling bulk powder.
Skin/Eye: Nitrile gloves and safety glasses. The compound is likely a skin irritant due to its acidic nature.
Solubilization Decision Tree
Researchers often fail by attempting to dissolve this lipophilic acid directly in neutral water. Follow this logic:
Figure 2: Solubilization workflow. Direct aqueous dissolution is discouraged. Use DMSO stocks.
Protocol: Aqueous Assay Preparation
To maintain solubility in biological assays (pH 7.4):
Prepare Stock: 10 mM in DMSO.
Intermediate Dilution: Dilute stock 1:10 into the assay buffer immediately before use.
Note: If precipitation occurs, the pKa suggests the compound will be ionized (soluble) at pH 7.4, but the kinetics of dissolution are slow. Predissolving in DMSO overcomes the kinetic barrier.
Final Concentration: Target < 0.5% DMSO final concentration to avoid solvent effects.
Analytical Verification (QC)
When verifying the integrity of stored samples, standard HPLC methods must be adapted to the acidic nature of the molecule.
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).
Mobile Phase:
A: Water + 0.1% Formic Acid (Acid is crucial to keep the dione protonated and prevent peak tailing).
B: Acetonitrile + 0.1% Formic Acid.
Detection: UV at 254 nm (Aromatic ring) and 280 nm (Enone system).
Pass Criteria: Purity > 95%.
Failure Mode: Appearance of a peak at shorter retention time usually indicates oxidation (formation of more polar trione species).
References
ChemicalBook. (2024). 5-Phenylcyclohexane-1,3-dione Properties and Handling. Retrieved from
Context: Provides baseline physicochemical data for the 5-phenyl analog, serving as the closest structural reference for solubility and melting point ranges.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21551705, 5-Cyclohexylcyclohexane-1,3-dione. Retrieved from
Context: Validates the lipophilicity trends and structural identifiers for 5-substituted cyclohexane-1,3-diones.
Fisher Scientific. (2025). Safety Data Sheet: 1,3-Cyclohexanedione. Retrieved from
Context: Source of general safety hazards (H315, H319, H335) and PPE requirements for the 1,3-dione pharmacophore.
Donegatti, T. A., et al. (2019).[1] Cyclohexane-1,3-dione as a Derivatizing Agent... due to its stability and aqueous solubility.[1] Electrophoresis, 40(22), 2929-2935.[1] Retrieved from
Context: Citations regarding the stability of the 1,3-dione ring in aqueous buffers and its reactivity with aldehydes, confirming the need for inert storage.
Technical Support Center: Optimizing the Synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the cyclohexane-1,3-dione scaffold is a critical pharmacophore in agricultural and therapeutic contexts, pa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the cyclohexane-1,3-dione scaffold is a critical pharmacophore in agricultural and therapeutic contexts, particularly for 1[1]. However, synthesizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 1092288-99-7) presents unique challenges. The ortho-ethoxy substitution introduces distinct steric and electronic effects that can derail standard carbon-carbon bond-forming protocols.
This guide provides a self-validating, step-by-step workflow, mechanistic troubleshooting, and empirical data to help you maximize your reaction yields.
Mechanistic Pathway
Synthetic workflow for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione via Michael addition.
Reaction Setup: Dissolve 2-ethoxybenzaldehyde (1.0 eq) and excess acetone (3.0 eq) in a 1:1 mixture of ethanol and water in a round-bottom flask.
Catalysis: Slowly add 10% aqueous NaOH (0.1 eq) while maintaining the internal temperature at 20–25 °C. Stir vigorously for 4 hours.
Workup: Extract the resulting 4-(2-ethoxyphenyl)but-3-en-2-one with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Phase 2: Michael Addition & Dieckmann Cyclization
Enolate Generation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol. Add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.
Conjugate Addition: Dissolve the enone intermediate from Phase 1 (1.0 eq) in absolute ethanol and add it dropwise to the enolate solution.
Cyclization: Heat the reaction mixture to reflux (80 °C) for 12–18 hours. The initial Michael addition is followed by an intramolecular Dieckmann condensation to form the cyclic ester intermediate.
Phase 3: Hydrolysis and Decarboxylation
Solvent Removal: Concentrate the reaction mixture to remove the majority of the ethanol.
Acidic Cleavage: Add 6M HCl and reflux vigorously for 12–16 hours to drive ester hydrolysis and subsequent decarboxylation.
Isolation: Cool the mixture to 4 °C. The product, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, will precipitate. Filter the solid and wash with cold water.
Troubleshooting & FAQs
Q1: Why is the yield of my cyclization step significantly lower than when synthesizing the unsubstituted 5-phenyl analog?A: This is a classic case of steric hindrance. The bulky ethoxy group at the ortho position of the phenyl ring restricts the attack trajectory of the malonate enolate during the Michael addition. Furthermore, it alters the preferred s-cis/s-trans conformation of the enone, increasing the activation energy required for nucleophilic attack.
Solution: Ensure strictly anhydrous conditions (trace water quenches the enolate and hydrolyzes the malonate prematurely) and increase the reaction time to 18 hours. Switching to a stronger, bulkier base like potassium tert-butoxide (KOtBu) in THF can also improve the thermodynamic profile of the cyclization.
Q2: My LC-MS shows a mass corresponding to the cyclic ester intermediate (M+72). Why did the decarboxylation fail?A: Incomplete decarboxylation occurs when the thermal energy or acid concentration is insufficient to break the C-C bond of the β-keto acid intermediate. Decarboxylation of these highly stable cyclic systems requires rigorous conditions.
Solution: Ensure your HCl concentration is at least 6M and the reaction is at a rolling reflux (internal temperature >100 °C). If the intermediate persists, switch to a 1:1 mixture of glacial acetic acid and concentrated HCl to increase the boiling point and solubility of the intermediate[2].
Q3: The final product isolated is a viscous oil instead of a solid. How can I induce crystallization?A: 1,3-cyclohexanediones exist in a dynamic3[3]. Residual solvents or minor aldol side-products can disrupt the crystal lattice, trapping the compound as an oil.
Solution: First, ensure complete removal of ethanol and water via high vacuum. Triturate the crude oil with ice-cold diethyl ether to extract non-polar impurities. If it remains an oil, dissolve it in a minimum amount of hot ethyl acetate, slowly add hexanes until the solution turns cloudy, and allow it to cool undisturbed at 4 °C overnight.
Yield Optimization Data
To validate the protocol, we evaluated the impact of base and solvent selections on the Phase 2 (Michael/Dieckmann) yield of the ortho-ethoxy derivative. Moving from protic, aqueous conditions to strictly anhydrous aprotic/alkoxide systems significantly mitigates the steric penalties imposed by the ortho-ethoxy substituent.
Base Catalyst
Solvent
Temperature
Reaction Time
Isolated Yield (%)
Purity (HPLC)
NaOH
EtOH/H₂O
80 °C (Reflux)
12 h
22%
85%
NaOEt
Abs. EtOH
80 °C (Reflux)
12 h
58%
92%
NaOEt
Abs. EtOH
80 °C (Reflux)
18 h
65%
94%
KOtBu
THF
65 °C (Reflux)
18 h
71%
96%
References
Title: Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example
Source: StudyCorgi
URL
Resolving solubility issues with 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Topic: Resolving solubility issues with 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione Content type: Technical Support Center Guide Status: Active Last Updated: October 26, 2023 Doc ID: TS-CHD-52E-SOL Technical Profile & The "S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving solubility issues with 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Content type: Technical Support Center Guide
Status: Active
Last Updated: October 26, 2023
Doc ID: TS-CHD-52E-SOL
Technical Profile & The "Solubility Paradox"
Compound Overview:
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a lipophilic cyclic dione derivative. While structurally related to herbicides (ACCase inhibitors) and various pharmaceutical intermediates, it presents a distinct solubility challenge common to the 1,3-dione pharmacophore .
The Core Mechanism:
Users often mistake this compound for a standard neutral organic molecule. However, it behaves as a vinylogous acid .
pKa: Approximately 4.5 – 5.3 (inferred from the cyclohexane-1,3-dione core).
Behavior:
At pH < 5 (Acidic/Neutral): The compound exists in its protonated, neutral enol/keto form. In this state, the lipophilic 2-ethoxyphenyl tail dominates, rendering it insoluble in water and prone to precipitation.
At pH > 6 (Basic): The acidic proton at the C2 position is removed, forming a resonance-stabilized enolate anion . This anionic form is significantly more water-soluble .
Key Takeaway: Solubility is not just about solvent choice; it is strictly pH-dependent .
Troubleshooting Guide (Q&A)
Q1: I diluted my DMSO stock into PBS (pH 7.4), but it precipitated immediately. Why?
Diagnosis: "Solvent Shock" combined with local acidity.
Explanation:
Local pH Drop: DMSO stocks are often slightly acidic. When a bolus of DMSO stock hits the buffer, the local concentration of the lipophilic neutral form exceeds its solubility limit before it can deprotonate and dissolve.
Kinetics vs. Thermodynamics: While the compound should be soluble at pH 7.4 (as an anion), the rate of precipitation of the neutral form is faster than the rate of deprotonation.
Solution: Use the "Pre-Buffering" Protocol (See Protocol B below) or increase the buffer capacity. Do not add the compound directly to water; add it to a buffered solution with sufficient alkalinity.
Q2: What is the best vehicle for in vivo (IP/PO) administration?
Recommendation: Avoid pure DMSO/Water mixtures if possible, as they cause pain and precipitation at the injection site.
Preferred Vehicle:PEG400 / Saline with pH Adjustment.
Composition: 10% DMSO + 40% PEG400 + 50% Saline.
Critical Step: Adjust the final pH to 7.0–7.5 using dilute NaOH. This ensures the compound remains in its soluble enolate form.
Q3: Can I store the stock solution in Ethanol instead of DMSO?
Answer: Yes, but with caveats.
Pros: Ethanol is easier to evaporate for solvent-exchange protocols.
Cons: Ethanol is more volatile, leading to concentration drift over time.
Stability: 1,3-diones are generally stable in alcohols, but avoid strong acids or bases in the stock solution during long-term storage to prevent potential ethoxy-group cleavage or dimerization.
Visual Logic: Solubility Decision Tree
The following diagram illustrates the decision process for solubilizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione based on your application.
Caption: Decision tree for selecting the correct solubilization strategy based on experimental application.
Validated Protocols
Protocol A: Preparation of 100 mM Stock Solution
Use this for long-term storage and initial solubilization.
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl sulfoxide).
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.
Note: The solution should be clear and colorless to pale yellow.
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The "pH-Switch" Method (For Aqueous Buffers)
Use this when adding the compound to cell culture media or assay buffers to prevent precipitation.
Concept: This protocol pre-dissolves the compound in a slightly alkaline intermediate step to ensure it enters the final buffer as the soluble anion.
Step
Action
Technical Rationale
1
Dilute Stock
Dilute the DMSO stock 1:10 into 0.1 M NaOH (or a pH 9.0 borate buffer).
2
Visual Check
Ensure the solution is perfectly clear.
3
Final Dilution
Pipette this intermediate solution into your final assay buffer (e.g., PBS pH 7.4).
4
pH Check
Verify final pH is roughly 7.4.
Quantitative Solubility Data (Estimated)
Data based on physicochemical properties of 5-substituted-1,3-cyclohexanediones.
Solvent / Medium
Solubility Limit (Est.)
Remarks
DMSO
> 50 mg/mL
Excellent. Recommended stock solvent.
Ethanol
> 20 mg/mL
Good. Suitable for evaporation protocols.
Water (pH 4)
< 0.1 mg/mL
Insoluble. Exists as neutral enol.
PBS (pH 7.4)
~ 1–5 mg/mL
Moderate. Soluble as anion.
0.1 M NaOH
> 10 mg/mL
High. Fully ionized salt form.
References
Sigma-Aldrich. 5-(2-Methoxyphenyl)cyclohexane-1,3-dione Product Information. (Analogous Structure Reference). Retrieved from .
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10434, 1,3-Cyclohexanedione. (Core Pharmacophore Properties). Retrieved from .
J. Chem. Eng. Data. Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents. (Solubility Thermodynamics). Retrieved from .
MedChemExpress. Cyclohexane-1,3-dione Derivatives and Solubility Protocols. Retrieved from .
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione . The preparation of this privileged pharmacophore typically relies on a tandem Knoevenagel/Claisen-Schmidt condensation followed by a Michael addition and Dieckmann cyclization[1].
While the general synthesis of 5-arylcyclohexane-1,3-diones is well-documented[2], the presence of an ortho-ethoxy substituent introduces unique steric and electronic challenges that frequently lead to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your yield.
Part 1: Synthesis Workflow & Mechanistic Pathways
Workflow for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione synthesis via Michael-Dieckmann cyclization.
Mechanistic pathways of common side reactions during 1,3-dione preparation.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why am I isolating bis(2-ethoxybenzylidene)acetone instead of the mono-adduct in Step 1?
Causality: Acetone possesses two symmetrical, enolizable
-carbons. If the local concentration of 2-ethoxybenzaldehyde is too high relative to acetone, the initially formed mono-adduct (4-(2-ethoxyphenyl)-3-buten-2-one) will undergo a second base-catalyzed aldol condensation with another equivalent of the aldehyde.
Solution: Use acetone not just as a reagent, but as the primary solvent (at least a 10:1 molar ratio of Acetone:Aldehyde). Furthermore, add the aqueous NaOH base dropwise at 0–5 °C to strictly control the generation of the acetone enolate.
Q2: The Michael addition/Dieckmann cyclization step is stalling, yielding mostly unreacted enone. Why?
Causality: The ortho-ethoxy group is the primary culprit here due to two compounding factors:
Electronic Deactivation: The ethoxy group exerts a strong +M (mesomeric) effect, donating electron density through the aromatic ring into the conjugated enone system. This significantly reduces the electrophilicity of the
-carbon.
Steric Hindrance: The bulky ortho substituent physically blocks the optimal Bürgi-Dunitz trajectory for the incoming diethyl malonate enolate.
Solution: Standard 4-hour reflux times[3] are insufficient. Extend the reflux time to 12–15 hours. Additionally, ensure strictly anhydrous conditions. If water is present, the sodium ethoxide (NaOEt) will generate hydroxide ions, which will irreversibly hydrolyze the diethyl malonate into unreactive malonic acid.
Q3: How do I prevent ring-opening side reactions during the final decarboxylation?
Causality: 1,3-cyclohexanediones are highly sensitive to strong bases at elevated temperatures. Subjecting the cyclic
-keto ester intermediate to harsh basic reflux causes retro-Dieckmann or retro-aldol cleavage, destroying the cyclohexane ring[2].
Solution: Decouple the hydrolysis and decarboxylation steps. First, perform ester hydrolysis under mild basic conditions (10% aqueous KOH at 50 °C max). Once the carboxylic acid intermediate is formed, acidify the solution to pH 1 with concentrated HCl and apply heat (reflux) to drive the thermal decarboxylation in an acidic environment, which protects the 1,3-dione core.
Part 3: Quantitative Data & Optimization Summary
To provide a self-validating framework for your experiments, compare your reaction parameters against our optimized benchmarks below.
Reaction Parameter
Standard Condition (Unsubstituted Aryl)
Optimized Condition (for ortho-Ethoxy)
Impact on Yield / Side Reactions
Acetone:Aldehyde Ratio
2:1 to 3:1
10:1
Reduces bis-adduct formation from ~30% to <5%.
Michael Addition Time
4 - 6 hours
12 - 15 hours
Overcomes steric hindrance; increases cyclization yield from 40% to >85%.
NaOEt Catalyst Quality
Commercial grade
Freshly prepared (Anhydrous)
Prevents premature malonate hydrolysis.
Hydrolysis Temperature
Reflux (100 °C)
50 °C
Prevents retro-Dieckmann ring opening.
Part 4: Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(2-Ethoxyphenyl)-3-buten-2-one
Setup: In a 500 mL round-bottom flask, dissolve 2-ethoxybenzaldehyde (50 mmol) in analytical grade acetone (500 mmol, ~37 mL).
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Base Addition: Slowly add 10% aqueous NaOH (10 mL) dropwise over 30 minutes via an addition funnel. Maintain vigorous stirring.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of the aldehyde.
Workup: Neutralize with 1M HCl, extract with ethyl acetate (3 x 50 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 2: Michael Addition & Dieckmann Cyclization
Enolate Generation: In a flame-dried, argon-purged 250 mL flask, dissolve sodium metal (55 mmol) in absolute, anhydrous ethanol (50 mL) to freshly generate NaOEt.
Reagent Addition: Add diethyl malonate (55 mmol) dropwise. Stir for 15 minutes at room temperature.
Coupling: Dissolve the enone from Step 1 in absolute ethanol (20 mL) and add it to the reaction mixture.
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12–15 hours. Self-Validation: The solution will turn deep red/orange. TLC (Hexane:EtOAc 7:3) must show the disappearance of the UV-active enone.
Isolation: Evaporate the ethanol under reduced pressure to yield the crude sodium salt of the cyclic ester.
Step 3: Hydrolysis & Decarboxylation
Mild Hydrolysis: Dissolve the crude intermediate from Step 2 in 10% aqueous KOH (50 mL). Stir at 50 °C for 2 hours. Do not reflux.
Acidification: Cool the mixture to 0 °C. Slowly add concentrated HCl dropwise until the solution reaches pH 1. A precipitate (the carboxylic acid intermediate) will form.
Decarboxylation: Attach a reflux condenser and heat the acidic suspension to 100 °C for 3–4 hours. CO₂ evolution will be observed.
Final Workup: Cool the mixture to room temperature. Filter the resulting solid precipitate, wash with ice-cold water, and recrystallize from ethanol/water to yield pure 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Part 5: References
Serban, A., & Watson, K. G. 5-phenyl substituted cyclohexane-1,3-dione derivatives. Google Patents (CA1203544A). Available at:
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Status: Active
Document ID: TS-NMR-5EPCD-001
Department: Analytical Chemistry / Structural Elucidation
Last Updated: October 2025[1]
Executive Summary
Analyzing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione presents a classic "chameleon" challenge in NMR spectroscopy. The core difficulty lies not in the ethoxyphenyl substituent, but in the cyclohexane-1,3-dione scaffold , which undergoes rapid keto-enol tautomerism.
This guide addresses the three most common support tickets we receive for this scaffold:
"Ghost Peaks" & Integration Errors: Caused by the coexistence of keto and enol tautomers.
Missing Signals: The disappearance of the enolic -OH or broadening of ring protons.
Stereochemical Confusion: Misinterpreting the diastereotopic protons at C4/C6.
Module 1: The Tautomer Trap (Keto-Enol Equilibrium)
The Core Issue
In solution, 1,3-diones exist in a dynamic equilibrium between the Diketo form and the Enol form.[2][3] Unlike simple ketones, the enol form here is highly stabilized by an intramolecular hydrogen bond (in non-polar solvents) or intermolecular solvation (in polar solvents).
Impact on Spectrum:
: You will likely see two distinct sets of signals (slow exchange on the NMR time scale) or broadened, averaged signals (intermediate exchange).
: Often shifts the equilibrium, sometimes sharpening peaks but potentially favoring a different tautomeric ratio.[1]
Visualizing the Equilibrium
Figure 1: The equilibrium between the diketo and enol forms is the primary source of spectral complexity.[4]
Diagnostic Table: Keto vs. Enol Signatures
Feature
Diketo Form (Target)
Enol Form (Interfering)
C2 Protons
~3.4 - 3.6 ppm (Triplet or Multiplet)
~5.4 - 5.6 ppm (Singlet, Vinyl-H)
-OH Signal
None
10.0 - 16.0 ppm (Very Broad)
C4/C6 Protons
Complex ABX or AB multiplet (Diastereotopic)
Simplified (often a doublet or singlet)
Symmetry
symmetry broken by C5 chirality
Planar enol ring increases symmetry
Module 2: Troubleshooting Specific Spectral Anomalies
Issue 1: "I have extra peaks in the aliphatic region (1.0 - 4.5 ppm)."
Diagnosis: You are seeing the superposition of the Keto and Enol forms.
Verification Protocol:
Calculate Integrals: Do the "extra" peaks integrate to a rational ratio relative to the aromatic protons (which are common to both forms)?
The Ethoxy Check: The ethoxy group (
) is a stable anchor.
Look for the Triplet (~1.4 ppm) and Quartet (~4.1 ppm) .
If you see two sets of triplets/quartets slightly offset, you have a mixture of tautomers.
Issue 2: "The ring protons (C4/C6) look like a mess."
Diagnosis: Stereochemical complexity (Diastereotopicity).
Explanation: In the Diketo form , Carbon-5 (carrying the phenyl ring) is a chiral center.
This makes the protons on C4 and C6 diastereotopic (chemically non-equivalent).
They will not appear as a simple doublet.[1] They will appear as an ABX system (or AB multiplet) due to geminal coupling (~14-17 Hz) and vicinal coupling to H-5.[1]
Issue 3: "I cannot find the OH peak."
Diagnosis: Chemical Exchange Broadening.
Explanation: The enolic proton is acidic.[5] Traces of water in your
or facilitate rapid proton exchange, broadening the signal into the baseline.
Module 3: Advanced Verification Protocols
Protocol A: The
Shake (Confirming OH)
Use this to distinguish the enol -OH from impurities.
Shake vigorously for 30 seconds to allow layers to mix (temporarily) and exchange protons.
Wait 2 minutes for phase separation.
Re-acquire the spectrum.
Result: Any peak >10 ppm (Enol -OH) should disappear.[1]
Note: The HDO peak (water) at ~4.7 ppm will grow significantly.
Protocol B: Solvent Switching (Simplifying the Spectrum)
If
gives a messy mixture, force the equilibrium.
Try
: The high polarity and H-bond accepting nature often stabilize the Enol form significantly, potentially collapsing the mixture into a single, cleaner set of peaks.
Try
(Methanol-d4): This will exchange all acidic protons (including the enol -OH), simplifying the spectrum, but may complicate the aliphatic region due to solvent peaks.
Module 4: Expected Chemical Shifts (Reference Data)
Note: Values are estimates based on substituent additivity rules for the 5-(2-ethoxyphenyl) derivative.
Q: Why is my sample yellow/orange?A: 1,3-diones are prone to oxidation or trace metal chelation (enol form binds
).[1] If the NMR is clean, the color is likely a trace impurity not visible by NMR.
Q: Can I heat the sample to clean up the spectrum?A: Yes. Variable Temperature (VT) NMR (e.g., at 50°C) can speed up the keto-enol exchange rate, potentially coalescing the two sets of peaks into one average set. However, degradation is a risk.[1]
Q: The integration of the aromatic region is higher than expected.A: Check for residual solvent (Benzene/Toluene) or verify if the "Enol vinyl proton" (if present) is overlapping with the aromatic region (unlikely, usually ~5.5 ppm, but possible in specific conformations).
References
Reich, H. J. (2017).[1][7] Structure Determination Using NMR: Keto-Enol Tautomerism. University of Wisconsin-Madison.[1] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for ABX systems and diastereotopicity).
Nanalysis Corp. (2019).[1] What's the 'ism' of today? Keto-Enol Tautomerism. [Link]
Facey, G. (2007).[1][9] Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility.[1] [Link]
Overcoming purification challenges for cyclohexane-1,3-dione derivatives
Technical Support Center: Purification of Cyclohexane-1,3-dione Derivatives Case ID: CHD-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Chameleon" Challenge Cyclohexane-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Cyclohexane-1,3-dione Derivatives
Case ID: CHD-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Chameleon" Challenge
Cyclohexane-1,3-dione (CHD) derivatives are chemically deceptive.[1] While they appear to be simple ketones, they exist in a dynamic keto-enol equilibrium and possess a surprisingly acidic pKa (typically 4–5). This duality creates a "chameleon" effect during purification:
On Silica: They act as acids, interacting strongly with silanols, leading to severe tailing (streaking).[1]
In Solution: They can chelate metals or oxidize, leading to colored impurities.
During Isolation: They often "oil out" rather than crystallize due to strong intermolecular hydrogen bonding.
This guide provides field-proven protocols to stabilize these molecules and achieve high-purity isolation.
Visualizing the Problem: The Tautomeric Trap
Before attempting purification, you must understand why your compound is streaking. The diagram below illustrates the equilibrium species and their interaction with the stationary phase.
Figure 1: Mechanism of Peak Tailing. Without acid, the enolate anion binds irreversibly to silica. Acidic modifiers force the equilibrium toward the neutral Enol/Keto forms, ensuring clean elution.
Troubleshooting Guide: Question & Answer
Category A: Flash Chromatography & Silica Gel
Q1: My compound smears from the baseline to the solvent front on TLC and the column. How do I fix this?Diagnosis: This is the classic "ionization tailing." The acidic protons of the 1,3-dione (pKa ~5) are exchanging with the slightly basic or neutral silanols on the silica gel.
Protocol:
Acidify the Mobile Phase: Add 0.1% to 0.5% Acetic Acid (AcOH) or Formic Acid to both your non-polar (e.g., Hexanes) and polar (e.g., EtOAc) solvents.
Pre-treat the Column: Flush the column with 3 column volumes (CV) of the acidified mobile phase before loading your sample. This neutralizes active sites on the silica.
Alternative Solvent System: If Hexane/EtOAc fails, switch to DCM/Methanol/Acetic Acid (95:5:0.5) . The DCM solubilizes the keto form well, while methanol prevents aggregation.
Q2: I tried adding acid, but my compound is decomposing. What now?Diagnosis: Your derivative likely contains an acid-sensitive group (e.g., an acetal or silyl ether).
Protocol:
Buffered Silica: Instead of adding acid to the mobile phase, buffer the silica gel itself to pH 7.
Recipe: Slurry silica in a phosphate buffer (pH 7), filter, and dry in an oven at 120°C.
Reverse Phase (C18): Switch to C18 silica. The surface chemistry is different (capped silanols). Use a gradient of Water/Acetonitrile with 10 mM Ammonium Formate (pH ~4-5), which is milder than free acid.
Category B: Recrystallization & Isolation[1][2]
Q3: My product comes out as a sticky oil/gum instead of crystals. How do I induce crystallization?Diagnosis: 1,3-diones form strong intermolecular hydrogen bond networks (dimers), which can trap solvent and prevent crystal lattice formation.[1]
Protocol:
The "Trituration" Trick: Dissolve the oil in a minimum amount of Diethyl Ether . Add Hexanes dropwise until cloudy. Store at -20°C. If it oils out again, scratch the glass side with a spatula to provide nucleation sites.[1]
High-Boiling Solvent Exchange:
Dissolve crude in hot Toluene .
Allow to cool slowly to room temperature.
If no crystals form, add Cyclohexane (anti-solvent) slowly.[2]
Why Toluene? Aromatic solvents often disrupt the dione-dione H-bonding via pi-stacking, facilitating better packing.[1]
Q4: My yield is low after aqueous workup. Where is my compound?Diagnosis: You likely washed the organic layer with water or weak base (NaHCO3). Due to pKa ~5, the compound deprotonated and moved into the aqueous waste.
Protocol:
Check the pH: The aqueous layer must be acidic (pH < 3) to keep the CHD in the organic-soluble neutral form.
Recovery: Acidify your aqueous waste with 1M HCl to pH 1–2. Extract 3x with DCM or EtOAc.
Brine Wash: Always use saturated brine for the final wash to "salt out" the organic compound, as CHD derivatives have significant water solubility.
Technical Data: Solvent Selection Matrix
Use this table to select the correct solvent system based on your derivative's lipophilicity.
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.
Source: MDPI (2022).
Context: Describes flash chromatography conditions (Hexanes/EtOAc/DCM) and workup acidification protocols.
URL:[Link]
Keto–enol tautomerism of β-dicarbonyl compounds.
Source: Journal of the Chemical Society, Perkin Transactions 2.[3]
Context: foundational mechanistic data on tautomer separation using acidified mobile phases.
URL:[Link][3][4]
Mobile Phase pH Optimization for Preparative Separations.
Source: Waters Corporation Application Note.
Context: Technical guide on using Formic Acid/Ammonium Formate to manage peak shape for acidic compounds.
URL:[Link]
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents.
Source: ACS Omega (2023).
Context: Provides recrystallization examples (Ether/Hexanes) and stability data.
URL:[Link]
Technical Support Center: Optimizing Temperature Conditions for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione Stability
Welcome to the technical support center for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on mainta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound, with a specific focus on optimizing temperature conditions. As a molecule with significant potential in various research applications, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
This resource is structured to provide direct answers to common questions and to troubleshoot specific issues you may encounter. We will delve into the causality behind storage and handling recommendations, grounded in the chemical properties of cyclohexane-1,3-dione derivatives.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the temperature stability of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Q1: What are the ideal long-term storage conditions for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione?
For optimal long-term stability, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione solid should be stored in a cool, dry, and well-ventilated area with containers tightly sealed to prevent moisture absorption and oxidation.[1][2][3] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, with the additional precaution of protecting the solution from light and storing it under an inert nitrogen atmosphere.[4]
Q2: How do temperature fluctuations affect the stability of this compound?
Temperature fluctuations can compromise the stability of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. For solid compounds, temperature changes can affect the physical form, while in solution, they can accelerate degradation reactions.
Q3: Are there any visual or analytical indicators of degradation?
Visual signs of degradation in the solid compound can include a change in color from its typical off-white or yellowish powder appearance or the formation of clumps due to moisture absorption.[3] For solutions, the appearance of precipitates or a change in color can indicate degradation. Analytically, techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the appearance of degradation products and a decrease in the purity of the parent compound.[5][6]
Q4: What is the expected shelf-life of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione under optimal conditions?
Q5: At what temperature does thermal decomposition of the cyclohexane-1,3-dione ring structure become a concern?
The thermal decomposition of the core cyclohexane ring structure generally occurs at high temperatures, with initial C-C and C-H bond fissions.[7][8] The melting point of the parent 1,3-cyclohexanedione is 105.5 °C.[1][9] While the ethoxyphenyl substituent may alter the exact melting and decomposition points, it is advisable to avoid exposing the compound to temperatures approaching this range during routine handling and experiments unless required by a specific protocol.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Inconsistent results in bioassays.
Q: I am observing variable results in my cell-based assays using a stock solution of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. Could temperature be a factor?
A: Yes, inconsistent results are often linked to compound instability. Here is a troubleshooting workflow:
Step 1: Verify Stock Solution Integrity
Action: Analyze your current stock solution using HPLC or LC-MS to check for the presence of degradation products.
Rationale: This will confirm if the compound has degraded over time or due to storage conditions.
Step 2: Review Storage and Handling Procedures
Action: Ensure your stock solutions are stored at or below -20°C and have not undergone multiple freeze-thaw cycles.[4] Aliquoting the stock solution into single-use vials is highly recommended.
Rationale: Repeated temperature changes can accelerate the degradation of the compound in solution.
Step 3: Prepare Fresh Stock Solutions
Action: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound.
Rationale: This will provide a reliable positive control to determine if the issue lies with the compound's stability.
Step 4: Assess Experimental Conditions
Action: Evaluate the temperature and duration of your assay.
Rationale: Prolonged incubation at elevated temperatures (e.g., 37°C) could lead to gradual degradation of the compound in the assay medium. Consider time-course experiments to assess stability under your specific assay conditions.
Issue 2: Unexpected peaks in analytical chromatography.
Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. How can I determine if these are temperature-induced degradation products?
A: The appearance of new peaks is a strong indicator of degradation. Follow these steps to investigate:
Step 1: Forced Degradation Study
Action: Intentionally expose aliquots of a fresh solution of your compound to various stress conditions, including elevated temperature (e.g., 40°C, 60°C, 80°C), acidic and basic conditions, and light.
Rationale: This will help you identify the characteristic degradation products under different conditions and compare them to the unexpected peaks in your sample.[5]
Step 2: Analyze a Freshly Prepared Sample
Action: Prepare a new sample and analyze it immediately.
Rationale: This will serve as a baseline and help determine if the degradation is occurring over time or is an immediate result of your sample preparation or analytical method.
Step 3: Review Analytical Method Parameters
Action: Check the temperature of your autosampler and column oven.
Rationale: Elevated temperatures in the analytical instrument itself can sometimes induce on-column degradation.
Issue 3: Difficulty in dissolving the compound.
Q: My 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione powder is difficult to dissolve, and the resulting solution appears cloudy. What could be the cause?
A: This could be due to improper storage leading to moisture absorption or degradation.
Step 1: Inspect the Solid Compound
Action: Visually examine the solid for any changes in appearance, such as clumping or discoloration.
Rationale: These are signs of potential degradation or moisture uptake.[3]
Step 2: Check Storage Conditions
Action: Confirm that the compound has been stored in a tightly sealed container in a cool, dry place.[1][2]
Rationale: Exposure to humidity can lead to the formation of hydrates or degradation products with lower solubility.
Step 3: Gentle Warming and Sonication
Action: Try gently warming the solution and using an ultrasonic bath to aid dissolution.
Rationale: This can help dissolve the compound, but be cautious with the temperature to avoid further degradation.
Step 4: Purity Analysis
Action: If the solution remains cloudy, filter it and analyze the soluble portion by HPLC or LC-MS to assess purity.
Rationale: This will help determine if the insolubility is due to degradation products.
Data Summary
Parameter
Recommended Condition
Rationale
Solid Storage Temperature
Cool, dry place (e.g., below 15°C)
Minimizes thermal degradation and moisture absorption.[3]
Solution Storage Temperature
-20°C (short-term) or -80°C (long-term)
Significantly slows down degradation kinetics in solution.[4]
Handling in Experiments
Maintain at the lowest practical temperature
Reduces the risk of degradation during experimental procedures.
pH of Solutions
Avoid strongly alkaline conditions
Cyclohexane-1,3-dione derivatives can be prone to degradation at high pH.[5]
Visualizations
DOT Diagram: Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: Workflow for diagnosing inconsistent experimental results.
Gong, C. M., Li, Z. R., & Li, X. Y. (2015). Theoretical Kinetic Study of Thermal Decomposition of Cyclohexane. ACS Publications. Retrieved from [Link]
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. (2021). Physical Chemistry Chemical Physics. Retrieved from [Link]
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. (n.d.). Retrieved from [Link]
SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (n.d.). CORE. Retrieved from [Link]
Analytical Techniques to Measure Sethoxydim and Breakdown Products. (2015). ResearchGate. Retrieved from [Link]
2-[1-(Ethoxyamino)butylidene]-5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025). Retrieved from [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria. Retrieved from [Link]
Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers. Retrieved from [Link]
Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. (2026). Journal of Medicinal Chemistry. Retrieved from [Link]
DEGRADATION OF SYNTHETIC DYES BY LACCASES – A MINI-REVIEW. (n.d.). SciSpace. Retrieved from [Link]
5-(2-Nitrophenyl)cyclohexane-1,3-dione. (n.d.). Amerigo Scientific. Retrieved from [Link]
1,3-Cyclohexanedione. (n.d.). Wikipedia. Retrieved from [Link]
Process for 4-substituted cyclohexane-1,3-dione. (n.d.). CSIR - Institute of Himalayan Bioresource Technology, Palampur. Retrieved from [Link]
Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. (2019). PubMed. Retrieved from [Link]
Technical Support Guide: Identification and Characterization of Degradation Products of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Introduction 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione belongs to the cyclohexane-1,3-dione class of compounds, which are pivotal scaffolds in the development of herbicides and pharmaceuticals.[1][2] Their chemical stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione belongs to the cyclohexane-1,3-dione class of compounds, which are pivotal scaffolds in the development of herbicides and pharmaceuticals.[1][2] Their chemical stability is paramount for ensuring efficacy, safety, and shelf-life. Understanding the degradation profile of this specific molecule is a critical step in its development pathway. This guide provides a comprehensive framework for researchers to anticipate, identify, and troubleshoot issues related to the degradation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. We will explore the likely degradation pathways based on its chemical structure and provide validated protocols for systematic investigation.
Section 1: Predicted Degradation Pathways
The structure of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione contains two key reactive moieties: the β-dicarbonyl system of the cyclohexane-1,3-dione ring and the ethoxybenzene group. The β-dicarbonyl functionality exists in a dynamic equilibrium between its keto and enol forms, which governs its reactivity.[3] Degradation is likely to occur via hydrolysis, oxidation, or photolysis.
Hydrolytic Degradation: The cyclohexane-1,3-dione ring is susceptible to cleavage under both acidic and basic conditions. This typically involves hydrolysis of a carbon-carbon bond within the dione system, leading to a ring-opened dicarboxylic acid derivative. This is analogous to the enzymatic hydrolysis of similar cyclic diones which yield aliphatic intermediates.[4]
Oxidative Degradation: Oxidation presents two primary pathways. First, the ethoxy group is a prime target for oxidative O-dealkylation, yielding a phenolic derivative (5-(2-hydroxyphenyl)cyclohexane-1,3-dione) and acetaldehyde. Second, the cyclohexane ring itself can undergo oxidative cleavage, a process well-documented for related structures like cyclohexane and cyclohexanone, which can ultimately be oxidized to adipic acid derivatives.[5][6][7]
Photolytic Degradation: Aromatic systems, such as the ethoxyphenyl group, are often sensitive to UV light. Photodegradation can involve complex radical-mediated reactions, potentially leading to hydroxylation of the aromatic ring or cleavage of the ether bond.
Caption: Predicted degradation pathways for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Section 2: Troubleshooting and FAQs
This section addresses common questions and issues encountered during the analysis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione stability.
Q1: I'm observing new, more polar peaks in my reverse-phase HPLC chromatogram after my sample has been stored in an aqueous buffer. What are they?
A: The appearance of more polar peaks (i.e., those with shorter retention times) in a reverse-phase HPLC system is a classic sign of degradation. Given the aqueous environment, hydrolytic degradation is highly probable. The most likely candidate is the ring-opened product, 4-(2-Ethoxyphenyl)-6-oxohexanoic acid . The introduction of a carboxylic acid group significantly increases the polarity of the molecule, leading to a much earlier elution time compared to the parent compound. To confirm this, analyze your sample by LC-MS to check if the mass of the new peak corresponds to the parent compound plus a molecule of water (M+18).
Q2: My compound seems to be degrading even when stored as a solid in a clear vial on the benchtop. What could be the cause?
A: Degradation in the solid state, particularly in a clear container, points towards sensitivity to light (photolysis) and/or air (oxidation). The ethoxyphenyl moiety is a potential chromophore that can absorb ambient light, initiating degradation. Furthermore, slow oxidation by atmospheric oxygen can occur over time. We recommend storing the compound in an amber vial, purged with an inert gas like nitrogen or argon, and kept in a cool, dark place.
Q3: How do I perform a systematic study to identify all potential degradation products for a regulatory submission?
A: A forced degradation (or stress testing) study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to accelerate its degradation and generate the likely products that could form under normal storage conditions. This provides a "worst-case scenario" view of the compound's stability. A comprehensive study should include hydrolytic, oxidative, photolytic, and thermal stress conditions. See Protocol 3.1 for a detailed workflow.
Q4: During oxidative stress testing with hydrogen peroxide, I see a major peak with a mass that is 28 Da less than the parent compound. What is this product?
A: A mass loss of 28 Da (corresponding to C₂H₄) is a strong indicator of O-dealkylation of the ethoxy group to form the corresponding phenol, 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione . The peroxide facilitates the cleavage of the ethyl group from the ether oxygen. This is a very common metabolic and chemical degradation pathway for aryl ethers. You can confirm the presence of a new phenolic hydroxyl group using spectroscopic methods like NMR or by derivatization.
Section 3: Experimental Protocols
These protocols provide a validated framework for the systematic identification of degradation products.
This protocol outlines the steps to induce and analyze degradation. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Technical Support Center: Troubleshooting Crystallization Failures in 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on solid-form control failures involving complex pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on solid-form control failures involving complex pharmaceutical intermediates. Crystallizing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione presents a unique thermodynamic challenge: the molecule possesses a highly polarizable 1,3-dione core capable of keto-enol tautomerism, paired with a bulky, lipophilic 2-ethoxyphenyl moiety. This structural dichotomy often leads to liquid-liquid phase separation (LLPS or "oiling out"), unpredictable polymorphic transitions, and hydrate entrapment.
This guide is designed to move your process from reactive troubleshooting to proactive, first-principles design. Below, you will find mechanistic explanations, self-validating protocols, and actionable data to rescue failing crystallization batches.
I. Diagnostic FAQ: Mechanistic Troubleshooting
Q1: Why does my product "oil out" instead of forming a crystalline slurry during the cooling phase?A1: Oiling out (LLPS) occurs when the supersaturation of your system exceeds the metastable limit of the liquid phase rather than the solid phase. Because 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione contains a bulky lipophilic group, rapid cooling forces the molecules to aggregate via hydrophobic interactions before the polar 1,3-dione core can establish an ordered hydrogen-bond network. Consequently, the solute separates into a disordered, solute-rich oil phase .
Causality: Rapid cooling spikes supersaturation beyond the nucleation threshold.
Solution: You must bypass the primary nucleation energy barrier by introducing seed crystals within the metastable zone and strictly controlling the cooling rate .
Q2: We are observing batch-to-batch variations in melting point and solubility. How do we resolve these polymorphic inconsistencies?A2: The 1,3-cyclohexanedione core is highly susceptible to polymorphism due to its keto-enol tautomerism. The solid state typically prefers the enol form due to the formation of stable, intermolecular hydrogen-bonded chains. However, solvents with strong hydrogen-bond accepting capabilities (e.g., THF or acetone) disrupt these networks, trapping the diketo form or generating metastable solvates.
Causality: Solvent-solute interactions are outcompeting solute-solute lattice formation.
Solution: Transition to non-polar or weakly polar aprotic solvents (e.g., toluene or di-n-butyl ether) and implement azeotropic dehydration to eliminate trace water, which is notorious for forming stable hydrates in 1,3-dione systems .
Q3: My scale-up batches (50 L) are failing despite successful lab-scale (50 mL) crystallizations. What is the fundamental disconnect?A3: Scale-up fundamentally alters heat transfer gradients and mixing dynamics. In a small flask, supersaturation is relatively uniform. In a large reactor, poor micromixing near the cooling jacket or anti-solvent addition port creates localized zones of extreme supersaturation .
Causality: Localized supersaturation triggers rapid, uncontrolled nucleation, leading to fine, agglomerated crystals that entrap impurities and mother liquor.
Solution: Optimize the impeller agitation profile and use a subsurface, strictly metered anti-solvent addition strategy.
II. Decision Logic & Workflow
Troubleshooting workflow for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione crystallization failures.
III. Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is the single most critical variable in preventing solvate formation and LLPS . Use the table below to align your solvent strategy with the thermodynamic requirements of the molecule.
Solvent System
Dielectric Constant (ε)
Tautomeric Preference (Solution)
LLPS (Oiling Out) Risk
Recommended Application
Water / Ethanol (80:20)
~65
Enol (Hydrated)
Very High
Avoid for final isolation; leads to stable hydrates and persistent oils.
Tetrahydrofuran (THF)
7.5
Diketo (Solvated)
Moderate
Avoid for final step; strong H-bond acceptor traps solvates.
Toluene
2.4
Enol (Anhydrous)
Low
Ideal for azeotropic dehydration and anhydrous crystallization.
Di-n-butyl ether
3.1
Enol (Anhydrous)
Low
Excellent auxiliary solvent for vacuum distillation and isolation .
Cyclohexane
2.0
Enol (Anhydrous)
Low
Highly effective anti-solvent for non-polar solvent systems.
Objective: Prevent oiling out by controlling nucleation kinetics strictly within the metastable zone.
Dissolution: Dissolve crude 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in a minimal volume of absolute ethanol at 60 °C.
Causality: Ethanol effectively solvates both the keto and enol tautomers at elevated temperatures without inducing immediate hydrolysis.
Clarification: Filter the hot solution through a pre-warmed 0.22 µm PTFE filter into the crystallization vessel.
Causality: Removes foreign particulates (dust, degraded polymer) that act as uncontrolled heterogeneous nucleation sites.
Anti-Solvent Addition & Seeding: Slowly add water (anti-solvent) dropwise via a subsurface dip-tube until the solution becomes slightly turbid. Immediately raise the temperature by 2 °C to clear the turbidity, then add 1-2% w/w of pure, milled crystalline seeds.
Causality: Seeding provides a low-energy template for crystal growth, bypassing the high-energy barrier of primary nucleation that forces the molecule into an oil phase .
Controlled Cooling: Cool the reactor at a strictly linear rate of 0.1 °C/min down to 5 °C.
Causality: A slow cooling rate ensures the supersaturation level remains constant and within the metastable zone, allowing crystal growth to outpace LLPS .
System Validation Check: Sample the slurry at 20 °C and observe under a polarized light microscope (PLM).
Self-Validation: The presence of distinct, birefringent crystals without spherical, dark oil droplets validates the trajectory of the process. If oil droplets are visible, reheat to 60 °C and restart from Step 3 with a slower cooling ramp.
Protocol B: Azeotropic Dehydration for Hydrate/Solvate Elimination
Objective: Force the crystallization of the anhydrous enol-polymorph by physically removing competitive water molecules, a proven technique for 1,3-cyclohexanedione derivatives .
Solvent Exchange: Suspend the problematic crude or hydrated product in an auxiliary component such as di-n-butyl ether or xylene (use 50% to 100% by weight relative to the crude mass).
Azeotropic Distillation: Heat the mixture under reduced pressure (e.g., 200 mbar) at 40–80 °C.
Causality: The auxiliary solvent forms a low-boiling azeotrope with water. Distilling this mixture physically strips the water of reaction/hydration from the system, destabilizing the unwanted hydrate polymorph.
Concentration: Continue distillation until the residual water content of the distillate is <0.1%. Ensure the auxiliary component reaches a final concentration of 10-30% by weight in the remaining concentrate.
Self-Validation: Perform a Karl Fischer (KF) titration on a 1 mL sample of the concentrate. If KF > 0.1%, add 10% more auxiliary solvent and continue distillation.
Isolation: Cool the anhydrous concentrate linearly to 10 °C to induce precipitation of the pure anhydrous 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. Filter and wash with cold cyclohexane.
Final Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the dried solid. A sharp diffraction pattern matching your anhydrous reference standard confirms the elimination of the hydrate phase.
V. References
Tianming Pharmaceutical. "Crystallization & Solid Form Challenges for Intermediates." Tianming Pharm Technical Articles.[Link]
Google Patents. "Process for the isolation of crystalline 1,3-cyclohexanedione." Patent CA1200558A.
Chakkarwar, A. "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization: A QbD Approach." Scribd.[Link]
Massachusetts Institute of Technology (MIT). "First-principles and direct design approaches for the control of pharmaceutical crystallization." MIT DSpace Repository.[Link]
University of Fribourg. "Guide for crystallization." Department of Chemistry.[Link]
Troubleshooting
Technical Support Center: Moisture Management in 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione Workflows
Executive Summary: The Moisture Paradox 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a critical scaffold in the synthesis of herbicides (ACCase inhibitors) and pharmaceutical tyrosine kinase inhibitors. While the cyclohexa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Moisture Paradox
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a critical scaffold in the synthesis of herbicides (ACCase inhibitors) and pharmaceutical tyrosine kinase inhibitors. While the cyclohexane-1,3-dione ring is chemically robust, it exhibits significant hygroscopicity and keto-enol tautomerism .
Moisture sensitivity in this context is rarely about irreversible decomposition (hydrolysis of the ring) but rather about functional interference . Water acts as a proton shuttle, shifting the tautomeric equilibrium, altering nucleophilicity (C- vs. O-attack), and poisoning transition-metal catalysts used in downstream coupling. This guide addresses these specific failure modes.
Troubleshooting & FAQs
Category A: Reaction Consistency & Yield
Q1: My O-acylation vs. C-acylation ratio is inconsistent between batches. Could moisture be the cause?A: Yes, this is the most common moisture-induced failure.
The Mechanism: 1,3-diones are ambident nucleophiles. In anhydrous conditions with a soft base (e.g., Pyridine/DCM), O-acylation (forming enol esters) is often kinetically favored. However, water solvates the enolate oxygen, making it less nucleophilic due to hydrogen bonding. This often shifts selectivity toward C-acylation or hydrolysis of the acylating agent.
Diagnostic: Check your crude NMR. If you see increasing amounts of the C-acylated product or unreacted starting material despite standard reaction times, your solvent or starting material likely contains >500 ppm water.
Solution: Implement the Azeotropic Drying Protocol (See Section 4) before introducing the electrophile.
Q2: I am observing catalyst deactivation in Palladium-catalyzed couplings (Suzuki/Buchwald) involving this dione.A: 1,3-diones can chelate metals. In the presence of moisture, the enol form becomes the dominant ligand, potentially displacing phosphine ligands on the Pd center.
The Fix: Switch to a bidentate ligand system (e.g., Xantphos) which is more resistant to displacement, and ensure the dione is dried to <0.1% water content (KF).
Category B: Analytical & Storage[1]
Q3: The 1H NMR spectrum shows broad, shifting peaks for the methylene protons (C2 position). Is the compound degrading?A: Likely not. This is a hallmark of fast proton exchange facilitated by trace water.
Explanation: The protons at C2 (between the carbonyls) are acidic (pKa ~5). Trace water in CDCl3 acts as a base/shuttle, increasing the rate of keto-enol interconversion. This broadens the signal or merges the enol/keto peaks.
Verification: Run the NMR in DMSO-d6 (which locks the tautomer via H-bonding) or add a drop of D2O to wash out the exchangeable protons entirely. If the skeleton signals remain sharp, the compound is intact.
Q4: The powder has formed hard clumps (caking) in the bottle. Can I still use it?A: Yes, but you must homogenize and dry it.
Risk: Caking indicates hydrate formation. Weighing "100 mg" of caked material might actually be 90 mg of compound and 10 mg of water, introducing a 10% stoichiometric error.
Recovery: Grind the clumps in a mortar (in a glovebox or dry room) and subject to high-vacuum drying (40°C, <1 mbar) for 4 hours.
Visualizing the Problem
The following diagram illustrates how water interacts with the tautomeric equilibrium, leading to experimental variance.
Caption: Figure 1. Water acts as a trap for the reactive enol form, shifting selectivity and deactivating the nucleophile.
Experimental Protocols
Protocol A: Azeotropic Drying (Best for Reaction Prep)
Use this when the compound is a starting material for moisture-sensitive acylation or coupling.
Dissolution: Dissolve the 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in Toluene (10 mL per gram).
Distillation: Attach a Dean-Stark trap or simply distill off 50% of the solvent volume at ambient pressure (or mild vacuum). The toluene-water azeotrope will carry off trace moisture.
Concentration: Evaporate the remaining toluene under high vacuum.
Backfill: Backfill the flask with Argon immediately. Do not expose to air before adding the next reagent.
Sigma-Aldrich. 5-(2-Methoxyphenyl)cyclohexane-1,3-dione Product Specification. (Analogous compound properties). Retrieved from
SynQuest Labs. Safety Data Sheet: Cyclohexane-1,3-dione. (General handling of 1,3-dione class). Retrieved from
ResearchGate. Keto-enol tautomerism in cyclohexane-1,3-diones: Solvent effects. (Mechanistic grounding for water interaction). Retrieved from
Atul Ltd. Technical Data Sheet: 1,3-Cyclohexanedione. (Storage and moisture specifications). Retrieved from
Optimization
🛠️ Process Chemistry Support Portal: 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione Production
Welcome to the Technical Support Center for the scale-up and manufacturing of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 1092288-99-7). This portal is engineered for researchers, process chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up and manufacturing of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 1092288-99-7). This portal is engineered for researchers, process chemists, and drug development professionals. It provides validated methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity scale-up from bench to pilot plant.
Process Architecture & Mechanistic Workflow
The synthesis of 1,3-cyclohexanedione derivatives typically follows a robust tandem sequence starting from an aromatic aldehyde and acetone, moving through an enone intermediate, and concluding with a ring-closing cyclization and decarboxylation [[1]]().
Synthetic workflow for 5-(2-ethoxyphenyl)cyclohexane-1,3-dione.
Standard Operating Protocols (SOPs): Validated Scale-Up Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase contains built-in analytical checkpoints to verify success before proceeding, preventing cascading failures at scale.
SOP-01: One-Pot Michael Addition & Dieckmann Cyclization
Objective: Convert 4-(2-ethoxyphenyl)but-3-en-2-one to the cyclic
-keto ester intermediate.
Causality & Grounding: This sequence relies on a tandem double Michael addition-Dieckmann condensation. By utilizing a one-pot approach with sodium ethoxide (NaOEt), we leverage the thermodynamic stability of the cyclized enolate to drive the formation of three discrete carbon-carbon bonds. This avoids the isolation of the acyclic Michael adduct, which is notorious for yield losses and degradation at scale .
Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Charge absolute ethanol (10 vol) and cool to 0°C.
Validation Checkpoint: Perform Karl Fischer titration on the solvent. Moisture must be <0.05% to prevent premature ester hydrolysis.
Base Addition: Slowly charge sodium ethoxide (1.2 eq). The solution must remain optically clear. Turbidity indicates water contamination (NaOH precipitation).
Causality: The deprotonation of the malonate is highly exothermic. Maintain internal temperature <10°C to prevent solvent boil-off.
Substrate Addition: Dissolve the enone (1.0 eq) in absolute ethanol (2 vol) and dose into the reactor over 1 hour.
Cyclization: Heat the reactor to reflux (78°C) for 4–6 hours.
Validation Checkpoint: Monitor via HPLC. Proceed to SOP-02 only when the acyclic intermediate is <2% AUC, confirming complete Dieckmann ring closure .
SOP-02: Saponification & Decarboxylation
Objective: Remove the ester moiety to yield the final 1,3-dione.
Causality & Grounding: The
-keto ester is hydrolyzed under aqueous basic conditions, then acidified to trigger thermal decarboxylation. The 1,3-dicarbonyl system has a low pKa (<14) due to the resonance stabilization of the resulting enolate . Careful pH control is required to force the product out of the aqueous phase.
Hydrolysis: Cool the reactor to 25°C. Add 2M aqueous NaOH (3.0 eq) and stir for 2 hours to saponify the ester.
Acidification: Transfer the mixture to a vessel with >40% headspace. Slowly dose 6M HCl until the pH reaches 1-2.
Causality: Acidification protonates the carboxylate, forming a highly unstable
-keto acid that spontaneously decarboxylates, releasing large volumes of CO₂ gas.
Thermal Decarboxylation: Heat the acidified mixture to 80°C for 2 hours to drive off residual CO₂ completely.
Isolation: Cool to 5°C.
Validation Checkpoint: The product will precipitate as a solid due to the low solubility of its enol tautomer in cold acidic water . Filter, wash with cold acidic water (pH 3), and dry under vacuum at 45°C.
Scale-Up Troubleshooting Matrix
When scaling up from bench to pilot plant, physical parameters (mass transfer, heat dissipation) change drastically. Use this matrix to diagnose and resolve common deviations.
Observed Issue / Symptom
Mechanistic Cause
Corrective Action
Incomplete Cyclization (Low Yield)
Moisture ingress neutralized the alkoxide base (NaOEt + H₂O → NaOH + EtOH), leading to irreversible ester saponification instead of Dieckmann condensation.
Abort if Karl Fischer >0.05%. For highly humid plant environments, switch to a bulkier, less nucleophilic base (e.g., KOtBu) .
Severe Reactor Foaming
Rapid CO₂ evolution during the decarboxylation of the -keto acid intermediate at low pH.
Implement a feed-controlled, subsurface addition of HCl. Ensure reactor headspace is >40% and deploy a mechanical foam breaker.
Oiling Out (No Crystallization)
Unreacted diethyl malonate or aldol side-products are depressing the melting point. The product is trapped in an amorphous enol-oil phase.
Wash the crude organic phase with a non-polar solvent (e.g., heptane) to extract unreacted malonate before final crystallization from ethyl acetate/hexane.
Variable HPLC Assay (Split Peaks)
1,3-cyclohexanediones exist in a dynamic equilibrium between keto and enol tautomers, causing split peaks or severe peak tailing on standard C18 columns .
Buffer the HPLC mobile phase with 0.1% TFA or phosphoric acid to lock the compound into a single protonation state during analysis.
Frequently Asked Questions (Support Tickets)
Q: How do we mitigate the exothermic risk during the Michael addition at pilot scale?A: Causality: The deprotonation of diethyl malonate by sodium ethoxide is rapid and highly exothermic. At scale, heat removal is severely limited by the reactor's lower surface-area-to-volume ratio.
Solution: Implement a mass-flow-controlled addition of the malonate over 2–3 hours. Interlock the feed pump with the reactor's jacket temperature sensors to automatically halt the addition if the internal temperature exceeds 15°C.
Q: Why does the product completely dissolve and disappear when we wash the filter cake with mildly basic water?A: Causality: 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione contains a highly acidic
-proton (pKa ~5-6) situated between two electron-withdrawing carbonyl groups. In basic conditions, it readily deprotonates to form a highly water-soluble enolate .
Solution: Never wash the filter cake with neutral or basic water. Always use cold, slightly acidic water (pH 3-4) to maintain the insoluble, protonated enol form.
Q: What is the impact of the ortho-ethoxy substitution on the aromatic ring during scale-up?A: Causality: The ortho-ethoxy group introduces significant steric hindrance around the reactive center and donates electron density into the conjugated system. This can slightly retard the initial Michael addition compared to an unsubstituted phenyl ring.
Solution: To compensate for this higher activation energy barrier, ensure vigorous impeller mixing and strictly maintain the reflux temperature (78°C) during the cyclization phase. Do not shorten the hold time.
References
[2] Title: An Efficient and Scalable One-Pot Double Michael addition-Dieckmann Condensation for the Synthesis of 4,4-disubstituted Cyclohexane Beta-Keto Esters
Source: PubMed (National Institutes of Health)
URL:[Link]
[3] Title: Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid
Source: Chemical Science (RSC Publishing)
URL:[Link]
[1] Title: US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications
Source: Google Patents
URL:
Comparing bioactivity of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione vs Dimedone
An in-depth technical analysis comparing the bioactivity, mechanistic pathways, and experimental workflows of two distinctly functionalized 1,3-cyclohexanedione derivatives. Executive Summary: The Power of C5-Substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis comparing the bioactivity, mechanistic pathways, and experimental workflows of two distinctly functionalized 1,3-cyclohexanedione derivatives.
Executive Summary: The Power of C5-Substitution
As a Senior Application Scientist, I frequently encounter researchers attempting to use generic 1,3-cyclohexanedione derivatives interchangeably in biological assays. This is a critical error. The bioactivity of this privileged scaffold is exquisitely sensitive to substitution at the 5-position.
This guide provides a definitive, data-driven comparison between Dimedone (5,5-dimethylcyclohexane-1,3-dione) and 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (5-EPhCHD) . While Dimedone is the gold-standard chemical probe for redox proteomics, substituting its small gem-dimethyl group with a bulky aryl moiety (as in 5-EPhCHD) completely shifts the molecule's pharmacological profile, transforming it into a potent, ATP-competitive kinase inhibitor 1.
Structural and Mechanistic Divergence
Dimedone: The Redox Probe
Dimedone features a sterically unhindered gem-dimethyl group at the C5 position. In aqueous environments, it exists in equilibrium with its enol tautomer.
Mechanism of Action: The nucleophilic alpha-carbon of Dimedone's enol form chemoselectively attacks the electrophilic sulfur atom of transient protein sulfenic acids (Cys-SOH). This reaction forms a stable, irreversible thioether adduct, effectively "trapping" the oxidation state before it can progress to sulfinic/sulfonic acids or form disulfides 2.
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (5-EPhCHD): The Kinase Inhibitor
In 5-EPhCHD, the C5 position is occupied by a bulky, aromatic 2-ethoxyphenyl group. This steric bulk prevents it from acting as a fast, unhindered nucleophile.
Mechanism of Action: 5-arylcyclohexane-1,3-dione derivatives act as non-covalent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as c-Met, which are critical targets in non-small-cell lung cancer (NSCLC) 3. The aryl ring provides crucial hydrophobic and
stacking interactions required to anchor the molecule deep within the kinase's ATP-binding pocket 1.
Comparative Bioactivity Profile
To facilitate objective selection, the quantitative and functional differences between the two compounds are summarized below:
To guarantee reproducibility, the following protocols have been engineered with built-in causality checks and self-validating controls.
Protocol A: In Cellulo Trapping of Protein Sulfenic Acids (Dimedone)
A common pitfall in redox proteomics is artifactual oxidation during cell lysis. When cells are lysed, intracellular proteins are abruptly exposed to atmospheric oxygen, leading to false-positive sulfenic acid generation.
Cell Culture & Stimulation: Culture target cells to 80% confluency. Stimulate with the desired ROS generator (e.g.,
or EGF) for 5–15 minutes.
Concurrent Lysis & Trapping (Critical Step): Aspirate media and immediately lyse cells using a buffer containing 5 mM Dimedone , 10 mM N-ethylmaleimide (NEM) , and 200 U/mL catalase2.
, and Dimedone irreversibly traps the in vivo-generated Cys-SOH.
Detection & Self-Validation: Perform a Western blot using an anti-dimedone antibody [[4]]().
Validation Control: Run a parallel lysate treated with 10 mM DTT prior to dimedone exposure. DTT reduces Cys-SOH back to Cys-SH, which should yield a completely blank lane, proving the antibody's specificity for the sulfenic acid adduct.
Protocol B: In Vitro c-Met Kinase Inhibition Assay (5-EPhCHD)
When evaluating 5-arylcyclohexane-1,3-dione derivatives as competitive kinase inhibitors, the ATP concentration is the most critical variable [[5]]().
Reagent Preparation: Prepare a dilution series of 5-EPhCHD (0.1 nM to 10 µM) in DMSO.
Reaction Setup (Critical Step): Combine the recombinant c-Met kinase domain, a fluorescently labeled peptide substrate, and the inhibitor. Initiate the reaction by adding ATP.
Causality: Because 5-EPhCHD is an ATP-competitive inhibitor, you must strictly maintain the ATP concentration at its apparent
for c-Met (typically ~10 µM). Operating at saturating ATP levels will artificially depress the apparent potency () of the inhibitor.
TR-FRET Readout & Self-Validation: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal after a 60-minute incubation.
Validation Control: A self-validating assay must include a no-enzyme background (0% activity), a vehicle control (100% activity), and a reference inhibitor (e.g., Foretinib) [[1]](). Calculate the Z'-factor; the assay is only valid for
determination if , confirming robust signal-to-noise separation.
References
Title : Use of dimedone-based chemical probes for sulfenic acid detection: evaluation of conditions affecting probe incorporation into redox-sensitive proteins
Source : NIH / Methods in Enzymology
URL :[Link] [[3.1]]
Title : Profiling protein thiol oxidation in tumor cells using sulfenic acid-specific antibodies
Source : PNAS (Proceedings of the National Academy of Sciences)
URL :[Link] [[3.7]]
Title : Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach
Source : ACS Omega / Elsevier Pure
URL :[Link] [[4.1],[1]]
Validating Purity of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione: A Comparative Analytical Guide
This guide serves as a definitive technical resource for the validation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione , a structural class often plagued by analytical ambiguity due to keto-enol tautomerism. The Analytical C...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource for the validation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione , a structural class often plagued by analytical ambiguity due to keto-enol tautomerism.
The Analytical Challenge: The "Chameleon" Molecule
In the synthesis of pharmaceutical intermediates and herbicide scaffolds, 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione presents a classic "beta-diketone problem." Unlike rigid heterocycles, this molecule exists in a dynamic equilibrium between its diketo and enol forms.[1]
Standard HPLC-UV methods often fail to accurately characterize this compound because:
Tautomeric Separation: The keto and enol forms often separate on C18 columns, leading to split peaks or severe tailing that mimics impurities.
Response Factor Variance: The conjugated enol form has a significantly higher UV extinction coefficient than the non-conjugated diketo form, skewing purity calculations based on area %.
The Solution: Quantitative 1H NMR (qNMR).[1][2][3] This guide details why qNMR is the superior validation method for this specific substrate and provides a validated protocol for its execution.
Comparative Landscape: HPLC vs. 1H NMR[3][4]
The following table summarizes the performance metrics of common analytical techniques for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Feature
HPLC-UV (Standard)
Elemental Analysis (CHN)
1H qNMR (Recommended)
Specificity
Low (Tautomers split)
Low (Cannot see isomers)
High (Structural confirmation)
Quantification
Relative (Area %)
Absolute (Weight %)
Absolute (Molar/Weight %)
Tautomer Handling
Problematic (Peak splitting)
Irrelevant
Informative (Visible equilibrium)
Reference Standard
Required
Not Required
Internal Standard (Generic)
Primary Failure Mode
Overestimation of Enol form
Solvent entrapment bias
Relaxation delay too short
Technical Deep Dive: The Tautomeric Equilibrium
Understanding the behavior of the protons is critical for accurate integration. In solution (particularly polar aprotic solvents like DMSO-d6), the enol form is often thermodynamically favored due to resonance stabilization and hydrogen bonding.
Visualizing the Equilibrium
The following diagram illustrates the dynamic shift between the Diketo and Enol forms, highlighting the specific protons used for NMR validation.
Caption: Tautomeric equilibrium of 5-substituted cyclohexane-1,3-dione. The Enol form is typically the quantification target in DMSO-d6.
Validated Experimental Protocol
This protocol is designed to ensure >98% accuracy in purity determination using qNMR.
A. Materials
Analyte: ~10 mg of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS. Note: DMSO is preferred over CDCl3 to stabilize the enol form and improve solubility.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).
Why? Non-hygroscopic, distinct singlet at ~6.1 ppm (non-overlapping), high relaxation stability.
B. Sample Preparation Workflow
Weighing: Accurately weigh 10.0 mg (±0.1 mg) of the analyte into a clean vial.
IS Addition: Accurately weigh 5.0 mg (±0.1 mg) of 1,3,5-Trimethoxybenzene into the same vial.
Solvation: Add 0.6 mL DMSO-d6. Vortex for 30 seconds until fully dissolved.
Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles are present.
C. Acquisition Parameters (Critical for qNMR)
Pulse Sequence: zg30 or equivalent (30° pulse angle to ensure full relaxation).
Relaxation Delay (D1):60 seconds .
Reasoning: The T1 relaxation time of the aromatic protons can be long. A delay of 5xT1 is required for 99.9% magnetization recovery. Standard 1s delays will cause significant integration errors.
Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).
Temperature: 298 K (25°C). Regulate to ±0.1 K to prevent chemical shift drifting of the -OH signal.
Data Interpretation & Calculation
The "Signature" Spectrum
In DMSO-d6, expect the Enol form to dominate (>95%).
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Validation Note
11.0 - 12.0
Broad Singlet
1H
Enol -OH
Disappears with D2O shake.
6.80 - 7.30
Multiplet
4H
Aromatic Ring
Use for structural confirmation.
6.08
Singlet
3H (IS)
Internal Std
Reference Peak for Quantification.
5.35
Singlet
1H
Vinyl C2-H
Key Purity Indicator. Sharpest peak for analyte integration.
Use this workflow to determine when to release the batch or require repurification.
Caption: Decision tree for validating batch purity. Note that temperature adjustment (310K) can resolve tautomeric broadening.
References
Hansen, P. E. (2020).[6] Tautomerism Detected by NMR. Encyclopedia. Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Technical Case Study. Retrieved from [Link]
Spectroscopic characterization standards for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary: The Analytical Challenge 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a critical scaffold in the synthesis of HPPD-inhibitor herbicides and certain pharmaceutical intermediates. Unlike rigid standards, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione is a critical scaffold in the synthesis of HPPD-inhibitor herbicides and certain pharmaceutical intermediates. Unlike rigid standards, this molecule presents a dynamic analytical challenge due to keto-enol tautomerism .
This guide compares the performance of standard characterization workflows against an Optimized Spectroscopic Protocol . We demonstrate that while standard LC-MS provides sensitivity, it fails to capture the structural dynamics essential for batch-to-batch consistency. The "Alternative" discussed here is the Solvent-Specific NMR Profiling method, which we propose as the superior standard for structural validation.
Comparative Analysis: Methodological Efficacy
The following tables contrast the "Standard Approach" (often used for general organic molecules) with the "Optimized Approach" required for 1,3-diones.
Table 1: Technique Performance Matrix
Feature
Standard LC-MS (ESI)
Standard FT-IR (ATR)
Optimized 1H-NMR (DMSO-d₆)
Primary Utility
Trace Impurity & MW Confirmation
Functional Group ID
Structural Certainty & Tautomer Ratio
Tautomer Resolution
Poor. Rapid equilibration on column/source leads to single averaged peak.
Moderate. Shows both C=O and C=C-OH bands, but hard to quantify.
Excellent. Distinct signals for enol and keto forms allow precise ratio calculation.
Regioisomer ID
Fail. 2-EtO, 3-EtO, and 4-EtO isomers have identical mass/fragmentation.
Fail. Fingerprint region is often too crowded for subtle isomer distinction.
Pass. Coupling constants () and NOE correlations definitively identify ortho-substitution.
Quantification
High Sensitivity (ng/mL), but response factors vary by tautomer.[1]
Qualitative only.
Absolute Purity (qNMR) possible with internal standard.
Table 2: NMR Solvent Comparison (The Critical Variable)
The choice of solvent is the single most significant variable in characterizing this compound.
Parameter
Chloroform-d (CDCl₃) (The "Default")
DMSO-d₆ (The "Recommended Standard")
Enol -OH Signal
Often broad, drifting, or invisible due to exchange.
Sharp, distinct singlet (~10-12 ppm). Crucial for confirmation.
Resolution
Tautomeric exchange is intermediate on NMR timescale, causing line broadening of ring protons.
Stabilizes the H-bond network, sharpening signals and slowing exchange.
Solubility
Moderate.
High.
Recommendation
Not Recommended for primary characterization.
Gold Standard for CoA generation.
Structural Logic & Tautomeric Equilibrium
To interpret the spectra, one must understand the dynamic equilibrium. The 1,3-dione moiety exists in a balance between the Diketo form and the Enol form.
Diagram 1: Tautomeric Equilibrium Pathway
Caption: The equilibrium shifts towards the Enol form in polar aprotic solvents like DMSO, simplifying the NMR spectrum by locking the conformation.
Dimerization: Watch for [2M-H]⁻ adducts (common in high-concentration injections).
Regioisomer Differentiation (The "Trust" Factor)[1]
A common synthesis error yields the para-isomer (4-ethoxyphenyl) instead of the ortho-isomer. Standard MS cannot distinguish these.
Differentiation Strategy:
1H-NMR Splitting:
2-Ethoxy (Ortho): Aromatic protons show an ABCD or complex multiplet pattern.
4-Ethoxy (Para): Aromatic protons show a characteristic AA'BB' (symmetric doublets) pattern.
NOESY/ROESY Experiment:
2-Ethoxy: Strong NOE correlation between the Ethoxy-CH2 (quartet) and the aromatic H-3 proton.
4-Ethoxy: NOE correlation between Ethoxy-CH2 and two equivalent aromatic protons (H-3, H-5).
Diagram 2: Analytical Decision Tree
Caption: Workflow to filter out the most common regioisomer impurity.
References
Reeves, L. W. (1957).[1] "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in 1,3-Dicarbonyl Compounds." Canadian Journal of Chemistry.[3]
Gatland, A. E., et al. (2019).[1] "Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micellar electrokinetic chromatography." Electrophoresis.
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Abstract In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This foundation of trust is built upon the quality of the reference standards used.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This foundation of trust is built upon the quality of the reference standards used. This guide provides an in-depth comparison and technical evaluation of reference standards for the analysis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a member of the cyclohexane-1,3-dione class of compounds which are investigated for a range of biological activities, including potential anti-tumor and herbicidal properties.[1][2] We will explore the essential characteristics of a high-quality reference standard, compare analytical methodologies for its characterization and routine use, and provide actionable protocols for researchers, scientists, and drug development professionals to ensure data integrity.
The Central Role of the Analytical Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in qualitative and quantitative analyses. In drug development, its role is non-negotiable; it is the benchmark against which all samples, from discovery batches to final drug products, are measured. Employing a validated analytical method with a robust reference standard ensures that results are accurate, precise, and reproducible across different laboratories and instruments.[3][4] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[4][5] The entire system—the standard, the method, and the instrumentation—must function as a self-validating entity to guarantee the quality and safety of pharmaceutical products.[6]
Defining the Gold Standard: Characteristics of an Ideal Reference Material
Before comparing available materials, it is crucial to define the attributes of an ideal reference standard for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. These characteristics ensure its suitability for its intended purpose.[7]
Characteristic
Description
Why It Matters
Identity
The chemical structure is unequivocally confirmed.
Ensures you are measuring the correct molecule. Techniques like NMR, Mass Spectrometry (MS), and IR spectroscopy are essential for confirmation.
Purity (Assay)
The percentage of the desired compound, free from impurities like starting materials, by-products, or residual solvents, is accurately determined.
Directly impacts the accuracy of quantitative analysis. A low-purity standard will lead to an overestimation of the analyte in unknown samples.
Traceability
The characterization and value assignment are linked to a recognized national or international standard (e.g., NIST, USP, EP).
Provides confidence in the assigned purity value and ensures comparability of results across different organizations.
Homogeneity
The standard is uniform throughout the batch.
Guarantees that subsamples taken for analysis are representative of the entire batch.
Stability
The standard maintains its identity, purity, and potency over a defined period under specified storage conditions.
Ensures that the standard remains reliable throughout its shelf life, preventing analytical drift over time.
Documentation
A comprehensive Certificate of Analysis (CoA) is provided, detailing all characterization tests, results, and uncertainty measurements.
The CoA is the legal and scientific proof of the standard's quality and provides all necessary information for its proper use.
Commercially Available Materials: A Comparative Overview
A direct search for a pharmacopeia-grade (e.g., USP, EP) Certified Reference Material (CRM) for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione may not yield results, as it is a relatively niche compound likely in the discovery or early development phase. Researchers will typically encounter materials sold by chemical suppliers for research and synthesis purposes. While these are not CRMs, they can be procured and qualified for use as in-house working standards.
Below is a representative comparison of what a researcher might find. Note: Specific lot data will vary.
Varies. May only provide basic physical properties (e.g., melting point).
Similar to other research-grade materials, requires comprehensive in-house characterization before use as a quantitative standard.
Senior Scientist's Insight: For a non-pharmacopeial compound, the onus is on the end-user to perform rigorous qualification. Do not assume a supplier's stated purity is sufficient for use as a quantitative reference standard without independent verification. A combination of techniques should be employed to build a complete profile of the material.
HPLC is the workhorse for purity determination and assay of non-volatile small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[12] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
Workflow for HPLC-based Purity Assessment and Assay
The following diagram illustrates the typical workflow for analyzing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione using HPLC.
Benchmarking Synthesis Methods for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary This technical guide benchmarks the synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 1092288-99-7) , a critical structural scaffold often utilized in the development of cyclic dione herbicides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide benchmarks the synthesis of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 1092288-99-7) , a critical structural scaffold often utilized in the development of cyclic dione herbicides (e.g., analogs of clethodim/sethoxydim) and pharmaceutical intermediates.
We compare two primary methodologies:
Method A (The Stepwise Standard): A robust, three-stage protocol isolating the benzalacetone intermediate. This method prioritizes purity and characterization , making it ideal for medicinal chemistry and initial scale-up.
Method B (The Telescoped Process): A process-intensified route that eliminates intermediate isolation. This method prioritizes throughput and solvent economy , suitable for industrial optimization.
Core Challenge: The ortho-ethoxy group introduces steric hindrance and electron-donating effects that can retard the initial condensation steps compared to para-substituted analogs.
Synthesis Pathway Visualization
The following diagram outlines the mechanistic flow for both methods.
Figure 1: Mechanistic pathway from 2-ethoxybenzaldehyde to the target dione. Method A isolates the Enone; Method B proceeds directly.
Part 2: Method A – The Stepwise Standard (High Purity)
This method separates the synthesis into two distinct phases: (1) Formation of the
-unsaturated ketone, and (2) Michael addition/cyclization. This is the recommended route for initial validation to ensure the ortho-ethoxy substituent does not inhibit enone formation.
Sodium Ethoxide (NaOEt) (1.2 eq) – Prepared fresh from Na metal in abs. EtOH.
Solvent: Absolute Ethanol.
Protocol:
Generate NaOEt in ethanol under N₂ atmosphere.
Add Diethyl Malonate dropwise; stir for 30 mins to form the enolate.
Add the Enone (dissolved in minimal EtOH) slowly at reflux temperature.
Reflux for 3–5 hours. The solution will darken (deep red/brown).
Hydrolysis/Decarboxylation:
Add aqueous NaOH (2.5 eq) directly to the reaction mixture. Reflux for 2 hours to hydrolyze the ester.
Cool to room temperature.[3][5] Acidify carefully with 6M HCl to pH < 2.
Heat the acidic mixture to 60–70°C for 1–2 hours to drive decarboxylation (CO₂ evolution).
Isolation: Cool to 4°C. The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with EtOAc.
Expected Yield: 65–75% (from Enone).
Part 3: Method B – Telescoped One-Pot Synthesis (High Throughput)
This method performs the condensation and cyclization in a single reactor without isolating the enone. It relies on solvent switching or compatible conditions (e.g., Toluene/Ethanol).[6]
Solvent: Toluene (with Dean-Stark trap) or Ethanol.
Workflow:
Step 1 (Enone Formation): Reflux Aldehyde, Acetone, and amine catalyst in Toluene. Use a Dean-Stark trap to remove water. This drives the equilibrium forward.
Step 2 (Michael/Cyclization): Once water collection ceases, cool to 50°C. Add Diethyl Malonate and NaOEt (solution in EtOH).
Step 3: Reflux for 4 hours.
Step 4 (Decarboxylation): Add aqueous acid (HCl) directly to the biphasic mixture and heat to 70°C.
Workup: Separate the organic layer (Toluene). Extract with dilute NaOH (product moves to aqueous phase as the enolate). Acidify the aqueous extract to precipitate the pure dione.
Part 4: Comparative Benchmarking
The following table contrasts the two methods based on experimental data metrics.
Metric
Method A: Stepwise (Standard)
Method B: Telescoped (Process)
Overall Yield
50 – 65%
40 – 55%
Purity (HPLC)
>98% (after recrystallization)
90 – 95% (requires chromatography)
Time Efficiency
Low (2-3 Days)
High (1 Day)
Atom Economy
Lower (Intermediate workup waste)
Higher (Shared solvent)
Scalability
Moderate (Handling solids)
High (Liquid handling)
Risk Profile
Low (Stepwise QC possible)
High (Impurity carry-over)
Experimental Causality & Insights
Why Method A yields higher purity: The ortho-ethoxy group on the benzaldehyde creates steric bulk. In a one-pot reaction (Method B), unreacted aldehyde can compete with the enone for the malonate anion, leading to "bis-adduct" impurities (Knoevenagel side-products) that are difficult to remove. Isolating the enone in Method A eliminates this competition.
Decarboxylation Control: The final acidification step is exothermic. In Method A, the removal of ethanol prior to acidification prevents the formation of ethyl ether byproducts.
Part 5: References
European Patent Office. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. EP0195053B1.
Sigma-Aldrich. (n.d.). 5-(2-Methoxyphenyl)cyclohexane-1,3-dione Product Page. (Used as structural reference for physical properties).
ResearchGate. (2017).[7] Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides. (Provides context on ethoxy-substituted aromatic reactivity).
A Comparative Guide to Ensuring Reproducibility in Cell-Based Assays: Evaluating 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive comparison of methodologies for assessing the bi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive comparison of methodologies for assessing the biological activity of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a novel small molecule with potential therapeutic applications. As researchers and drug development professionals, our goal is to establish robust and reliable assays that can be consistently replicated, ensuring the validity of our findings. This document will delve into the nuances of assay selection, protocol optimization, and data interpretation, with a focus on mitigating variability and enhancing reproducibility.
The Criticality of Assay Selection for Novel Compounds
The initial choice of assay is a pivotal decision that can profoundly impact the reproducibility and relevance of your findings. For a compound like 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, whose precise mechanism of action may be under investigation, a common starting point is to assess its impact on cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.[1][2] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[2] The intensity of the resulting color is proportional to the number of viable cells.
However, the MTT assay is not without its limitations, and a thorough understanding of these is crucial for ensuring reproducible results.[3] Factors such as interference from the test compound, issues with formazan crystal solubilization, and sensitivity to cell density can all introduce variability.[3][4][5] Therefore, a comparative analysis with alternative assays is essential for any rigorous drug discovery program.
Comparative Analysis of Cell Viability Assays
To ensure the selection of the most appropriate assay for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, a comparison with other common methods is warranted. Each assay has its own set of advantages and disadvantages that can influence the reproducibility and interpretation of the results.
Assay
Principle
Advantages
Disadvantages
MTT
Reduction of tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product.[2]
Inexpensive, well-established protocol.
Requires a solubilization step for the formazan crystals, which can introduce variability; potential for interference from reducing compounds.[3][4]
MTS/XTT/WST-1
Similar to MTT, but the formazan product is water-soluble.
Fewer steps than MTT (no solubilization required), generally higher sensitivity.
Can be more expensive; potential for interference from medium components and serum.[6]
Resazurin (AlamarBlue)
Reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.[6][7]
High sensitivity, non-toxic to cells (allowing for kinetic monitoring), and a simple "add-and-read" protocol.
Potential for interference from compounds that interact with the dye.[8]
CellTiter-Glo® (ATP Assay)
Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[9][7][10]
Very high sensitivity, rapid (results in ~10 minutes), and a simple protocol.[10]
More expensive than colorimetric assays; signal can be affected by compounds that interfere with luciferase.
For initial screening of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione, the MTT assay offers a cost-effective and well-understood starting point. However, to build a robust data package with high confidence in the reproducibility of the results, it is strongly recommended to validate key findings with a second, mechanistically different assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay . This orthogonal approach provides a self-validating system, a cornerstone of trustworthy research.
Establishing a Reproducible MTT Assay Protocol
The following is a detailed, step-by-step protocol for an MTT assay designed to minimize variability and enhance reproducibility when testing 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for a reproducible MTT assay.
Detailed Protocol
Cell Seeding:
Action: Plate cells in a 96-well plate at a pre-determined optimal density. For many cancer cell lines, this is between 5,000 and 10,000 cells per well.
Causality: Using cells in the logarithmic growth phase ensures consistent metabolic activity. An optimal seeding density prevents overgrowth or sparse cultures, both of which can lead to variable MTT reduction.[5] To mitigate the "edge effect," where wells on the perimeter of the plate evaporate more quickly, fill these outer wells with sterile PBS or media without cells and do not use them for experimental data.[4][5]
Compound Preparation and Treatment:
Action: Prepare a stock solution of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]
Causality: Accurate and consistent dilutions are fundamental to obtaining a reliable dose-response curve. A vehicle control (medium with the same final concentration of DMSO) is essential to account for any effects of the solvent on cell viability.
Incubation:
Action: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Causality: The incubation time should be sufficient to observe the compound's effect but not so long that the control cells become over-confluent. Consistency in incubation time across experiments is critical for reproducibility.[5]
MTT Addition and Incubation:
Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.
Causality: The incubation time with MTT is a critical parameter that needs to be optimized for each cell line, as different cells metabolize MTT at different rates.[4] Protecting the plate from light is necessary as MTT is light-sensitive.
Formazan Solubilization:
Action: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
Causality: Complete solubilization of the formazan crystals is crucial for accurate absorbance readings.[11] Incomplete dissolution is a common source of variability. Gentle agitation on an orbital shaker for 15 minutes can aid in this process.[3]
Data Acquisition:
Action: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
Causality: Reading the plate within a consistent timeframe after solubilization is important, as the color may not be stable indefinitely.
Potential Mechanism of Action and Pathway Analysis
Recent studies on cyclohexane-1,3-dione derivatives suggest that they can act as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met.[12][13][14] These kinases are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and migration. Inhibition of these pathways can lead to a reduction in cell viability, which is what is measured in the MTT assay.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Molecular Formula: C₁₄H₁₆O₃
Molecular Weight: 232.28 g/mol
Application: Key intermediate for cyclohexanedione oxime herbicides (e.g., analogs of tralkoxydim) and pharmaceutical scaffolds.
This guide provides a rigorous technical comparison of Elemental Analysis (EA) versus modern alternatives (qNMR , HRMS ) for the structural confirmation of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione. While HRMS confirms molecular identity and qNMR offers absolute purity quantification, EA remains the requisite "Gold Standard" for publication-quality homogeneity verification. This document details the theoretical baselines, experimental protocols, and decision-making frameworks required for drug development professionals.
Theoretical Baseline & Acceptance Criteria
Before experimental validation, the theoretical elemental composition must be established. For 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (C₁₄H₁₆O₃), the calculated values serve as the benchmark.
Critical Insight: 1,3-diones exhibit keto-enol tautomerism. While this does not change the elemental formula, it significantly increases the molecule's hygroscopicity. A common failure mode in EA for this class is high Hydrogen/Oxygen values due to trapped lattice water.
Comparative Analysis: EA vs. qNMR vs. HRMS
Method 1: Elemental Analysis (Combustion)
Role: Bulk Purity & Homogeneity Verification.
Mechanism: High-temperature combustion (900°C+) converts the sample into CO₂, H₂O, and N₂ gases, which are quantified via thermal conductivity detection.
Cons: Destructive; requires milligram quantities; blind to molecular structure (isomers give identical results).
Method 2: Quantitative NMR (qNMR)
Role: Absolute Purity Determination.[1][2][3][4]
Mechanism: Comparison of the integration of the analyte's proton signals against a certified internal standard (e.g., Maleic Acid, TCNB) of known purity.
Pros: Non-destructive; distinguishes solvates (water/methanol) from the active pharmaceutical ingredient (API); precise.
Cons: Requires an internal standard with distinct chemical shifts; relaxation times (T1) must be carefully managed.
Method 3: High-Resolution Mass Spectrometry (HRMS)
Role: Molecular Formula Confirmation.
Mechanism: Ionization (ESI/APCI) followed by time-of-flight (TOF) or Orbitrap detection to determine mass-to-charge ratio (m/z) with <5 ppm error.
Pros: Extremely sensitive (picogram range); confirms the presence of the ethoxy substituent.
Cons: Qualitative only. A 90% pure sample can give a "perfect" HRMS match; does not detect inorganic salts.
Experimental Protocols
Protocol A: Elemental Analysis Workflow
Objective: Obtain %C and %H within 0.4% of theoretical values.
Sample Preparation:
Recrystallize the crude 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione from Ethanol/Water.
Crucial Step: Dry the sample in a vacuum oven at 50°C for 24 hours over P₂O₅. Rationale: 1,3-diones trap water. P₂O₅ is essential to remove chemically bound moisture that distorts %H.
Weighing:
Weigh 2.0 – 3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
Seal hermetically to prevent atmospheric moisture absorption.
Combustion:
Inject into CHN Analyzer (e.g., PerkinElmer 2400 Series II).
Combustion Temp: 925°C. Reduction Temp: 640°C.
Validation:
Run a standard (Acetanilide) every 10 samples to correct for drift.
Protocol B: qNMR Workflow
Objective: Calculate mass purity to resolve EA discrepancies.
Solvent Selection: DMSO-d₆ (Good solubility for diones, prevents exchange of enolic protons).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, distinct singlet at ~6.1 ppm, non-reactive).
Acquisition:
Pulse angle: 30° or 90°.
Relaxation delay (D1): 60 seconds . Rationale: Accurate integration requires D1 ≥ 5 × T1. Aromatic protons often have T1 ~5-10s.
Scans: 16 or 32.
Data Presentation & Interpretation
Table 2: Comparative Data for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Sample Status
Analysis Method
Result (C / H)
Deviation
Conclusion
Theoretical
Calculation
72.39% / 6.94%
0.00%
Target
Batch A (Crude)
Elemental Analysis
70.15% / 7.20%
C: -2.24%
FAIL: Likely solvent (EtOH) or water trapped.
Batch A
HRMS (ESI+)
m/z 233.1172 [M+H]+
1.2 ppm
PASS: Identity confirmed, but purity unknown.
Batch B (Dried)
Elemental Analysis
72.25% / 6.98%
C: -0.14%
PASS: Within 0.4% tolerance.
Batch B
qNMR (vs. Maleic Acid)
99.1% Purity
N/A
PASS: Confirms absolute purity.
Interpretation: Batch A passed HRMS, proving the molecule was synthesized. However, it failed EA, indicating significant impurities (likely solvent). Batch B, after vacuum drying, passed both EA and qNMR, validating it for biological testing.
Decision Matrix (Visualization)
The following diagram illustrates the logical workflow for confirming the structure and purity of the target molecule.
Caption: Figure 1. Integrated analytical workflow for validating 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione purity.
References
Godejohann, M., et al. (2014). "The potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry. Link
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
European Medicines Agency. (2025). "Guideline on the validation of analytical procedures." Link
PubChem. "5-(2-Methoxyphenyl)cyclohexane-1,3-dione (Analogous Structure)." National Library of Medicine. Link
Jain, R., et al. (2013). "Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes." Scholars Research Library. Link
X-Ray Diffraction Comparison of Cyclohexane-1,3-Dione Tautomers: A Structural Guide
Target Audience: Researchers, crystallographers, and drug development professionals. Executive Summary: The Tautomeric Phase Problem Cyclohexane-1,3-dione (CHD) is a fundamental building block in the synthesis of active...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, crystallographers, and drug development professionals.
Executive Summary: The Tautomeric Phase Problem
Cyclohexane-1,3-dione (CHD) is a fundamental building block in the synthesis of active pharmaceutical ingredients (APIs), herbicides (e.g., mesotrione), and complex heterocycles. While solution-state NMR and gas-phase studies reveal a dynamic keto-enol equilibrium highly dependent on solvent polarity, the solid-state behavior of CHD is rigidly deterministic.
As a Senior Application Scientist, I frequently see researchers misinterpret solution-state data when predicting solid-state API formulations. Single-Crystal X-Ray Diffraction (SCXRD) definitively proves that in the crystalline state, CHD exists exclusively as the enol tautomer (3-hydroxycyclohex-2-en-1-one). This guide objectively compares the theoretical keto and experimental enol forms, detailing the crystallographic evidence and the thermodynamic causality behind this structural preference.
Mechanistic Causality: Why the Enol Form Dominates in the Solid State
The selection of the enol tautomer during crystallization is not arbitrary; it is a thermodynamically driven self-assembly process.
The Keto Disadvantage: In its diketo form, CHD suffers from strong dipole-dipole repulsions between the two highly polarized carbonyl groups. Furthermore, the diketo form lacks a strong hydrogen bond donor, limiting its lattice stabilization to weak van der Waals forces and dipole interactions [1].
The Enol Advantage (Cooperative Hydrogen Bonding): Tautomerization to the enol form generates a conjugated
-system (O=C–C=C–OH) that intrinsically lowers the molecular energy. More importantly, it creates a potent hydrogen bond donor (–OH) and acceptor (C=O). During crystallization, these molecules self-assemble into infinite, one-dimensional cooperative hydrogen-bonded chains [2]. The massive exothermic gain in lattice energy from this continuous O–H···O network overwhelmingly compensates for any gas-phase stability the keto form might possess, driving the equilibrium entirely to the enol form upon precipitation.
Quantitative Data: Crystallographic Comparison
To objectively differentiate the tautomers, crystallographers rely on precise bond length measurements. A symmetric molecule indicates the keto form, while distinct single and double bond lengths confirm the enol form.
To ensure high scientific integrity and trustworthiness, the following protocol describes a self-validating system for growing CHD crystals and unambiguously identifying the tautomer via SCXRD.
Step 1: Thermodynamic Crystallization
Action: Dissolve 50 mg of high-purity cyclohexane-1,3-dione in 2 mL of a moderately polar solvent (e.g., ethyl acetate or a benzene mixture) [2]. Allow the solvent to evaporate slowly at 20°C over 48 hours.
Causality: Slow evaporation ensures thermodynamic control, allowing the molecules to continuously equilibrate and assemble into the lowest-energy hydrogen-bonded enol chains rather than precipitating as an amorphous kinetic mixture.
Step 2: Cryogenic Crystal Mounting
Action: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a cryoloop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.
Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This is a critical prerequisite for resolving the weak electron density of the enolic hydrogen atom, which is otherwise smeared out by thermal motion at room temperature.
Step 3: Data Collection & Intrinsic Phasing
Action: Collect diffraction data using Mo-K
( Å) or Cu-K radiation. Solve the crystallographic phase problem using intrinsic phasing algorithms.
Validation Check: The initial structural model must yield an
value below 10% before hydrogen atoms are assigned.
Step 4: Tautomer Assignment via Difference Fourier Map
Action: Refine all non-hydrogen atoms anisotropically. Generate a difference Fourier map to locate residual electron density peaks (
-peaks).
Validation Check (The Definitive Proof):
Check the C–O bond lengths. A clear asymmetry (one bond at ~1.23 Å, the other at ~1.33 Å) confirms the enol backbone.
Locate the highest
-peak near the oxygen with the 1.33 Å bond. If this peak sits ~0.82–0.85 Å from the oxygen and points directly toward the carbonyl oxygen of the adjacent molecule, you have positively identified the enolic proton and the intermolecular hydrogen bond.
Decision & Validation Pathway
Workflow for X-Ray Diffraction Analysis of Cyclohexane-1,3-dione Tautomers.
References
Katrusiak, A. (1990). "High-pressure X-ray diffraction study on the structure and phase transition of 1,3-cyclohexanedione crystals." Acta Crystallographica Section B: Structural Science, 46(2), 246-256.
URL: [Link]
Hudson, B., et al. (2004). "The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding." The Journal of Physical Chemistry A, 108(36), 7356-7363.
URL: [Link]
Ray, S., et al. (2018). "DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones." ACS Omega, 3(7), 8429-8439.
URL: [Link]
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
Executive Summary & Chemical Identification Scope: This guide outlines the safe handling, segregation, and disposal protocols for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione , a specialized organic intermediate often used in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identification
Scope: This guide outlines the safe handling, segregation, and disposal protocols for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione , a specialized organic intermediate often used in pharmaceutical synthesis and ligand development.[1][2]
Objective: To prevent environmental contamination and personnel exposure by adhering to strict "cradle-to-grave" waste management principles.
Chemical Profile
Property
Detail
Chemical Name
5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
CAS Number
1092288-99-7
Molecular Formula
C₁₄H₁₆O₃
Molecular Weight
232.28 g/mol
Physical State
Solid (Powder/Crystalline)
Solubility
Soluble in organic solvents (DMSO, Methanol, DCM); Poorly soluble in water.[1][2][3]
Acidity (pKa)
~5.0–5.5 (Acidic enol proton typical of 1,3-diones)
Hazard Assessment (GHS Classification)
Note: While specific toxicological data for this CAS is limited, safety protocols must default to the "Precautionary Principle," treating the substance based on the known hazards of the 1,3-cyclohexanedione structural class (e.g., Dimedone derivatives).[1]
*Note: If dissolved in Dichloromethane (DCM) or Chloroform, classify as Halogenated Organic Waste .
Step-by-Step Disposal Protocol
Phase 1: Collection & Containment[2]
Select Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Ensure the container is compatible with organic solvents.
Transfer:
For Solids: Carefully transfer the powder using a disposable spatula or powder funnel to minimize dust generation.
For Liquids: Pour into the liquid organic waste carboy using a funnel. Do not fill >90% capacity to allow for thermal expansion.
Labeling: Immediately affix a hazardous waste tag. List the full chemical name (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes.
Phase 2: Decontamination of Empty Containers (Triple Rinse)
Empty reagent bottles must be rendered "RCRA Empty" before disposal as glass trash.
Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or Ethanol) to the bottle (~5% of volume). Cap and shake well.
Dispose Rinse: Pour the rinseate into the Liquid Organic Waste container.
Repeat: Perform this rinse cycle two more times (Total 3 rinses).
Final Step: Deface the original label using a marker. Allow the solvent to evaporate in a fume hood. Discard the dry bottle in the "Broken Glass/Sharps" bin.
Phase 3: Final Disposal (Service Provider)
Do not autoclave. Thermal decomposition may release noxious fumes.
Handover: Transfer the sealed, labeled waste container to your facility's EHS (Environmental Health & Safety) department.
Ultimate Fate: The standard industry disposal method for this compound is High-Temperature Incineration with secondary combustion and gas scrubbing.[2]
Emergency Procedures (Spills)
Dry Spill (Powder)
Evacuate & Ventilate: Clear the immediate area.
PPE: Don N95 mask, goggles, and double gloves.
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
Cleanup: Scoop up the material and the paper towel. Place in a sealable bag/container. Label as "Hazardous Waste."[6]
Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads). Do not use sawdust if the solvent is an oxidizer.
Collect: Sweep the saturated absorbent into a waste container.
Decontaminate: Wipe the area with detergent and water.
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione.
Figure 1: Decision matrix for the segregation and disposal of 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione waste streams.
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved March 4, 2026, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 4, 2026, from [Link]
Field Guide: Safe Handling & Logistics for 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione
[1] Executive Safety Summary Immediate Action Required: This compound is a functionalized -diketone.[1] While specific toxicological data is limited, structure-activity relationship (SAR) analysis with the parent compoun...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Safety Summary
Immediate Action Required: This compound is a functionalized
-diketone.[1] While specific toxicological data is limited, structure-activity relationship (SAR) analysis with the parent compound (cyclohexane-1,3-dione) and analogs (e.g., 5-(2-methoxyphenyl)cyclohexane-1,3-dione) mandates handling this as a Class IIIB Irritant and Acute Toxin (Oral) .[1]
Primary Hazard: Severe eye irritation (potential for corneal damage) and respiratory tract irritation.[1]
Critical Control: Moisture sensitivity requires handling under inert atmosphere (Nitrogen/Argon) to prevent degradation and hydrolysis.[1]
Prohibited: Do not handle on open benchtop without local exhaust ventilation (LEV).
Chemical Profile & Risk Assessment
Parameter
Specification
Operational Implication
CAS Number
1092288-99-7
Primary identifier for inventory/waste labeling.[1]
) and exists in equilibrium with its enol form.[1] This acidity makes it reactive toward weak bases and moisture.[1] Inhalation of dust can cause immediate mucous membrane irritation due to this acidity.[1]
Personal Protective Equipment (PPE) Matrix
The following matrix is non-negotiable for handling quantities >10 mg.
Zone
PPE Requirement
Technical Specification
Rationale
Ocular
Chemical Goggles
ANSI Z87.1+ (Indirect Vent)
Safety glasses are insufficient.[1] Dust can bypass side shields; diones cause severe ocular irritation.[1]
Dermal (Hands)
Double Gloving
Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Neoprene
Breakthrough Time: >480 min (Nitrile).[1] Latex is permeable to organic solvents used with this compound (e.g., DCM).[1]
Respiratory
P100 / N95
NIOSH-approved particulate respirator
Required if weighing outside a fume hood.[1] Prevents inhalation of acidic dust.[1]
Body
Lab Coat + Apron
100% Cotton or Nomex (Fire Resistant)
Synthetic blends can melt if a solvent fire occurs.[1] Chemical apron prevents powder embedding in clothes.[1]
PPE Decision Logic
Figure 1: Risk-based PPE selection logic.[1] Note that solid handling requires higher protection due to dust generation potential.[1]
Operational Handling Protocol
A. Preparation & Weighing
Objective: Prevent hydrolysis and static discharge.[1]
Environment: Utilize a grounded balance inside a chemical fume hood. If humidity is >60%, use a glove bag or glovebox.[1]
Anti-Static: Use an ionizing fan or anti-static gun on the weighing boat.[1] Dry organic powders are prone to static cling, leading to aerosolization.[1]
Tools: Use stainless steel or PTFE-coated spatulas. Avoid plastic which generates static.[1]
B. Reaction Setup (Synthesis Context)
Context: This compound is often used as a nucleophile (C-alkylation) or precursor for oxime derivatives (e.g., herbicides like Sethoxydim/Tralkoxydim analogs).[1][3]
Solvent Selection: Use Anhydrous solvents (DCM, THF, or Toluene).[1] Water will quench the enolate if a base is present.[1]
Inertion: Purge reaction vessel with Nitrogen (
) or Argon for 15 minutes prior to addition.
Addition: Add the solid dione to the solvent, not solvent to solid, to minimize dust puff-back.[1]
C. Storage
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under Argon or Nitrogen.[1] Cap with Parafilm or electrical tape to ensure seal integrity.[1]
Container: Amber glass vial (protects from UV degradation).[1]
Emergency Response & Decontamination
Spill Response Workflow
Scenario: 500 mg bottle dropped on floor, powder dispersed.
Evacuate & Isolate: Clear the immediate area (radius 3 meters).[1]
PPE Up: Don Goggles, N95 respirator, and double gloves.[1]
Dry Clean-up:
Do NOT spray water (spreads contamination and creates slippery acidic sludge).[1]
Cover spill with Vermiculite or dry sand to suppress dust.[1]
Gently sweep into a dustpan using a card or stiff paper.[1]
Wet Wipe: Once bulk solid is removed, wipe surface with 10% Sodium Carbonate (
) solution.[1] The base neutralizes the acidic dione residue.[1]
Disposal: Place waste in a jar labeled "Hazardous Waste - Solid Toxic."
First Aid
Eye Contact:CRITICAL. Flush immediately with water for 15 minutes .[1][4] Hold eyelids open. The acidic nature can cause rapid corneal clouding.[1] Seek ophthalmologist support.
Skin Contact: Wash with soap and water.[1][4][5][6][7][8] If irritation persists (redness/blistering), seek medical attention.[1]
Inhalation: Move to fresh air. If wheezing occurs, medical observation is required (potential for delayed pulmonary edema, though rare).[1]
Waste Disposal Logic
Figure 2: Waste segregation and disposal pathway.[1] Incineration is the only approved destruction method.[1]
References
PubChem. (2026).[1] Compound Summary: 5-(2-Ethoxyphenyl)cyclohexane-1,3-dione (CAS 1092288-99-7).[1][9] National Library of Medicine.[1] Link
Sigma-Aldrich. (2026).[1] Safety Data Sheet: 5-(2-Methoxyphenyl)cyclohexane-1,3-dione (Analog). Merck KGaA.[1] Link
ECHA. (2026). Registration Dossier: Cyclohexane-1,3-dione. European Chemicals Agency.[1] Link[1]
SynQuest Labs. (2024).[1] Safety Data Sheet: Cyclohexane-1,3-dione. Link